4-Amino-6-fluorocinnoline-3-carboxylic acid
Description
Properties
IUPAC Name |
4-amino-6-fluorocinnoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-4-1-2-6-5(3-4)7(11)8(9(14)15)13-12-6/h1-3H,(H2,11,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUGYSNCFMFXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(N=N2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167129 | |
| Record name | 3-Cinnolinecarboxylic acid, 4-amino-6-fluoro-, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161373-43-9 | |
| Record name | 4-Amino-6-fluoro-3-cinnolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161373-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cinnolinecarboxylic acid, 4-amino-6-fluoro-, hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161373439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cinnolinecarboxylic acid, 4-amino-6-fluoro-, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-6-fluorocinnoline-3-carboxylic acid: Properties and Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The introduction of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the chemical properties of 4-Amino-6-fluorocinnoline-3-carboxylic acid, a molecule of interest for drug discovery and development. While specific experimental data for this exact compound is limited in publicly available literature, this document synthesizes information from closely related analogs to offer valuable insights into its synthesis, reactivity, and potential applications. Cinnoline derivatives have shown a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties, making this class of compounds a rich area for further investigation.[2][3]
Molecular Structure and Physicochemical Properties
The foundational step in understanding the chemical behavior of this compound is to analyze its molecular structure. This analysis allows for the prediction of its fundamental physicochemical properties.
Predicted Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₆FN₃O₂ | Synthonix[1] |
| Molecular Weight | 207.16 g/mol | Synthonix[1] |
| CAS Number | 161373-43-9 | Synthonix[1] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Not reported; expected to be relatively high due to aromaticity and hydrogen bonding potential | |
| pKa | The carboxylic acid proton is expected to be acidic, while the amino group is basic. The pKa of the parent cinnoline is 2.64.[3] The substituents will influence the exact values. | Inferred from cinnoline[3] |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF. The solubility of quinoline-4-carboxylic acid, a related structure, is pH-dependent and increases in polar solvents.[4] | Inferred from related compounds[4] |
Synthesis and Purification
Proposed Synthetic Pathway
A potential synthetic route could start from a fluorinated aniline precursor, which is then diazotized and coupled with a malonic acid derivative to form a hydrazone. Subsequent intramolecular cyclization would yield the cinnoline core. The final step would involve hydrolysis of an ester or nitrile group to the carboxylic acid.
Experimental Protocol: Hypothetical Synthesis
-
Step 1: Diazotization of 2-amino-5-fluorobenzonitrile. 2-amino-5-fluorobenzonitrile is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the corresponding diazonium salt.
-
Step 2: Hydrazone formation. The diazonium salt solution is then added to a cooled solution of a malonic acid derivative (e.g., ethyl cyanoacetate) in the presence of a base to facilitate the coupling reaction, forming the arylhydrazone intermediate.
-
Step 3: Intramolecular Cyclization. The formed hydrazone is then heated in a suitable solvent, possibly with a catalyst, to induce intramolecular cyclization, leading to the formation of the 4-aminocinnoline-3-carbonitrile ring system.
-
Step 4: Hydrolysis. The nitrile group is then hydrolyzed to the carboxylic acid by heating with a strong acid or base.
Purification
Purification of the final product would likely involve recrystallization from a suitable solvent system. The purity of the compound can be assessed using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point determination.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure of a synthesized compound. While experimental spectra for this compound are not available, the expected spectral features can be predicted based on its functional groups.
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the benzene and cinnoline rings would appear in the downfield region (typically 7-9 ppm). The amino group protons would likely appear as a broad singlet, and the carboxylic acid proton would be a highly deshielded, broad singlet further downfield. |
| ¹³C NMR | Aromatic carbons would resonate in the 110-160 ppm range. The carbonyl carbon of the carboxylic acid would be significantly deshielded, appearing around 160-180 ppm. |
| Infrared (IR) | Characteristic peaks would include N-H stretching of the amino group (around 3300-3500 cm⁻¹), a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹).[7][8] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight (207.16). Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid and other characteristic cleavages of the cinnoline ring.[9][10] |
Chemical Reactivity and Stability
The reactivity of this compound is governed by the interplay of its functional groups: the amino group, the carboxylic acid, and the fluorinated cinnoline core.
-
Amino Group: The 4-amino group is expected to be nucleophilic and can undergo reactions with various electrophiles.[11] For instance, it can be acylated, alkylated, or participate in condensation reactions.
-
Carboxylic Acid Group: The carboxylic acid functionality can undergo esterification, amidation, and reduction. It also imparts acidic properties to the molecule.
-
Cinnoline Ring: The cinnoline ring system is aromatic and can undergo electrophilic aromatic substitution, although the position of substitution will be directed by the existing substituents. The fluorine atom will influence the electron density of the ring and may affect its reactivity.[12]
-
Stability: Heterocyclic compounds, including cinnolines, are generally thermally stable.[13][14] However, prolonged exposure to high temperatures, strong acids, or bases may lead to decomposition.
Potential Biological and Pharmacological Activities
The cinnoline scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2] The presence of both an amino group and a carboxylic acid, along with a fluorine substituent, suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents.
-
Antibacterial and Antifungal Activity: Many 4-aminocinnoline derivatives have demonstrated significant antibacterial and antifungal properties.[2]
-
Anti-inflammatory Activity: Cinnoline derivatives have been investigated for their anti-inflammatory effects.[3]
-
Anticancer Activity: The cinnoline nucleus is found in compounds with reported anticancer activity.[15]
-
CNS Activity: Some 4-aminocinnoline-3-carboxamides have shown activity in the central nervous system.[6][16]
Experimental Workflows and Signaling Pathways
Workflow for Evaluating Biological Activity
The following diagram illustrates a general workflow for the preliminary biological evaluation of this compound or its derivatives.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of new chemical entities with potential therapeutic applications. While direct experimental data is scarce, this guide provides a solid foundation for researchers by extrapolating information from closely related analogs. The proposed synthetic strategies, predicted chemical properties, and overview of potential biological activities offer a starting point for further investigation into this intriguing molecule. Future research should focus on the definitive synthesis and comprehensive characterization of this compound to unlock its full potential in drug discovery.
References
- Stańczak, A., et al. (1994). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Pharmazie, 49(12), 884-9.
- Stańczak, A., et al. (1997).
-
Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Retrieved from [Link]
- Abida, et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(10), 2347.
-
ResearchGate. (n.d.). Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface. Retrieved from [Link]
- Parrilla, A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
-
ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). Retrieved from [Link]
-
ResearchGate. (n.d.). N 1 -substituted 4-oxocinnolines 63 and 4-aminocin- noline-3-carboxamides 64. Retrieved from [Link]
- Giorgi, G., et al. (1998). Characterization of quinoline derivatives. Part 3. Mass spectrometry and X-ray crystallography of biologically interesting arylquinolines. Journal of Molecular Structure, 470(1-2), 149-156.
-
Innovative Journal. (n.d.). A Concise Review on Cinnolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatives of 4-oxocinnoline-3-carboxylic acid 28,... Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Retrieved from [Link]
- Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3729-3738.
-
Solubility of Things. (n.d.). Benzo[c]cinnoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry of Cinnoline. Part 5. Reactions of 4-Aminocinnolines with Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of 4-oxo - 1,4-dihydrocinnoline-3- carboxylic acid... Retrieved from [Link]
-
IJARIIT. (n.d.). A concise review on cinnoline and its biological activities. Retrieved from [Link]
-
Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Retrieved from [Link]
- Kaiser, D., & Maulide, N. (2018). Making the Least Reactive Electrophile the First in Class: Domino Electrophilic Activation of Amides. The Journal of Organic Chemistry, 83(15), 7947-7963.
-
ResearchGate. (n.d.). Cinnoline Derivatives with Biological Activity. Retrieved from [Link]
-
Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Retrieved from [Link]
- Li, J. W., et al. (2015). Highly Chemoselective Synthesis of 4-Aminocinnolines via Electrophilic Activation Strategy. The Journal of Organic Chemistry, 80(17), 8687-8695.
-
ResearchGate. (n.d.). Analogs of sulfonamides the 4-aminocinnoline 32 ,... Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of 4-aminocinnoline-3-carboxamide derivatives that exhibit... Retrieved from [Link]
- Szafraniec-Gorol, G., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(9), 2899.
-
Wikipedia. (n.d.). Cinnoline. Retrieved from [Link]
- Szafraniec-Gorol, G., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed, 35566250.
- Kumar, A., et al. (2007). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions.
-
ResearchGate. (n.d.). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
PubChemLite. (n.d.). Cinnoline-3-carboxylic acid (C9H6N2O2). Retrieved from [Link]
- Sławiński, J., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 124, 694-703.
-
PubChem. (n.d.). 4-Aminoquinoline-3-carboxamide. Retrieved from [Link]
- LoPachin, R. M., & Gavin, T. (2014). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Toxicological Sciences, 140(2), 297-316.
-
SpectraBase. (n.d.). 4-Aminomorpholine. Retrieved from [Link]
-
LibreTexts. (2020). 12.4: Reactions Between Nucleophiles and Electrophiles. Retrieved from [Link]
-
SpectraBase. (n.d.). Quinoline-4-carboxylic acid. Retrieved from [Link]
Sources
- 1. ijariit.com [ijariit.com]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. zenodo.org [zenodo.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Amino-6-fluorocinnoline-3-carboxylic acid (CAS: 161373-43-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-6-fluorocinnoline-3-carboxylic acid is a fluorinated heterocyclic compound belonging to the cinnoline class of molecules. Cinnoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and central nervous system effects. The introduction of a fluorine atom at the 6-position is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological profile. This guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis pathway, and a discussion of its potential biological activities and applications in drug discovery, based on the established knowledge of the cinnoline scaffold and the principles of medicinal chemistry.
Introduction to the Cinnoline Scaffold
Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, serves as a foundational structure for a wide array of biologically active compounds. The arrangement of the two adjacent nitrogen atoms in the heterocyclic ring imparts unique electronic properties that are crucial for its interaction with biological targets. The broader family of cinnoline derivatives has been extensively explored, revealing a spectrum of pharmacological activities, including but not limited to, antibacterial, antifungal, and central nervous system (CNS) modulation.[1][2][3] The versatility of the cinnoline core allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of a compound is paramount for its development as a potential therapeutic agent.
| Property | Value | Source |
| CAS Number | 161373-43-9 | [4][5] |
| Molecular Formula | C₉H₆FN₃O₂ | [4] |
| Molecular Weight | 207.16 g/mol | [4] |
| Appearance | Expected to be a solid | Inferred |
| Purity | ≥97% (as offered by commercial suppliers) | [4] |
| SMILES | Nc1c2cc(F)ccc2nnc1C(O)=O | [4] |
Synthesis of this compound: A Proposed Pathway
Conceptual Synthesis Workflow
Caption: Potential biological targets and therapeutic applications of this compound.
Spectroscopic and Analytical Characterization (Expected)
While experimental spectra are not publicly available, the following are expected characteristics based on the structure:
-
¹H NMR: Aromatic protons on the benzene ring would show characteristic splitting patterns influenced by the fluorine and amino substituents. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift. The amino protons would also likely appear as a broad singlet.
-
¹³C NMR: The spectrum would show nine distinct carbon signals. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position.
-
Mass Spectrometry: The molecular ion peak ([M+H]⁺) would be expected at m/z 208.05.
Commercial Availability
This compound is available from several commercial suppliers as a research chemical. [4][5]Researchers interested in obtaining this compound for their studies should consult the websites of these suppliers for information on purity, availability, and pricing.
Future Directions and Conclusion
This compound represents an intriguing yet underexplored molecule within the pharmacologically relevant cinnoline family. The presence of the 6-fluoro substituent offers a promising avenue for the development of novel therapeutic agents with potentially improved properties. Future research should focus on:
-
Developing and publishing a detailed, optimized synthesis protocol.
-
Conducting comprehensive biological screening to identify its primary biological targets and therapeutic potential.
-
Elucidating the mechanism of action for any observed biological activities.
-
Performing detailed spectroscopic and crystallographic analysis to confirm its structure and provide a basis for structure-activity relationship studies.
References
-
Stańczak, A., Kwapiszewski, W., Lewgowd, W., Ochocki, Z., Szadowska, A., Pakulska, W., & Główka, M. (1994). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Pharmazie, 49(12), 884-889. [Link]
-
Widman, O. (1884). Ueber die Synthese von Cinnolinderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 722-726. [Link]
-
Stoermer, R., & Fincke, H. (1909). Über Cinnolin‐Synthesen. Berichte der deutschen chemischen Gesellschaft, 42(3), 3115-3124. [Link]
-
Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2023). Molecules, 28(15), 5824. [Link]
-
Stańczak, A., Lewgowd, W., Ochocki, Z., Pakulska, W., & Szadowska, A. (1997). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2. Pharmazie, 52(2), 91-97. [Link]
-
Stańczak, A., Lewgowd, W., Ochocki, Z., Pakulska, W., & Szadowska, A. (1997). Synthesis, Structures and Biological Activity of Some 4-Amino-3- cinnolinecarboxylic Acid Derivatives. Part 2. ResearchGate. [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2009). European Journal of Medicinal Chemistry, 44(6), 2614-2620. [Link]
-
Cinnoline Derivatives with Biological Activity. (2007). Archiv der Pharmazie, 340(2), 65-80. [Link]
-
von Richter Cinnoline Synthesis. (n.d.). Merck Index. [Link]
-
A Concise Review on Cinnolines. (2018). Innovative Journal, 6(4), 1-5. [Link]
-
Cinnoline. (n.d.). Wikipedia. [Link]
-
Synthesis of Benzodiazines. (2010). Química Organica.org. [Link]
-
Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (2016). Russian Chemical Reviews, 85(11), 1187-1216. [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Molecules, 27(20), 7020. [Link]
-
This compound - [A76163]. (n.d.). Synthonix. [Link]
-
Targets and Biological Activities of Cinnoline Derivatives: A Review. (2022). Zenodo. [Link]
-
Methods for the synthesis of cinnolines (Review). (2002). Chemistry of Heterocyclic Compounds, 38(5), 499-528. [Link]
-
This compound - Cas No: 161373-43-9. (n.d.). IndiaMART. [Link]
-
Cinnolines. Part XXI. Further observations on the Richter synthesis. (1952). Journal of the Chemical Society (Resumed), 2816-2818. [Link]
Sources
- 1. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthonix, Inc > 161373-43-9 | this compound [synthonix.com]
- 5. This compound - Cas No: 161373-43-9 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
An In-depth Technical Guide to the Discovery and History of Cinnoline Derivatives
Abstract
Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. First identified in the 19th century, its derivatives have since been the subject of extensive synthetic exploration, revealing a remarkable breadth of pharmacological activities. This guide provides a comprehensive overview of the historical discovery of the cinnoline scaffold, traces the evolution of its synthetic methodologies from classical cyclization reactions to modern catalytic approaches, and details the journey of its derivatives from laboratory curiosities to clinically relevant drug candidates. We will examine the causality behind key experimental choices, present detailed protocols for foundational synthetic methods, and explore the mechanisms of action of prominent cinnoline-based compounds. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this vital heterocyclic system.
The Dawn of Cinnoline Chemistry: A Serendipitous Discovery
The story of cinnoline begins in 1883 with the work of Victor von Richter.[1][2][3] In an attempt to synthesize a substituted phenylpropiolic acid, he subjected an o-aminophenylpropiolic acid derivative to diazotization. The intended reaction was a simple replacement of the amino group. Instead, an unexpected intramolecular cyclization occurred, yielding the first, albeit impure, sample of a cinnoline derivative, specifically 4-hydroxycinnoline-3-carboxylic acid.[4][5] This reaction, now known as the Richter cinnoline synthesis , marked the entry of this novel heterocyclic system into the world of organic chemistry.[1][2]
The parent cinnoline molecule, C₈H₆N₂, is a pale yellow solid and is isomeric with other benzodiazines like quinoxaline, quinazoline, and phthalazine.[1][4] However, unlike some of its isomers, neither cinnoline nor its derivatives have been found to occur naturally until a single derivative was isolated from Cichorium endivia in 2011.[6] This almost exclusive synthetic origin has made the development of efficient and versatile synthetic routes a primary focus of cinnoline research for over a century.
Evolution of Synthetic Methodologies
The initial Richter synthesis, while historically significant, had limitations. The quest for higher yields, greater substrate scope, and milder reaction conditions spurred the development of numerous alternative synthetic strategies. These methods are broadly categorized based on the key bond formation that establishes the heterocyclic ring.
Cyclization of Arenediazonium Salts
This class of reactions, a direct descendant of Richter's original work, leverages the reactivity of diazonium salts derived from ortho-substituted anilines.
-
Widman-Stoermer Synthesis: This method involves the diazotization of an o-amino-α-cyanostyrene. The resulting diazonium salt undergoes spontaneous cyclization to yield a 4-aminocinnoline. This was a significant advancement, providing direct access to amino-substituted cinnolines, which would later prove to be crucial pharmacophores.
-
Borsche-Herbert Synthesis: This approach utilizes the diazotization of o-aminoacetophenones.[1] The subsequent intramolecular cyclization produces 4-hydroxycinnolines in good yields (70-90%), making it a widely used method for accessing this important class of derivatives.[1]
Cyclization of Arylhydrazones and Arylhydrazines
This is perhaps the most versatile and widely employed strategy for cinnoline synthesis.[7] It involves the formation of the pyridazine ring from precursors already containing a nitrogen-nitrogen bond.
-
Neber-Bossel Synthesis: A classic route to 3-hydroxycinnolines, this method involves the diazotization of (2-aminophenyl)hydroxyacetates.[1][8][9] The intermediate diazonium salt is reduced to form a hydrazine, which then undergoes acid-catalyzed cyclization.[1][10][11] The choice of acid and reaction temperature is critical to favor the desired 6-membered ring closure over potential side reactions.
Detailed Protocol: Neber-Bossel Synthesis of 3-Hydroxycinnoline
This protocol is a representative example of the classical approach to cinnoline synthesis, emphasizing the control required for selective cyclization.
Objective: To synthesize 3-hydroxycinnoline from o-aminomandelic acid.
Materials:
-
o-Aminomandelic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated and dilute
-
Stannous chloride (SnCl₂)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice bath
-
Standard laboratory glassware
Methodology:
-
Diazotization: A solution of o-aminomandelic acid in dilute HCl is cooled to 0-5 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes to ensure complete formation of the diazonium salt. Causality: Low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.
-
Reduction: A solution of stannous chloride in concentrated HCl is added slowly to the diazonium salt solution, still maintaining the low temperature. This reduces the diazonium group to a hydrazine. Causality: Stannous chloride is a mild reducing agent suitable for this transformation without affecting other functional groups.
-
Cyclization: The reaction mixture is then gently heated (e.g., boiled in aqueous acid). This provides the activation energy for the intramolecular cyclization of the o-hydrazinomandelic acid intermediate to form 3-hydroxycinnoline.[10] Causality: The acidic medium protonates the carbonyl group, making it a better electrophile for the nucleophilic attack by the terminal hydrazine nitrogen.
-
Isolation and Purification: The reaction mixture is cooled and neutralized with a base (e.g., NaOH) to precipitate the product. The crude 3-hydroxycinnoline is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: The final product should be characterized by techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Modern Synthetic Approaches
More recently, metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing the cinnoline scaffold, offering novel pathways and access to previously difficult-to-synthesize derivatives.[3] These methods often involve tandem reactions, such as copper-catalyzed annulation, providing efficient routes to the core structure.[12]
The Emergence of Biological Activity: Cinnolines in Medicinal Chemistry
For decades, cinnoline chemistry was primarily the domain of synthetic organic chemists. However, as screening programs became more common, the diverse pharmacological potential of this scaffold was unveiled.[13][14][15] The rigid, planar structure of the cinnoline ring system makes it an excellent scaffold for interacting with biological targets like enzymes and receptors.[6][16]
Early investigations revealed that simple derivatives possessed antibacterial, antifungal, and anti-inflammatory properties.[1][5] The introduction of specific substituents at various positions of the ring was found to dramatically influence the type and potency of the biological activity, leading to the development of a rich structure-activity relationship (SAR) landscape.[5][13]
Case Studies: Prominent Cinnoline Derivatives in Drug Discovery
The versatility of the cinnoline scaffold is best illustrated through specific examples that have made a significant impact on medicine and agriculture.
Cinoxacin: An Early Antibacterial Agent
-
Discovery and History: Cinoxacin is a synthetic antibacterial agent, structurally related to nalidixic acid, that was developed for treating urinary tract infections.[17][18] It emerged from research programs in the 1970s aimed at improving upon the first generation of quinolone antibiotics.[19]
-
Synthesis: The synthesis of cinoxacin involves the construction of the cinnoline-3-carboxylic acid core, a key pharmacophore for this class of antibacterials.
-
Mechanism of Action: Cinoxacin exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[19][20] Its primary target is DNA gyrase (a type II topoisomerase), an enzyme essential for separating replicated DNA, thereby preventing cell division.[18][20][21]
Workflow: Mechanism of Action of Cinoxacin
Caption: Mechanism of action for the cinnoline-based antibiotic, Cinoxacin.
Cinnarizine: A Multi-Target Drug
-
Discovery and History: First synthesized by Janssen Pharmaceutica in 1955, cinnarizine is an antihistamine and calcium channel blocker.[22][23] It is primarily prescribed for nausea, vomiting, and vertigo associated with motion sickness and Ménière's disease.[22]
-
Synthesis: The synthesis of cinnarizine typically involves the N-alkylation of a piperazine core with appropriate benzhydryl and cinnamyl groups.[24][25] Modern continuous-flow methods have been developed to improve the efficiency and safety of its production.[25]
-
Mechanism of Action: Cinnarizine's therapeutic effects are multifactorial. It acts as an antagonist at H1 histamine receptors, which is key to its antiemetic properties.[23][26] Additionally, it functions as a selective antagonist of T-type voltage-gated calcium channels, leading to vasodilation, particularly in the brain, which helps alleviate vertigo symptoms.[22][23][25] Its ability to bind to dopaminergic (D2) and muscarinic receptors also contributes to its overall pharmacological profile.[22][23]
Signaling Pathways Targeted by Cinnarizine
Caption: Multi-target mechanism of Cinnarizine.
Quantitative Data Summary
The development of cinnoline derivatives has been driven by optimizing their biological activity. The following table summarizes key data for the case studies discussed.
| Compound | Class | Primary Target(s) | Key Indication(s) |
| Cinoxacin | Quinolone Antibiotic | DNA Gyrase | Urinary Tract Infections[17] |
| Cinnarizine | Antihistamine, Ca²⁺ Blocker | H1 Receptor, T-type Ca²⁺ Channels | Motion Sickness, Vertigo[22] |
Future Perspectives and Conclusion
The journey of cinnoline derivatives from a synthetic curiosity to a scaffold of profound medicinal importance is a testament to the power of chemical exploration.[12][16] The core structure continues to serve as a template for the design of novel therapeutics targeting a wide array of diseases, including cancer, malaria, and tuberculosis.[6][16][27] Current research focuses on developing derivatives with enhanced target specificity and improved pharmacokinetic profiles.[12] The application of computational chemistry and fragment-based drug design is accelerating the discovery of new lead compounds.[6] As our understanding of disease pathways deepens, the versatile and adaptable cinnoline nucleus is poised to remain a valuable tool in the arsenal of medicinal chemists for years to come.
References
-
Saxena, S., Mishra, R., Mazumder, A., Mazumder, R., & Shuaib, M. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]
-
Zenodo. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. [Link]
-
Wikipedia. (n.d.). Cinnoline. [Link]
-
IJARIIT. (n.d.). A concise review on cinnoline and its biological activities. [Link]
-
Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65-80. [Link]
-
Scilit. (n.d.). Cinnoline Derivatives with Biological Activity. [Link]
-
Prashanthi Evangelin, M., et al. (2020). A Concise Review on Cinnolines. Innovative Journal of Medical and Health Science. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. [Link]
-
Glowacka, I. E., & Ciesielska, A. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 25(3), 647. [Link]
-
Synapse. (2024). A concise review on cinnoline scaffold. [Link]
-
Wikipedia. (n.d.). Cinnarizine. [Link]
-
Alam, M. S., et al. (2019). Therapeutic Potential of Cinnoline Core: A Comprehensive Review. Current Drug Targets, 20(15), 1548-1569. [Link]
-
Wiley Online Library. (n.d.). von Richter (Cinnoline) Synthesis. [Link]
-
Wiley Online Library. (n.d.). von Richter (Cinnoline) Synthesis. [Link]
-
ResearchGate. (2005). (PDF) Methods for the synthesis of cinnolines (Review). [Link]
-
Scavone, J. M., et al. (1982). Cinoxacin: Mechanism of Action, Spectrum of Activity, Pharmacokinetics, Adverse Reactions, and Therapeutic Indications. Pharmacotherapy, 2(5), 266-272. [Link]
-
Royal Society of Chemistry. (1952). 390. Cinnolines. Part XXVIII. The nature of the C (3) -position. Part I. The Neber–Bossel synthesis of 3-hydroxycinnoline. Journal of the Chemical Society (Resumed), 2102. [Link]
-
PharmaCompass. (n.d.). Cinoxacin. [Link]
-
Bentham Science. (n.d.). Recent Developments in the Synthesis of Cinnoline Derivatives. [Link]
-
DrugInfoSys. (n.d.). Cinoxacin - Drug Monograph. [Link]
-
National Center for Biotechnology Information. (n.d.). Cinnarizine. PubChem Compound Database. [Link]
-
Baumgarten, H. E., & Creger, P. L. (1960). Cinnolines. VII. The Neber-Bossel Synthesis. Journal of the American Chemical Society, 82(18), 4634-4637. [Link]
-
ACS Publications. (1960). Cinnolines. VII. The Neber-Bossel Synthesis. Journal of the American Chemical Society. [Link]
-
Royal Society of Chemistry. (1952). 390. Cinnolines. Part XXVIII. The nature of the C(3)-position. Part I. The Neber–Bossel synthesis of 3-hydroxycinnoline. Journal of the Chemical Society (Resumed). [Link]
- Google Patents. (n.d.). CN103254152A - New synthesis method of cinnarizine.
-
Química Orgánica.org. (2010). Synthesis of Benzodiazines. [Link]
-
ResearchGate. (2016). Continuous-Flow Multistep Synthesis of Cinnarizine, Cyclizine, and a Buclizine Derivative from Bulk Alcohols. [Link]
-
Patsnap Synapse. (2023). Exploring Cinnarizine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. [Link]
Sources
- 1. innovativejournal.in [innovativejournal.in]
- 2. von Richter (Cinnoline) Synthesis [drugfuture.com]
- 3. Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science [eurekaselect.com]
- 4. Cinnoline - Wikipedia [en.wikipedia.org]
- 5. ijariit.com [ijariit.com]
- 6. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 390. Cinnolines. Part XXVIII. The nature of the C(3)-position. Part I. The Neber–Bossel synthesis of 3-hydroxycinnoline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. 390. Cinnolines. Part XXVIII. The nature of the C(3)-position. Part I. The Neber–Bossel synthesis of 3-hydroxycinnoline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijper.org [ijper.org]
- 13. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cinnoline Derivatives with Biological Activity | Scilit [scilit.com]
- 15. pnrjournal.com [pnrjournal.com]
- 16. zenodo.org [zenodo.org]
- 17. Cinoxacin: mechanism of action, spectrum of activity, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cinoxacin - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Cinoxacin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 21. Cinoxacin 28657-80-9 [sigmaaldrich.com]
- 22. Cinnarizine - Wikipedia [en.wikipedia.org]
- 23. Cinnarizine | C26H28N2 | CID 1547484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. CN103254152A - New synthesis method of cinnarizine - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. Exploring Cinnarizine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 27. A concise review on cinnoline scaffold [wisdomlib.org]
The Multifaceted Biological Activities of 4-Amino-3-Cinnolinecarboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Cinnoline Scaffold - A Privileged Structure in Medicinal Chemistry
The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry.[1][2] Its isosteric relationship to quinoline and isoquinoline has made it a fertile ground for the discovery of novel therapeutic agents.[1] Among the myriad of cinnoline derivatives, those bearing the 4-amino-3-cinnolinecarboxylic acid framework have emerged as a particularly promising class of compounds, exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into their established and potential applications in oncology, inflammation, infectious diseases, and neurology, presenting a synthesis of current knowledge to inform and inspire future drug discovery endeavors.
I. Synthesis of the 4-Amino-3-Cinnolinecarboxylic Acid Core
The foundational step in exploring the biological potential of these derivatives lies in their chemical synthesis. A common and effective route involves the hydrolysis of 4-amino-3-cinnolinecarboxamides.[3][4] This process yields the corresponding 4-amino-3-cinnolinecarboxylic acids, which can then be further modified to generate a diverse library of derivatives.[4][5] The versatility of this synthetic approach allows for the introduction of various substituents on the cinnoline ring system, enabling a systematic investigation of structure-activity relationships (SAR).
II. Antimicrobial Activity: A Renewed Front in the Fight Against Resistance
The rise of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action. Cinnoline derivatives have demonstrated significant potential in this arena.[1][2]
A. Antibacterial and Antifungal Spectrum
Several 4-amino-3-cinnolinecarboxylic acid derivatives have been screened for their activity against a panel of bacterial and fungal pathogens.[3][6] These studies have revealed that the antimicrobial potency is significantly influenced by the nature and position of substituents on the aromatic ring. For instance, the presence of electron-withdrawing groups has been shown to enhance antibacterial activity.[1]
Table 1: Antimicrobial Activity of Selected 4-Amino-3-Cinnolinecarboxylic Acid Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Derivative X | Escherichia coli | 12.5 | [Fictional Data] |
| Derivative Y | Staphylococcus aureus | 6.25 | [Fictional Data] |
| Derivative Z | Candida albicans | 25 | [Fictional Data] |
| Cinoxacin (Reference) | Escherichia coli | 16 | [Fictional Data] |
B. Experimental Protocol: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer method is a standardized and widely accepted protocol for preliminary screening of antimicrobial activity.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[7]
-
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[2][8]
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.[2][8] Ensure firm contact between the disk and the agar.
-
Incubation: Invert the plates and incubate at 37°C for 16-18 hours.[3]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.[7] The size of the zone is proportional to the antimicrobial activity of the compound.
Figure 1. Workflow for the Kirby-Bauer disk diffusion assay.
III. Anti-inflammatory Properties: Targeting the Drivers of Chronic Disease
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Cinnoline derivatives have demonstrated promising anti-inflammatory effects.[1][2]
A. Potential Mechanism of Action: COX-2 Inhibition
While the precise mechanism for 4-amino-3-cinnolinecarboxylic acid derivatives is yet to be fully elucidated, studies on structurally related pyrazolo[4,3-c]cinnoline derivatives suggest that inhibition of the cyclooxygenase-2 (COX-2) enzyme could be a key mode of action.[9] COX-2 is a critical enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[9]
B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory environment for at least one week prior to the experiment.
-
Compound Administration: Administer the test compound, vehicle control, and a positive control (e.g., indomethacin) via an appropriate route (e.g., oral gavage or intraperitoneal injection).[10]
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[6][11]
-
Paw Volume Measurement: Measure the paw volume of both the carrageenan-injected and contralateral paws at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.[10]
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
Figure 2. Experimental workflow for the carrageenan-induced paw edema model.
IV. Anticancer Potential: A Glimpse into Novel Oncological Therapeutics
The quest for more effective and less toxic anticancer agents is a perpetual endeavor in drug discovery. While direct evidence for the anticancer activity of 4-amino-3-cinnolinecarboxylic acid derivatives is limited in the available literature, the broader class of cinnoline and structurally similar quinoline compounds has shown significant promise.[12][13]
A. Putative Mechanisms of Action in Oncology
Based on studies of related heterocyclic compounds, several potential mechanisms of action for 4-amino-3-cinnolinecarboxylic acid derivatives in cancer can be hypothesized:
-
Topoisomerase Inhibition: Many quinoline-based anticancer drugs exert their effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair in rapidly dividing cancer cells.[14]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics through the inhibition of tubulin polymerization is another established anticancer mechanism that can lead to cell cycle arrest and apoptosis.[14]
-
Kinase Inhibition: Targeting various protein kinases involved in cancer cell signaling pathways, such as receptor tyrosine kinases (e.g., EGFR, VEGFR), is a highly successful strategy in modern oncology.[14]
Further investigation is warranted to determine if 4-amino-3-cinnolinecarboxylic acid derivatives operate through these or other novel mechanisms.
Figure 3. Hypothetical mechanisms of anticancer activity for 4-amino-3-cinnolinecarboxylic acid derivatives based on related compounds.
V. Neuroprotective Effects: A New Avenue for Combating Neurodegeneration
Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing unmet medical need. Emerging evidence suggests that cinnoline derivatives may possess neuroprotective properties.[5][6]
A. Potential Neuroprotective Mechanisms
The neuroprotective effects of these compounds are likely multifactorial. Based on studies of related quinoline derivatives, potential mechanisms include:
-
Antioxidant Activity: Quenching of reactive oxygen species (ROS) that contribute to neuronal damage.[15]
-
Anti-inflammatory Effects: As discussed previously, the modulation of inflammatory pathways in the central nervous system is a key neuroprotective strategy.[15]
-
Modulation of Neurotransmitter Systems: Some derivatives may interact with neurotransmitter receptors or enzymes, such as acetylcholinesterase, which is a target in Alzheimer's disease therapy.[16]
B. In Vitro Neuroprotection Assay
A common in vitro model to assess neuroprotection involves challenging neuronal cell lines with a neurotoxin.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), to induce oxidative stress and cell death.
-
Cell Viability Assessment: After a further incubation period, assess cell viability using a method such as the MTT assay.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to cells treated with the neurotoxin alone.
VI. Structure-Activity Relationship (SAR) and Future Directions
The biological activity of 4-amino-3-cinnolinecarboxylic acid derivatives is intricately linked to their chemical structure.[5][11] Key SAR insights include:
-
Substituents on the Cinnoline Ring: The nature and position of substituents on the benzene portion of the cinnoline ring significantly impact activity. For example, electron-withdrawing groups can enhance antibacterial potency.[1]
-
Modifications of the Carboxylic Acid and Amino Groups: Derivatization of the carboxylic acid and amino moieties can modulate pharmacokinetic and pharmacodynamic properties.
Future research should focus on a more systematic exploration of the SAR for each of the identified biological activities. The synthesis and screening of focused libraries of derivatives will be crucial for identifying lead compounds with optimized potency, selectivity, and drug-like properties. Furthermore, in-depth mechanistic studies are required to elucidate the precise molecular targets and signaling pathways for each biological activity.
Conclusion
4-Amino-3-cinnolinecarboxylic acid derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated antimicrobial and anti-inflammatory activities, coupled with their potential in oncology and neuroprotection, highlight the rich therapeutic landscape that awaits further exploration. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of this fascinating class of compounds.
References
- A concise review on cinnoline and its biological activities. (n.d.). IJARIIT.
- TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIV
- An Overview of Diverse Biological Activities of Cinnoline Scaffold. (2025). OUCI.
- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Ind. J. Pharm. Edu. Res., 59(1), 13-29.
- A Comprehensive Review On Cinnoline Derivatives. (n.d.).
- The anticancer IC50 values of synthesized compounds. (n.d.).
- IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.).
- Structure and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. QSAR analysis of cinnoline derivatives with antibacterial properties. (2025).
- Stańczak, A., Lewgowd, W., Ochocki, Z., Pakulska, W., & Szadowska, A. (1997).
- Stańczak, A., Kwapiszewski, W., Lewgowd, W., Ochocki, Z., Szadowska, A., Pakulska, W., & Główka, M. (1994). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Pharmazie, 49(12), 884-9.
- Synthesis, Structures and Biological Activity of Some 4-Amino-3- cinnolinecarboxylic Acid Derivatives. Part 2. (2025).
- Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. (1984). Journal of Medicinal Chemistry, 27(9), 1103-8.
- IC50 values (nM) and SI indexes for AmCA-4 derivatives a. (n.d.).
- Synthesis, Structures and Biological Activity of Some 4-Amino-3- cinnolinecarboxylic Acid Derivatives. Part 1. | Request PDF. (2025).
- Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (n.d.). PMC - PubMed Central.
- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI.
- Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (n.d.). MDPI.
- The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... | Download Table. (n.d.).
- Neuroprotective Effects of Carnosic Acid: Insight into Its Mechanisms of Action. (2023). MDPI.
- Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (n.d.). MDPI.
- (PDF) Antimicrobial Activities of the Cinnamoyl Amide of Amino Acid Derivatives. (2025).
- Nitric oxide production inhibitors from Polygonum multiflorum. (2024). Journal of Applied Pharmaceutical Science.
- Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease. (n.d.). PubMed.
- New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. (2016). PubMed.
- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (n.d.). MDPI.
- Neuroprotective potential of isothiocyanates in an in vitro model of neuroinflammation. (2021). Inflammopharmacology, 29(Pt 2), 1-11.
- Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. (2022). PMC - PubMed Central.
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
- Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes.
- Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. (n.d.).
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
- Carrageenan Induced Paw Edema (R
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
- Carrageenan induced Paw Edema Model. (n.d.).
Sources
- 1. ijariit.com [ijariit.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zenodo.org [zenodo.org]
- 12. researchgate.net [researchgate.net]
- 13. ijper.org [ijper.org]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Amino-6-fluorocinnoline-3-carboxylic acid
This guide provides a comprehensive overview of the spectroscopic characterization of 4-Amino-6-fluorocinnoline-3-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document serves as a predictive and methodological resource. It is designed to guide researchers in the acquisition and interpretation of spectroscopic data by detailing established protocols and predicting spectral features based on the molecule's structure and foundational spectroscopic principles.
Introduction: The Structural Imperative
This compound (CAS: 161373-43-9, Formula: C₉H₆FN₃O₂) is a substituted cinnoline, a class of compounds known for its diverse pharmacological activities.[1][2] Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such novel chemical entities. Spectroscopic analysis provides an empirical foundation for molecular structure elucidation, offering a detailed view of the molecule's atomic and electronic framework. This guide will explore the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) data for this compound and outline the rigorous experimental procedures required to obtain them.
Molecular Structure and Predicted Spectroscopic Behavior
The spectroscopic properties of a molecule are a direct consequence of its structure. The key features of this compound that will govern its spectral output are:
-
The Cinnoline Core: A bicyclic aromatic system containing two adjacent nitrogen atoms, which creates a unique electronic environment.
-
An Aromatic Amine Group (-NH₂): This electron-donating group will influence the chemical shifts of adjacent protons and carbons.
-
A Carboxylic Acid Group (-COOH): This group has highly characteristic signals in both NMR and IR spectroscopy.
-
A Fluorine Substituent (-F): As a spin ½ nucleus, ¹⁹F will couple with nearby protons and carbons, providing valuable structural information.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this molecule, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR, complemented by 2D techniques like COSY, HSQC, and HMBC, would be required for unambiguous assignment.
Predicted ¹H, ¹³C, and ¹⁹F NMR Spectra
Predictions are based on established chemical shift ranges for similar structural motifs.[3][4] Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool for accurately predicting NMR parameters and can be used to corroborate these assignments.[5][6][7][8]
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Atom | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
|---|---|---|---|---|
| H-5 | 7.8 - 8.2 | dd (doublet of doublets) | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 | Downfield due to aromaticity; coupled to F-6 and H-7. |
| H-7 | 7.4 - 7.7 | ddd (doublet of doublets of doublets) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 5-7, ⁴J(H-H) ≈ 2-3 | Coupled to H-8, F-6, and H-5. |
| H-8 | 7.9 - 8.3 | d (doublet) | ³J(H-H) ≈ 8-9 | Ortho-coupled to H-7. |
| -NH₂ | 6.5 - 7.5 | br s (broad singlet) | - | Exchangeable protons, broad signal. |
| -COOH | 12.0 - 14.0 | br s (broad singlet) | - | Highly deshielded, exchangeable proton. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Atom | Predicted δ (ppm) | Rationale |
|---|---|---|
| C-3 | ~145 | Attached to electronegative N and COOH group. |
| C-4 | ~150 | Attached to amine and part of the heterocyclic ring. |
| C-4a | ~120 | Bridgehead carbon. |
| C-5 | ~115 (d, ¹J(C-F) ≈ 250 Hz) | Shielded by F, shows large C-F coupling. |
| C-6 | ~160 (d, ¹J(C-F) ≈ 250 Hz) | Directly attached to F, highly deshielded. |
| C-7 | ~110 (d, ²J(C-F) ≈ 20-25 Hz) | Shows smaller two-bond coupling to F. |
| C-8 | ~130 | Aromatic carbon. |
| C-8a | ~140 | Bridgehead carbon attached to nitrogen. |
| -COOH | ~165 | Carboxylic acid carbonyl carbon. |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)
| Atom | Predicted δ (ppm) | Predicted Multiplicity | Rationale |
|---|
| F-6 | -100 to -120 | ddd | Fluorine on an aromatic ring, coupled to H-5 and H-7.[9][10][11][12] |
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures data quality and reproducibility.[13][14][15]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar compounds and for shifting the exchangeable -NH₂ and -COOH proton signals into an observable region.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum using a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An experiment like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ signals.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments.
-
Caption: Standard experimental workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula C₉H₆FN₃O₂ gives a monoisotopic mass of 207.0444 g/mol .
-
Electrospray Ionization (ESI): This soft ionization technique is ideal for this polar molecule.
-
Positive Mode ([M+H]⁺): Expect a strong signal at m/z 208.0522.
-
Negative Mode ([M-H]⁻): Expect a strong signal at m/z 206.0366.
-
-
Electron Ionization (EI): This high-energy technique will induce significant fragmentation. Key predicted fragmentation pathways include:
Table 4: Predicted Key Mass Fragments (EI-MS)
| m/z | Predicted Fragment | Description |
|---|---|---|
| 207 | [C₉H₆FN₃O₂]⁺ | Molecular Ion |
| 163 | [C₉H₆FN₃]⁺ | Loss of CO₂ |
| 162 | [C₈H₅FN₃]⁺ | Loss of •COOH radical |
Experimental Protocol for MS Data Acquisition
The choice of ionization method is critical for obtaining the desired information.[18]
Methodology:
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system for sample introduction.
-
ESI-MS Acquisition:
-
Infuse the sample solution directly or via LC into the ESI source.
-
Acquire full scan spectra in both positive and negative ion modes to determine the accurate mass of the protonated and deprotonated molecular ions.
-
-
Tandem MS (MS/MS) Acquisition:
-
Select the [M+H]⁺ or [M-H]⁻ ion as the precursor.
-
Apply collision-induced dissociation (CID) to generate fragment ions.
-
Analyze the resulting product ion spectrum to confirm the fragmentation patterns.[19]
-
Caption: Standard experimental workflow for LC-MS analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[20][21]
Predicted IR Absorption Bands
The spectrum is expected to be dominated by absorptions from the carboxylic acid and amine groups.[22][23]
Table 5: Predicted Characteristic IR Absorptions (Solid Phase, cm⁻¹)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3400 - 3200 | N-H stretch | Primary Amine (-NH₂) | Two bands expected for symmetric and asymmetric stretching. |
| 3300 - 2500 | O-H stretch | Carboxylic Acid (-COOH) | Very broad absorption due to hydrogen bonding.[16] |
| ~1700 | C=O stretch | Carboxylic Acid (-COOH) | Strong, sharp absorption. Conjugation with the cinnoline ring may lower the frequency slightly. |
| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) | Bending vibration. |
| 1600 - 1450 | C=C and C=N stretch | Aromatic Ring | Multiple bands characteristic of the aromatic system. |
| 1300 - 1200 | C-F stretch | Aryl-Fluoride | Strong absorption. |
| ~900 | O-H bend (out-of-plane) | Carboxylic Acid (-COOH) | Broad absorption characteristic of dimeric carboxylic acids.[22] |
Experimental Protocol for IR Data Acquisition
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is standard.
Methodology (Thin Solid Film): [24]
-
Sample Preparation: Dissolve a small amount (~1-2 mg) of the solid in a volatile solvent (e.g., acetone or methanol).
-
Film Deposition: Place a drop of the solution onto the surface of the ATR crystal (or a salt plate).
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid sample.
-
Data Acquisition: Place the ATR unit in the spectrometer and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.[25][26]
Predicted UV-Vis Absorption
The extended conjugated system of the fluorinated aminocinnoline ring is expected to show multiple absorption bands in the UV region. The spectra of polycyclic cinnoline derivatives are known to exhibit complex absorption patterns.[2][27] The presence of the amino group (an auxochrome) is likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted cinnoline core.
-
Predicted λ_max: Expect strong absorptions (π → π* transitions) in the 250-400 nm range. Weaker, longer-wavelength absorptions (n → π* transitions), characteristic of heteroaromatic systems, may also be visible.[1]
Experimental Protocol for UV-Vis Data Acquisition
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). Perform serial dilutions to create a sample with an absorbance maximum between 0.5 and 1.0 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the chosen solvent to serve as the blank.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan a range of wavelengths, typically from 200 to 500 nm, to record the absorption spectrum.
-
Conclusion: A Unified Approach to Structural Verification
While this guide provides robust predictions for the spectroscopic profile of this compound, experimental verification remains the gold standard. A comprehensive analysis requires the synthesis of all acquired data. The accurate mass from MS confirms the elemental composition. IR spectroscopy verifies the presence of key functional groups. Finally, a full suite of 1D and 2D NMR experiments provides the definitive evidence to piece together the molecular skeleton, confirm substituent positions, and provide unambiguous structural proof. The protocols and predictive data herein offer a clear roadmap for researchers to successfully and rigorously characterize this and similar novel chemical entities.
References
-
Rusakov, Y. Y., Krivdin, L. B., & Shi, Y. (2022). Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. Molecules, 27(9), 2947. [Link][5][6]
-
Frank, M., et al. (2012). Toward the Quantum Chemical Calculation of NMR Chemical Shifts of Proteins. 2. Level of Theory, Basis Set, and Solvents Model Dependence. Journal of Chemical Theory and Computation, 8(8), 2735–2746. [Link][7]
-
Frank, M., et al. (2011). Toward the Quantum Chemical Calculation of Nuclear Magnetic Resonance Chemical Shifts of Proteins. Proteins: Structure, Function, and Bioinformatics, 79(7), 2189-2202. [Link][8]
-
Ghasemi, Z., & Gholizadeh, V. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.[Link]
-
Dolejš, L., & Hanuš, V. (1968). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 22(11), 874-879. [Link][17]
-
St. Amant, A. H., et al. (2021). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Environmental Science & Technology, 55(14), 9872–9880. [Link][9]
-
St. Amant, A. H., et al. (2021). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central (PMC) - NIH. [Link][10]
-
ResearchGate. 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). [Link][3]
-
Stańczak, A., et al. (1997). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2. Pharmazie, 52(2), 91-7. [Link][1]
-
Stańczak, A., et al. (1994). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Pharmazie, 49(12), 884-9. [Link][2]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link][11]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link][12]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link][14]
-
Springer Nature Experiments. NMR Protocols and Methods. [Link][13]
-
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link][15]
-
Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link][18]
-
Jabeen, F., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Rapid Communications in Mass Spectrometry, 31(8), 701-710. [Link][19]
-
University of Colorado Boulder. IR Spectroscopy of Solids. Organic Chemistry Department. [Link][24]
-
Chemistry LibreTexts. (2022). 4: Structure Determination I- UV-Vis and Infrared Spectroscopy, Mass Spectrometry. [Link][20]
-
Sketchy MCAT. (2023). Infrared & Ultraviolet Spectroscopy (Full Lesson). YouTube. [Link][21]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link][22]
-
Gozlan, C., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. European Biophysics Journal, 50(2), 167-179. [Link][23]
-
Guru Nanak Dev University. (2006). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. [Link][25]
-
Chemgapedia. (2013). Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy. [Link][26]
-
Corbett, J. F., Holt, P. F., & Hughes, M. (1963). Polycyclic Cinnoline Derivatives. Part VI. The Ultraviolet Absorption of Polycyclic Cinnolines. Journal of the Chemical Society, 1363-1369. [Link][2]
-
Holt, P. F., & Oakland, R. (1966). Polycyclic cinnoline derivatives. Part XVII. Ultraviolet absorption of bromobenzo[c]cinnolines and their oxides. Journal of the Chemical Society C: Organic, 1306-1309. [Link][27]
-
ResearchGate. UV-VIS spectra of cinnoline 3 in pure form and after released from... [Link][1]
-
Van der Waals, J. H., & de Groot, M. S. (2012). 1H-Benzo[de]cinnolines: an interesting class of heterocycles. Arkivoc, 2012(1), 1-20. [Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 261. Polycyclic cinnoline derivatives. Part VI. The ultraviolet absorption of polycyclic cinnolines and their N-oxides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. digital.csic.es [digital.csic.es]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Toward the quantum chemical calculation of nuclear magnetic resonance chemical shifts of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azom.com [azom.com]
- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. chempap.org [chempap.org]
- 18. rsc.org [rsc.org]
- 19. d-nb.info [d-nb.info]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
- 22. Vibrational analysis of amino acids and short peptides in hydrated media. VIII. Amino acids with aromatic side chains: L-phenylalanine, L-tyrosine, and L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. orgchemboulder.com [orgchemboulder.com]
- 25. uobabylon.edu.iq [uobabylon.edu.iq]
- 26. Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy [chem-is-you.blogspot.com]
- 27. Polycyclic cinnoline derivatives. Part XVII. Ultraviolet absorption of bromobenzo[c]cinnolines and their oxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Unlocking the Therapeutic Promise of Fluorocinnolines: A Technical Guide to Future Research Frontiers
Introduction: The Cinnoline Scaffold and the Fluorine Advantage
The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4] The strategic incorporation of fluorine atoms into this already versatile framework offers a compelling avenue for the development of novel therapeutics with enhanced efficacy and improved pharmacokinetic profiles.
Fluorine, the most electronegative element, imparts unique properties to organic molecules. Its introduction can modulate acidity, basicity, lipophilicity, and metabolic stability, often leading to improved oral bioavailability and target-binding affinity.[5] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of promising research areas for fluorocinnoline compounds, complete with detailed experimental protocols and strategic insights to accelerate discovery.
I. Oncology: Targeting Malignancy with Fluorinated Cinnolines
The development of novel anticancer agents remains a critical priority in biomedical research. Cinnoline derivatives have shown significant promise in this arena, and the addition of fluorine is a logical step toward creating more potent and selective drug candidates.[1][4]
A. Rationale for Fluorocinnolines in Oncology
The rationale for exploring fluorocinnoline compounds as anticancer agents is built on the established activities of the parent cinnoline and related fluorinated heterocyclic scaffolds. Many of these compounds exert their effects through mechanisms that are central to cancer cell proliferation and survival, such as the inhibition of topoisomerases and protein kinases.[6][7] Fluorination can enhance these activities by increasing the compound's ability to interact with the target protein's active site and by improving its metabolic stability, leading to a longer duration of action.[8]
B. Potential Mechanisms of Action and Research Directions
-
Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for cancer chemotherapy.[6] Several heterocyclic compounds, including those with quinoline and cinnoline cores, have been shown to inhibit these enzymes.[1][7] The research hypothesis is that fluorocinnoline derivatives can act as potent topoisomerase inhibitors, leading to DNA damage and apoptosis in cancer cells.
-
Proposed Research:
-
Synthesize a library of fluorocinnoline derivatives with varying fluorine substitution patterns on the cinnoline ring.
-
Screen the library for in vitro cytotoxicity against a panel of human cancer cell lines.
-
For the most potent compounds, perform topoisomerase I and II inhibition assays to determine their mechanism of action.
-
Conduct structure-activity relationship (SAR) studies to identify the key structural features required for potent topoisomerase inhibition.
-
-
-
Kinase Inhibition (e.g., PI3K/Akt Pathway): The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[9][10] Cinnoline and fluoroquinolone derivatives have been identified as inhibitors of this pathway.[9][11]
-
Proposed Research:
-
Design and synthesize fluorocinnoline compounds with structural motifs known to favor kinase binding.
-
Screen these compounds for their ability to inhibit key kinases in the PI3K/Akt pathway (e.g., PI3Kα, Akt1).
-
Evaluate the downstream effects of pathway inhibition in cancer cell lines, such as decreased phosphorylation of Akt and mTOR.
-
Optimize lead compounds through SAR studies to improve potency and selectivity.
-
-
C. Experimental Protocols
1. In Vitro Cytotoxicity Assessment: MTT Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.[12][13]
-
Step 1: Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Step 2: Compound Treatment: Treat the cells with a range of concentrations of the fluorocinnoline compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[12]
-
Step 3: MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Step 4: Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at 570 nm using a microplate reader.
-
Step 5: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
2. Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.[6][14]
-
Step 1: Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and the fluorocinnoline compound at various concentrations in an appropriate reaction buffer.
-
Step 2: Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Step 3: Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Step 4: Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Step 5: Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. A potent inhibitor will prevent the conversion of supercoiled DNA to its relaxed form.
D. Visualizations
Caption: Workflow for the discovery of anticancer fluorocinnoline compounds.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
II. Infectious Diseases: A New Generation of Antimicrobials
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents with new mechanisms of action. Fluoroquinolones are a well-established class of antibiotics, and fluorocinnolines represent a structurally related class of compounds with the potential for potent and broad-spectrum antimicrobial activity.[15][16][17]
A. Rationale for Fluorocinnolines in Infectious Diseases
The structural similarity of fluorocinnolines to fluoroquinolones suggests that they may share a similar mechanism of action, namely the inhibition of bacterial DNA gyrase and topoisomerase IV.[15] The cinnoline core, however, offers a distinct chemical scaffold that may be less susceptible to existing resistance mechanisms. Furthermore, the strategic placement of fluorine atoms can enhance the antibacterial spectrum and potency of these compounds.[15]
B. Potential Research Directions
-
Broad-Spectrum Antibacterial Activity: Synthesize and screen a diverse library of fluorocinnoline derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains (e.g., MRSA, VRE, and ESBL-producing Enterobacteriaceae).
-
Mechanism of Action Studies: For active compounds, perform DNA gyrase and topoisomerase IV inhibition assays to confirm the mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Elucidate the SAR to optimize the antibacterial potency and spectrum of activity. Investigate the impact of substituents at various positions of the cinnoline ring.
-
Antifungal and Antiviral Potential: Expand the screening efforts to include fungal and viral pathogens to explore the full therapeutic potential of the fluorocinnoline scaffold.
C. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is the gold standard method for determining the in vitro susceptibility of bacteria to antimicrobial agents.[16][18][19]
-
Step 1: Preparation of Bacterial Inoculum: Grow the bacterial strains to be tested in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).
-
Step 2: Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the fluorocinnoline compounds in cation-adjusted Mueller-Hinton broth.
-
Step 3: Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Step 4: Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Step 5: MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
D. Data Presentation
Table 1: Hypothetical Antimicrobial Activity of Fluorocinnoline Derivatives (MIC in µg/mL)
| Compound ID | Fluorine Position | Staphylococcus aureus (MRSA) | Escherichia coli (ESBL) | Pseudomonas aeruginosa |
| FC-1 | 6-F | 2 | 4 | 8 |
| FC-2 | 7-F | 1 | 2 | 4 |
| FC-3 | 8-F | 4 | 8 | 16 |
| FC-4 | 6,8-di-F | 0.5 | 1 | 2 |
| Ciprofloxacin | - | 1 | 0.25 | 0.5 |
III. Central Nervous System (CNS) Disorders: Crossing the Blood-Brain Barrier
Treating CNS disorders is particularly challenging due to the blood-brain barrier (BBB), which restricts the entry of many therapeutic agents into the brain.[5] The incorporation of fluorine into drug molecules is a well-established strategy to enhance their lipophilicity and facilitate their passage across the BBB.[5][20]
A. Rationale for Fluorocinnolines in CNS Disorders
The inherent properties of the cinnoline scaffold, combined with the benefits of fluorination, make fluorocinnoline compounds attractive candidates for the treatment of CNS disorders.[21] The ability of fluorine to enhance BBB penetration could allow these compounds to reach their targets within the brain at therapeutic concentrations.[5] Furthermore, quinoline derivatives, which are structurally similar to cinnolines, have shown neuroprotective effects, suggesting that fluorocinnolines may also possess such properties.[21][22][23][24]
B. Potential Research Directions
-
Neuroprotective Effects: Investigate the potential of fluorocinnoline derivatives to protect neurons from various insults, such as oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
-
Modulation of Neurotransmitter Systems: Explore the ability of fluorocinnolines to interact with key neurotransmitter receptors and transporters, which could be beneficial in treating psychiatric disorders such as depression and anxiety.
-
In Vivo Efficacy Studies: For compounds that demonstrate promising in vitro activity and BBB permeability, conduct in vivo studies in animal models of CNS disorders to evaluate their therapeutic efficacy.
C. Experimental Protocol: In Vitro Neuroprotection Assay
This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.
-
Step 1: Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons.
-
Step 2: Pre-treatment: Treat the cells with various concentrations of the fluorocinnoline compounds for a specified period (e.g., 1-2 hours).
-
Step 3: Toxic Insult: Expose the cells to a neurotoxic agent, such as hydrogen peroxide (to induce oxidative stress) or glutamate (to induce excitotoxicity).
-
Step 4: Viability Assessment: After the toxic insult, assess cell viability using the MTT assay or a similar method.
-
Step 5: Data Analysis: A neuroprotective compound will result in a higher percentage of cell viability in the treated group compared to the group that received the toxic insult alone.
IV. Conclusion and Future Outlook
The fluorocinnoline scaffold represents a fertile ground for the discovery of novel therapeutic agents. The strategic incorporation of fluorine into the versatile cinnoline nucleus has the potential to yield compounds with enhanced potency, selectivity, and pharmacokinetic properties. The research areas outlined in this guide—oncology, infectious diseases, and CNS disorders—are just the beginning. A systematic and multidisciplinary approach, combining medicinal chemistry, pharmacology, and molecular biology, will be essential to fully unlock the therapeutic potential of this promising class of compounds. The detailed protocols and strategic frameworks provided herein are intended to serve as a catalyst for innovation and to guide researchers toward the successful development of the next generation of fluorocinnoline-based medicines.
References
-
Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. Retrieved from [Link]
- Saxena, V., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
- Singh, V. K., et al. (2022). A Comprehensive Review On Cinnoline Derivatives.
- A concise review on cinnoline and its biological activities. (2021).
-
TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (2022). Zenodo. Retrieved from [Link]
- Application Notes and Protocols for Cytotoxicity Studies of 5-Fluoroisoquinoline-1-carbonitrile on Cancer Cell Lines. (2025). BenchChem.
-
Miyamoto, H., & Matsumoto, J. (1989). Fluorocinnoline derivatives. II. Synthesis and antibacterial activity of fluorinated 1-alkyl-1,4-dihydro-4-oxocinnoline-3-carboxylic acids. Chemical & Pharmaceutical Bulletin, 37(1), 93-99. Retrieved from [Link]
-
Discovery of fluoroquinolone derivatives as potent, selective inhibitors of PI3Kγ. (2016). MedChemComm. Retrieved from [Link]
-
Novel fluoroquinolone analogs as anticancer agents. (2024). News-Medical.Net. Retrieved from [Link]
- Fluoroquinolone MICs for susceptible and resistant E. coli clinical isolates. (2007).
-
Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. (2021). PubMed Central. Retrieved from [Link]
- Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evalu
- Global Fluoroquinolone Resistance Epidemiology and Implictions for Clinical Use. (2010). PubMed Central.
- Table 1 IC 50 values of derivatives against cancer cells and relative... (n.d.).
- Fluoroquinolone MIC values between active and inactive efflux... (n.d.).
- Cinnoline Derivatives with Biological Activity. (2007).
- Methods for the synthesis of cinnolines (Review). (2004).
-
Yang, Y., & Zhou, Y. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271. Retrieved from [Link]
-
Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025). ACS Omega. Retrieved from [Link]
-
New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. (2025). Bioorganic Chemistry. Retrieved from [Link]
- Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025).
- Application Notes and Protocols: 3-Fluorocatechol as a Versatile Intermediate in CNS Drug Synthesis. (2025). BenchChem.
-
Strategic Incorporation of Fluorine into Taxoid Anticancer Agents for Medicinal Chemistry and Chemical Biology Studies. (2014). PubMed Central. Retrieved from [Link]
-
Evaluation of Cytotoxicity of Perfluorocarbons for Intraocular Use by Cytotoxicity Test In Vitro in Cell Lines and Human Donor Retina Ex Vivo. (2019). PubMed Central. Retrieved from [Link]
-
Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-1464. Retrieved from [Link]
- Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers. (2025). BenchChem.
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). MDPI. Retrieved from [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2022). Molecules. Retrieved from [Link]
- Rationale-based therapeutic combinations with PI3K inhibitors in cancer tre
- IC 50 values of flavonoids and topoisomerase inhibitors in DH82 cells. (n.d.).
-
Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]
- In vitro assessment for cytotoxicity screening of new antimalarial candid
- Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. (2016). PubMed Central.
- Design, synthesis and SAR study of fluorine-containing 3rd-gener
- Synthetic Methods of Quinoline Derivatives as Potent Anticancer Agents. (2019). Bentham Science.
- Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. (2013). PubMed Central.
-
Neuroprotective effects of flavone luteolin in neuroinflammation and neurotrauma. (2020). PubMed. Retrieved from [Link]
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). MDPI.
- Evaluation of Cytotoxicity of Perfluorocarbons for Intraocular Use by Cytotoxicity Test In Vitro in Cell Lines. (2019). Alchimia srl.
- Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022).
- Current developments in PI3K-based anticancer agents: Designing strategies, biological activity, selectivity, structure-activity correlation, and docking insight. (2024). PubMed.
- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2025).
- Evaluation of Cytotoxicity of Perfluorocarbons for Intraocular Use by Cytotoxicity Test In Vitro in Cell Lines and Human Donor Retina Ex Vivo. (2019).
- Fluorinated Molecules as Drugs and Imaging Agents in the CNS. (2006).
- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024).
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed.
Sources
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. ijariit.com [ijariit.com]
- 4. zenodo.org [zenodo.org]
- 5. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Strategic Incorporation of Fluorine into Taxoid Anticancer Agents for Medicinal Chemistry and Chemical Biology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of fluoroquinolone derivatives as potent, selective inhibitors of PI3Kγ - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of Cytotoxicity of Perfluorocarbons for Intraocular Use by Cytotoxicity Test In Vitro in Cell Lines and Human Donor Retina Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorocinnoline derivatives. II. Synthesis and antibacterial activity of fluorinated 1-alkyl-1,4-dihydro-4-oxocinnoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Global Fluoroquinolone Resistance Epidemiology and Implictions for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Characterization and Use of 4-Amino-6-fluorocinnoline-3-carboxylic Acid as a Novel Fluorescent Probe for Microscopy
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and potential applications of 4-Amino-6-fluorocinnoline-3-carboxylic acid in fluorescence microscopy. The cinnoline scaffold, a nitrogen-containing heterocyclic aromatic compound, is recognized for its diverse biological activities and potential as a core structure for fluorescent probes.[1][2] This guide presents a systematic approach to evaluating this novel compound, from fundamental photophysical characterization to protocols for live-cell imaging and bioconjugation. The methodologies are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure robust and reproducible results.
Introduction: The Potential of Cinnoline Scaffolds in Bioimaging
Fluorescence microscopy is an indispensable tool in modern biological research, enabling the visualization of cellular structures and dynamic processes with high specificity.[3] The utility of this technique is fundamentally dependent on the quality and characteristics of the fluorescent probes used.[4] While many fluorophores are commercially available, the search for novel probes with unique spectral properties, environmental sensitivity, and superior photostability is ongoing.
Cinnoline and its derivatives, bicyclic aromatic heterocycles, have garnered significant interest for their wide spectrum of pharmacological activities.[1][2] Structurally related compounds, such as quinolines, have been successfully developed into fluorescent probes for bio-imaging applications, including the detection of specific cellular microenvironments.[5] This suggests that the cinnoline scaffold represents a promising platform for the development of new imaging agents.
This compound is a novel compound featuring this promising scaffold. Its structure incorporates two key functional groups: a primary amine and a carboxylic acid. These groups not only influence the molecule's electronic and, therefore, its potential fluorescent properties but also offer versatile handles for covalent linkage to biomolecules.
This guide provides a detailed framework for the systematic evaluation of this compound as a fluorescent probe. It is structured to lead the researcher from basic characterization to advanced applications, establishing a solid foundation for its use in cellular imaging.
Caption: EDC/NHS chemistry for conjugating a carboxylic acid probe to a primary amine.
Protocol 4.2.1: Labeling Bovine Serum Albumin (BSA) with EDC/NHS Chemistry
This protocol uses BSA as a model protein. The same principle can be applied to antibodies or other proteins.
-
Reagent Preparation:
-
Dissolve BSA in PBS (pH 7.4) to a concentration of 10 mg/mL.
-
Dissolve the cinnoline compound in DMSO to 10 mM.
-
Freshly prepare 100 mM solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in reaction buffer (e.g., 0.1 M MES, pH 6.0). [6]EDC is most effective at a slightly acidic pH. [7]2. Activation of Carboxylic Acid:
-
In a microcentrifuge tube, mix a 10-20 fold molar excess of the cinnoline compound with the required amount of EDC and Sulfo-NHS.
-
Incubate for 15 minutes at room temperature to form the stable NHS-ester. [8]3. Conjugation Reaction:
-
Add the activated probe mixture to the BSA solution. The final reaction buffer should be around pH 7.2-7.5 for efficient reaction with primary amines. Adjust with PBS if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the protein-containing fractions, which can be identified by their color and/or by measuring absorbance at 280 nm.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and at the λ_abs_ of the dye.
-
References
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
-
MDPI. (n.d.). Review of Fluorescence Spectroscopy in Environmental Quality Applications. Retrieved from [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123–130. Retrieved from [Link]
-
Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]
-
Nagy, I., et al. (1995). A rapid cell membrane permeability test using fluorescent dyes and flow cytometry. Toxicology in Vitro, 9(3), 329-337. Retrieved from [Link]
-
Sezgin, E., et al. (2013). Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. PLoS ONE, 8(1), e52960. Retrieved from [Link]
-
Kyriakis, E., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(11), 919-923. Retrieved from [Link]
-
Haider, N. (2002). Cinnoline derivatives with biological activity. Scientia Pharmaceutica, 70(3), 269-282. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 1083-1095. Retrieved from [Link]
-
Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(12), 3045-3055. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2012). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Journal of Medicinal Chemistry, 55(23), 10584-10592. Retrieved from [Link]
-
ResearchGate. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Retrieved from [Link]
-
Evident Scientific. (n.d.). Fluorescence Excitation and Emission Fundamentals. Retrieved from [Link]
-
Luchowski, R., et al. (2013). Monitoring protein interactions and dynamics with solvatochromic fluorophores. Expert Review of Proteomics, 10(6), 557-569. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Retrieved from [Link]
-
Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Promega Corporation Cell Biology. Retrieved from [Link]
-
ScienCell Research Laboratories. (n.d.). LDH Cytotoxicity Assay-Fluorescence (LDH-FL). Retrieved from [Link]
-
MDPI. (2020). In Vitro Methods for Measuring the Permeability of Cell Monolayers. International Journal of Molecular Sciences, 21(3), 849. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvatochromism. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Retrieved from [Link]
-
ResearchGate. (2006). Fluorescence Emission Properties of Polycyclic Aromatic Compounds in Review. Retrieved from [Link]
-
Ingenta Connect. (2008). In Vitro Solubility Assays in Drug Discovery. American Pharmaceutical Review, 11(6), 84-89. Retrieved from [Link]
-
Société Chimique de France. (2014). Solvatochromic fluorescent dyes as universal tools for biological research. L'Actualité Chimique, 382-383, 76-83. Retrieved from [Link]
-
Wiley Online Library. (2024). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Angewandte Chemie International Edition. Retrieved from [Link]
-
Heterocycles. (1976). EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY. Heterocycles, 5, 615-645. Retrieved from [Link]
-
MDPI. (2021). Fluorescence Microscopy—An Outline of Hardware, Biological Handling, and Fluorophore Considerations. Cells, 10(8), 2049. Retrieved from [Link]
-
ACS Publications. (2018). Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. Accounts of Chemical Research, 51(6), 1348-1357. Retrieved from [Link]
-
ResearchGate. (2013). How to fix emission and excitation wavelength in fluorescence spectroscopy?. Retrieved from [Link]
-
StainsFile. (n.d.). Fluorescent Live Cell Imaging. Retrieved from [Link]
-
PubMed. (1996). Fluorescence spectroscopy of polynuclear aromatic compounds in environmental monitoring. Journal of Molecular Structure, 379, 67-78. Retrieved from [Link]
-
Nature Methods. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy. Nature Methods, 12, 244-248. Retrieved from [Link]
-
ResearchGate. (2015). How can I label a peptide with a fluorescent dye, without conjugation via the amine groups of the peptide, but by linking to the carboxyl groups?. Retrieved from [Link]
Sources
- 1. A rapid cell membrane permeability test using flourescent dyes and flow cytometry | Semantic Scholar [semanticscholar.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. stainsfile.com [stainsfile.com]
- 4. Fluorescence Microscopy—An Outline of Hardware, Biological Handling, and Fluorophore Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for Labeling with 4-Amino-6-fluorocinnoline-3-carboxylic acid
Introduction: Unveiling a Novel Fluorophore for Bioconjugation
In the dynamic landscape of biological research and drug development, the precise visualization and tracking of biomolecules is paramount.[1] Fluorescent labeling stands as a cornerstone technique, enabling researchers to elucidate protein localization, dynamics, and interactions within complex biological systems.[1][2] This document introduces 4-Amino-6-fluorocinnoline-3-carboxylic acid, a novel heterocyclic compound with potential as a fluorescent probe. Its cinnoline core, a nitrogen-containing fused ring system, is a scaffold known for diverse biological activities.[2][3][4] The presence of a carboxylic acid handle allows for covalent attachment to biomolecules, while the amino and fluoro substituents are anticipated to modulate its spectral properties.
These application notes provide a comprehensive guide for researchers to harness the potential of this compound. As a novel, uncharacterized fluorophore, this guide will not only detail the protocols for its use in labeling but also the essential steps for characterizing its fundamental fluorescent properties. We will proceed with the understanding that the primary amine on the cinnoline ring is significantly less nucleophilic than the primary amines of a target protein (e.g., lysine residues) and thus less likely to interfere with the intended conjugation chemistry.
Part 1: Foundational Principles and Characterization
Before embarking on labeling experiments, it is crucial to characterize the spectroscopic properties of this compound. This foundational data is essential for designing experiments and interpreting results.
Determination of Spectroscopic Properties
The first step is to determine the excitation and emission maxima, molar extinction coefficient, and fluorescence quantum yield.
Protocol 1: Spectroscopic Characterization
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or DMF) at a concentration of 1-10 mM. From this, create a dilution series in the intended experimental buffer (e.g., 1X PBS, pH 7.4).
-
Absorbance Spectrum: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of a dilute solution from 250 nm to 600 nm to determine the wavelength of maximum absorbance (λmax).
-
Molar Extinction Coefficient (ε): Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient at λmax. This requires measuring the absorbance of a solution of known concentration.
-
Fluorescence Spectra: Using a spectrofluorometer, measure the excitation and emission spectra.
-
To determine the optimal excitation wavelength, scan a range of excitation wavelengths while monitoring the emission at an estimated peak.
-
To determine the emission spectrum, excite the sample at its λmax (determined from the absorbance spectrum) and scan the emission wavelengths. The peak of this spectrum is the emission maximum (λem).
-
-
Quantum Yield (Φ): The quantum yield, a measure of fluorescence efficiency, should be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54). This involves comparing the integrated fluorescence intensity and the absorbance of the sample to the standard.
The Chemistry of Amine-Reactive Labeling
The most common and robust method for labeling proteins involves the reaction of an activated carboxylic acid with primary amines on the protein.[5][6] These primary amines are found at the N-terminus of the polypeptide chain and on the side chain of lysine residues.[7]
The carboxylic acid of this compound must first be activated to a more reactive form, typically an N-hydroxysuccinimide (NHS) ester.[3][5] This is achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[3][5] The resulting NHS ester is a stable intermediate that readily reacts with primary amines under mild alkaline conditions (pH 7.2-8.5) to form a stable amide bond.[3][4][7]
Part 2: Experimental Protocols
This section provides detailed, step-by-step protocols for the activation of this compound and its subsequent conjugation to proteins.
Activation of this compound with EDC/NHS
This protocol describes the in-situ generation of the NHS ester of this compound for immediate use in labeling reactions.
Protocol 2: NHS Ester Activation
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-50 mM.
-
Prepare fresh solutions of EDC and NHS in anhydrous DMSO or DMF at a concentration of 100 mM.
-
-
Activation Reaction:
-
In a microfuge tube, combine the this compound solution with a 1.2-fold molar excess of both EDC and NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light. The activated NHS ester is now ready for addition to the protein solution. It is crucial to use the activated dye immediately as NHS esters are susceptible to hydrolysis.[3]
-
Diagram of the Activation and Labeling Workflow
Caption: Workflow for protein labeling.
Protein Labeling with Activated this compound
This protocol provides a general procedure for labeling proteins. The optimal dye-to-protein ratio may need to be determined empirically.[1]
Protocol 3: Protein Conjugation
-
Protein Preparation:
-
Labeling Reaction:
-
Slowly add the freshly prepared activated this compound NHS ester solution to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of the dye to the protein.[1]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]
-
-
Stopping the Reaction: The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to quench the unreacted NHS ester.
Purification of the Labeled Protein
Purification is a critical step to remove unreacted dye and any byproducts, which can cause high background fluorescence.[8] Size-exclusion chromatography is a common and effective method for this purpose.[8][9]
Protocol 4: Purification
-
Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., a PD-10 desalting column or a gel filtration column) with an appropriate storage buffer for your protein (e.g., PBS).
-
Sample Loading: Apply the reaction mixture from Protocol 3 to the top of the column.
-
Elution: Elute the column with the storage buffer. The larger, labeled protein will elute first, while the smaller, unreacted dye molecules will be retained and elute later.[9]
-
Fraction Collection: Collect fractions and identify those containing the labeled protein by monitoring the absorbance at 280 nm (for protein) and the λmax of the fluorophore.
Diagram of the Amine-Reactive Labeling Reaction
Caption: Amine-reactive labeling schematic.
Part 3: Characterization of the Labeled Conjugate
After purification, it is essential to characterize the labeled protein to determine the degree of labeling and to confirm that the labeling process has not compromised its function.
Degree of Labeling (DOL) Calculation
The DOL, the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[1]
Protocol 5: DOL Calculation
-
Absorbance Measurement: Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the λmax of the fluorophore (Adye).
-
Correction Factor: The absorbance at 280 nm needs to be corrected for the contribution of the dye at this wavelength. The correction factor (CF) is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax (CF = A280,dye / Adye,max). This value should be determined for the free dye.
-
Calculations:
-
Protein concentration (M) = [A280 - (Adye x CF)] / εprotein
-
Dye concentration (M) = Adye / εdye
-
DOL = (Dye concentration) / (Protein concentration)
-
| Parameter | Symbol | Description |
| Absorbance at 280 nm | A280 | Measured absorbance of the conjugate at 280 nm. |
| Absorbance at λmax | Adye | Measured absorbance of the conjugate at the dye's λmax. |
| Molar Extinction of Protein | εprotein | Molar extinction coefficient of the protein at 280 nm. |
| Molar Extinction of Dye | εdye | Molar extinction coefficient of the dye at its λmax. |
| Correction Factor | CF | Correction for the dye's absorbance at 280 nm. |
Functional Analysis
It is crucial to verify that the biological activity of the protein is retained after labeling. The specific assay will depend on the protein's function (e.g., enzyme activity assay, binding assay). It is advisable to compare the activity of the labeled protein to that of an unlabeled control that has been subjected to the same reaction and purification conditions (mock labeling).
Part 4: Storage and Handling
Fluorescently labeled proteins should be stored under conditions that preserve their function and the stability of the fluorophore.
-
Storage: Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.[1] The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.
-
Handling: Minimize exposure to light to prevent photobleaching. Use low-adhesion tubes to prevent loss of protein due to surface adsorption.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL | Inefficient activation or labeling. | Ensure EDC/NHS solutions are fresh. Optimize the dye-to-protein ratio and reaction time. Check the pH of the reaction buffer. |
| Protein Precipitation | High concentration of organic solvent from the dye stock. | Keep the volume of added dye solution to a minimum (<10% of the total reaction volume). |
| High Background Fluorescence | Incomplete removal of free dye. | Optimize the purification protocol. Use a larger size-exclusion column or perform a second purification step. |
| Loss of Protein Activity | Labeling at a critical functional site. | Reduce the DOL by lowering the dye-to-protein ratio. Consider alternative labeling chemistries that target other amino acids (e.g., cysteine). |
Conclusion
This compound presents an opportunity for the development of new fluorescent probes for biological applications. The protocols outlined in these application notes provide a robust framework for its activation, conjugation to proteins, and the characterization of the resulting conjugates. As with any novel reagent, empirical optimization of the labeling conditions is key to achieving the desired degree of labeling while preserving the functionality of the biomolecule.
References
-
Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved from [Link]
-
Springer Nature Experiments. (2011). Fluorescent Labeling of Proteins. Retrieved from [Link]
-
Casey, J. R., & Sames, D. (2012). Fluorescent labeling and modification of proteins. Methods in molecular biology (Clifton, N.J.), 805, 137–152. [Link]
-
López-Mayorga, F., et al. (2017). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Analytical Chemistry, 89(17), 9348–9356. [Link]
-
N-Hydroxysuccinimide active ester. (n.d.). Retrieved from [Link]
-
ABE Program. (2021, December 9). Lab 6 Overview: Purifying the Fluorescent Protein [Video]. YouTube. [Link]
-
Sino Biological. (n.d.). Protein Labeling Techniques. Retrieved from [Link]
-
Biology LibreTexts. (2021, March 23). 15.2: Protein Purification (Activity). Retrieved from [Link]
-
DNA Learning Center. (n.d.). Purification of Green Fluorescent Protein. Retrieved from [Link]
-
ResearchGate. (2013, April 29). The best protocol for FITC labeling of proteins. Retrieved from [Link]
-
Gebhardt, C., et al. (2015). Effects of fluorophore attachment on protein conformation and dynamics studied by spFRET and NMR. Scientific reports, 5, 9375. [Link]
-
Hayashi-Takanaka, Y., et al. (2014). Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging. PLOS ONE, 9(9), e106271. [Link]
-
Synthonix. (n.d.). This compound - [A76163]. Retrieved from [Link]
-
Profacgen. (n.d.). Protein-Fluorophore Bioconjugation. Retrieved from [Link]
-
ACS Publications. (2023, August 9). Fluorescent Investigation of Proteins Using DNA-Synthetic Ligand Conjugates. Retrieved from [Link]
-
National Analytical Corporation. (n.d.). This compound - Cas No: 161373-43-9. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-6-fluoro-3-cinnolinecarboxylic acid. Retrieved from [Link]
-
NIH. (n.d.). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Retrieved from [Link]
Sources
- 1. Different Ways to Add Fluorescent Labels | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Novel Fluorescence Labeling and High-Throughput Assay Technologies for In Vitro Analysis of Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Amino-6-fluoro-cinnoline-3-carboxylic acid amide | 161373-29-1 [sigmaaldrich.cn]
Application Notes and Protocols: 4-Amino-6-fluorocinnoline-3-carboxylic acid as a Novel Fluorescent Probe for Cellular Imaging
Disclaimer: 4-Amino-6-fluorocinnoline-3-carboxylic acid is a known chemical entity[1][2][3][4]. However, its application as a fluorescent probe for cellular imaging is not extensively documented in publicly available literature. This document, therefore, presents a detailed, hypothetical application framework based on the structural characteristics of the molecule and established principles of fluorescence microscopy[5][6]. The protocols and expected results described herein are intended to serve as an expert guide for researchers investigating novel cinnoline-based or other small-molecule fluorophores.
Introduction: The Promise of a Cinnoline-Based Fluorophore
The field of cellular imaging continuously seeks novel small-molecule fluorescent probes that offer advantages in photostability, brightness, low cytotoxicity, and environmental sensitivity.[7] Cinnoline derivatives, heterocyclic aromatic compounds, have been explored for a wide range of pharmacological activities[8][9][10], but their potential as fluorescent probes remains an emerging area.
We introduce this compound, hereafter designated AFC , as a promising candidate for live-cell imaging. Its compact heterocyclic structure suggests good cell permeability, while the electron-donating amino group and electron-withdrawing carboxylic acid and fluorine atom create a potential "push-pull" system. Such systems are often the basis for environment-sensitive (solvatochromic) dyes, which exhibit changes in their fluorescent properties in response to the polarity of their local microenvironment.[11][12][13][14] This property makes AFC a potentially powerful tool for reporting on the physicochemical nature of subcellular compartments, such as lipid droplets, membranes, or protein aggregates.
This guide provides a comprehensive overview of the hypothesized properties of AFC and detailed protocols for its application in live-cell fluorescence microscopy.
Probe Characteristics and Principle of Action
Hypothesized Spectroscopic and Physicochemical Properties
The proposed properties of AFC are summarized below. These values are illustrative and require experimental validation.
| Property | Hypothesized Value / Characteristic | Rationale & Significance |
| Excitation Max (λex) | ~405 nm (in non-polar env.) | Suitable for common 405 nm laser lines in confocal microscopy, minimizing cellular autofluorescence often seen with UV excitation. |
| Emission Max (λem) | ~480 nm (in non-polar env.) to ~530 nm (in polar env.) | A significant Stokes shift reduces signal bleed-through. The predicted solvatochromic shift allows for ratiometric imaging of environmental polarity. |
| Molecular Weight | 208.16 g/mol | Small size facilitates passive diffusion across the cell membrane. |
| Quantum Yield (Φ) | Moderate to High (increases in non-polar environments) | The probe is expected to be "fluorogenic," becoming brighter as it partitions into hydrophobic regions like lipid droplets or membranes, leading to a high signal-to-background ratio.[11] |
| Photostability | Moderate | Heterocyclic aromatic structures often exhibit reasonable photostability, but minimizing light exposure is always recommended to prevent phototoxicity.[15] |
| Cellular Uptake | Passive Diffusion | The small, relatively lipophilic nature of the molecule should allow it to cross the plasma membrane without the need for permeabilization agents.[16] |
| Primary Target | Hydrophobic / Low-Polarity Cellular Compartments | Based on the solvatochromic hypothesis, AFC is expected to preferentially accumulate and fluoresce brightly in regions of low polarity, such as lipid droplets and the endoplasmic reticulum. |
Principle of Solvatochromic Fluorescence
AFC is proposed to function as a solvatochromic probe. In a low-polarity environment (e.g., within a lipid droplet), the probe is expected to emit shorter-wavelength light (blue-green). In a more polar, aqueous environment like the cytoplasm, dipole-dipole interactions with water molecules are hypothesized to stabilize the excited state, causing a red-shift in the emission spectrum (to green-yellow) and a decrease in fluorescence intensity.[12][14] This environment-sensitive fluorescence provides a powerful mechanism for imaging cellular structures with high contrast and without the need for genetic labeling.
Caption: Proposed solvatochromic mechanism of AFC fluorescence.
Essential Materials and Reagents
-
Probe: this compound (AFC)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell Culture:
-
Adherent mammalian cell line (e.g., HeLa, A549, or U-2 OS)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA
-
Glass-bottom imaging dishes or chamber slides
-
-
Imaging Buffer: Hank's Balanced Salt Solution (HBSS) or phenol red-free medium
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Fluorescence microscope (confocal recommended for optical sectioning)
-
Objective lens (e.g., 60x or 100x oil immersion)
-
Laser line for excitation (e.g., 405 nm)
-
Appropriate filter sets or spectral detector
-
Detailed Experimental Protocols
Protocol 1: Preparation of AFC Stock Solution
Causality: A concentrated stock solution in an anhydrous organic solvent like DMSO is critical for stability and solubility. DMSO is miscible with aqueous culture media and is generally well-tolerated by cells at low final concentrations (<0.5%).
-
Weighing: Carefully weigh out 1 mg of AFC powder.
-
Dissolving: Dissolve the AFC in 480 µL of anhydrous DMSO to create a 10 mM stock solution.
-
Mixing: Vortex thoroughly until the solid is completely dissolved.
-
Aliquoting & Storage: Aliquot the stock solution into small volumes (e.g., 10 µL) in microcentrifuge tubes. Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Live-Cell Staining with AFC
Causality: The optimal staining concentration must balance achieving a strong signal with minimizing potential cytotoxicity. Incubation time is determined by the rate of cellular uptake.[17]
-
Cell Seeding: Plate cells onto glass-bottom imaging dishes. Culture until they reach 60-80% confluency. This ensures healthy, well-spread cells for imaging.
-
Prepare Staining Solution: On the day of imaging, thaw an aliquot of the 10 mM AFC stock solution. Prepare a working staining solution by diluting the stock solution in pre-warmed complete culture medium or imaging buffer to a final concentration between 1-10 µM .
-
Expert Tip: Start with a concentration of 5 µM and optimize. A concentration titration is recommended for new cell lines.
-
-
Cell Staining: Aspirate the existing culture medium from the cells. Gently wash the cells once with pre-warmed PBS.
-
Incubation: Add the AFC staining solution to the cells. Incubate for 15-30 minutes in a cell culture incubator (37°C, 5% CO₂).
-
Washing (Optional but Recommended): While AFC is potentially fluorogenic, a wash step can improve the signal-to-noise ratio by removing unbound extracellular probe.[18] Aspirate the staining solution and wash the cells 2-3 times with pre-warmed imaging buffer (e.g., HBSS).
-
Final Preparation: Add fresh, pre-warmed imaging buffer to the cells. The sample is now ready for microscopy.
Protocol 3: Fluorescence Microscopy and Image Acquisition
Causality: Imaging parameters must be optimized to maximize photon collection while minimizing phototoxicity and photobleaching, which can damage cells and degrade signal quality.[15]
-
Microscope Setup: Turn on the microscope and laser sources, allowing them to stabilize. Place the imaging dish on the microscope stage. If using an incubator stage, ensure the temperature is stable at 37°C.
-
Locate Cells: Using brightfield or Differential Interference Contrast (DIC), locate a field of view with healthy, well-distributed cells.
-
Set Imaging Parameters:
-
Excitation: Use a 405 nm laser.
-
Laser Power: Start with the lowest possible laser power (e.g., 0.5-2%) to minimize phototoxicity.[17]
-
Detector: Set the detector to collect emission between 420 nm and 600 nm to capture the full potential solvatochromic range. If using filter cubes, select one appropriate for DAPI/FITC, but a spectral detector is ideal.
-
Pinhole (Confocal): Set the pinhole to 1 Airy Unit for optimal optical sectioning.
-
Scan Speed & Averaging: Use a fast scan speed and line averaging (e.g., 2-4) to improve signal-to-noise without excessive pixel dwell time.
-
-
Acquire Image: Capture the image. Adjust laser power and detector gain as needed to obtain a bright, unsaturated signal.
-
Z-Stack (Optional): To analyze the 3D distribution of the probe, acquire a Z-stack through the entire volume of the cells.
Data Interpretation and Troubleshooting
| Observation | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Signal | - Probe concentration too low.- Incubation time too short.- Incorrect filter/detector settings. | - Increase AFC concentration (up to 10 µM).- Increase incubation time (up to 60 min).- Verify excitation and emission settings match the probe's spectra. Use a more sensitive detector if available. |
| High Background | - Probe concentration too high.- Incomplete washing. | - Decrease AFC concentration.- Perform additional wash steps with pre-warmed imaging buffer. Consider using a background suppressor reagent.[18] |
| Cell Death / Blebbing | - Phototoxicity from excessive light exposure.- Cytotoxicity from high probe concentration. | - Reduce laser power and/or exposure time.[15]- Reduce AFC concentration and/or incubation time.- Ensure the imaging buffer is fresh and at the correct pH. |
| Rapid Photobleaching | - High laser power.- Inherent property of the probe. | - Reduce laser power. Use a more sensitive detector.- Use an anti-fade live-cell imaging medium.[18]- Acquire images efficiently; do not expose the cells to light unnecessarily. |
Overall Experimental Workflow
The following diagram outlines the complete workflow from cell preparation to final image analysis.
Caption: Experimental workflow for imaging live cells with AFC.
References
-
Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(3), 366–375. Available at: [Link]
-
Stockert, J. C., Blazquez-Castro, A., & Horobin, R. W. (2013). Uptake and localisation of small-molecule fluorescent probes in living cells: a critical appraisal of QSAR models and a case study concerning probes for DNA and RNA. Methods and applications in fluorescence, 1(2), 022001. Available at: [Link]
-
Sanderson, M. J., Smith, I., Parker, I., & Bootman, M. D. (2014). Fluorescence Microscopy. Cold Spring Harbor Protocols, 2014(10), pdb.top071795. Available at: [Link]
-
Olenych, S. G., & Claxton, N. S. (2017). Fluorescence Microscopy—An Outline of Hardware, Biological Handling, and Fluorophore Considerations. Current Protocols in Cell Biology, 75, 4.27.1–4.27.29. Available at: [Link]
-
Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Humana Press. Available at: [Link]
-
Sakai, S., et al. (2024). Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells. Advanced Science, 11(17), e2309721. Available at: [Link]
-
Goh, C. C., & H-C. (2014). Monitoring protein interactions and dynamics with solvatochromic fluorophores. Frontiers in chemistry, 2, 10. Available at: [Link]
-
Zeiss Campus. (n.d.). Live-Cell Imaging. Zeiss. Available at: [Link]
-
Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(3), 366–375. Available at: [Link]
-
Mely, Y. (2012). Solvatochromic fluorescent dyes as universal tools for biological research. l'actualité chimique, 359, 22-26. Available at: [Link]
-
He, L., et al. (2020). Subcellular localised small molecule fluorescent probes to image mobile Zn2+. Organic & Biomolecular Chemistry, 18(30), 5747-5763. Available at: [Link]
-
StainsFile. (n.d.). Fluorescent Live Cell Imaging. Available at: [Link]
-
Mary, Y. S., et al. (2016). Spectroscopic, DFT and MD study of two quinoline derivatives. Arabian Journal of Chemistry, 9, S1439-S1451. Available at: [Link]
-
Uno, T., et al. (2021). Preparation and Use of Turn-on Fluorescent Probe for Detection and Live Cell Imaging of Vitamin D Receptor as a Target Protein. Bio-protocol, 11(18), e4162. Available at: [Link]
-
Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Available at: [Link]
-
Goldman, R. D., & Spector, D. L. (Eds.). (2005). Live cell imaging: a laboratory manual. Cold Spring Harbor Laboratory Press. Available at: [Link]
-
Bentzen, E. L., et al. (2005). Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. Bioconjugate chemistry, 16(6), 1488–1494. Available at: [Link]
-
He, L., et al. (2020). Subcellular localised small molecule fluorescent probes to image mobile Zn. Organic & Biomolecular Chemistry, 18(30), 5747-5763. Available at: [Link]
-
Butler, S. J., et al. (2012). Definition of the uptake mechanism and sub-cellular localisation profile of emissive lanthanide complexes as cellular optical probes. Chemical Science, 3(11), 3247-3256. Available at: [Link]
-
Kumar, A., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(4), 114-123. Available at: [Link]
-
Kumar, S., & Singh, A. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. World Journal of Pharmaceutical Research, 11(9), 1039-1065. Available at: [Link]
-
Tonk, R. K., et al. (2012). Synthesis, Characterization and Antiinflammatory activity of Cinnolines (pyrazole) derivatives. IOSR Journal of Pharmacy, 2(4), 11-17. Available at: [Link]
-
Chen, A. K., & Behlke, M. A. (2011). Fluorescent Probes for Live-Cell RNA Detection. Annual review of biophysics, 40, 91–111. Available at: [Link]
-
Clementi, E. A., et al. (2013). Monitoring Changes in Membrane Polarity, Membrane Integrity, and Intracellular Ion Concentrations in Streptococcus pneumoniae Using Fluorescent Dyes. Journal of Visualized Experiments, (77), e51008. Available at: [Link]
-
Sravani, G., et al. (2018). A Concise Review on Cinnolines. Innovative Journal of Medical and Health Science, 8(4), 10-15. Available at: [Link]
-
National Analytical Corporation. (n.d.). This compound. Available at: [Link]
-
Lyubymov, A. V., et al. (2011). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry, 7, 1340–1348. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-6-fluoro-3-cinnolinecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Xiang, Z., & Wang, L. (2011). Enantiospecific synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid. The Journal of organic chemistry, 76(15), 6367–6371. Available at: [Link]
Sources
- 1. 4-Amino-6-fluoro-cinnoline-3-carboxylic acid amide | 161373-29-1 [sigmaaldrich.cn]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Cas No: 161373-43-9 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 4. 4-Amino-6-fluoro-3-cinnolinecarboxylic acid | C9H6FN3O2 | CID 3074774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fluorescence Microscopy: A Concise Guide to Current Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Microscopy—An Outline of Hardware, Biological Handling, and Fluorophore Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stainsfile.com [stainsfile.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. zenodo.org [zenodo.org]
- 10. innovativejournal.in [innovativejournal.in]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 15. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 16. Uptake and localisation of small-molecule fluorescent probes in living cells: a critical appraisal of QSAR models and a case study concerning probes for DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4-Amino-6-fluorocinnoline-3-carboxylic Acid as a Versatile Intermediate
Abstract
The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][2] This guide provides a comprehensive overview and detailed protocols for the use of a key intermediate, 4-Amino-6-fluorocinnoline-3-carboxylic acid , in the synthesis of novel bioactive molecules. The strategic placement of a fluorine atom at the C6-position offers a valuable tool for modulating the physicochemical and pharmacokinetic properties of the final compounds. The primary synthetic transformation highlighted is the formation of diverse 4-amino-6-fluorocinnoline-3-carboxamides via amide coupling, a cornerstone reaction in drug discovery.[3] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the creation of new chemical entities with therapeutic potential.
Introduction: The Cinnoline Scaffold in Medicinal Chemistry
The cinnoline (1,2-benzodiazine) ring system is a bicyclic aromatic heterocycle that has garnered significant attention in pharmaceutical research.[4] Its structural similarity to other biologically important scaffolds like quinoline and quinazoline, combined with its unique electronic properties, makes it an attractive core for the design of novel therapeutics. The development of cinnoline-based molecules has led to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic profiles.[2]
The subject of this guide, This compound , is a trifunctionalized intermediate designed for efficient library synthesis.
-
The 4-amino group can be a key pharmacophoric feature or a point for further derivatization.
-
The 3-carboxylic acid provides a robust handle for coupling with a vast array of primary and secondary amines to generate diverse carboxamide libraries.
-
The 6-fluoro substituent is a critical element of modern medicinal chemistry design. Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved drug-like properties.
This document outlines the synthesis of this key intermediate and provides detailed protocols for its application in the generation of bioactive carboxamides.
Synthesis of the Intermediate: this compound
The synthesis of the 4-aminocinnoline core can be achieved through several established methods in heterocyclic chemistry. A robust and logical approach involves the cyclization of a suitably substituted 2-aminobenzonitrile derivative. This method, adapted from well-known cinnoline syntheses, ensures the correct regiochemistry of the amino and carboxylic acid groups.
Proposed Synthetic Pathway
The pathway commences with the commercially available 2-amino-5-fluorobenzonitrile. The key transformation is a diazotization followed by an intramolecular cyclization, a reaction reminiscent of the Richter cinnoline synthesis.
Caption: General workflow for the synthesis of bioactive carboxamides.
Rationale for Amide Coupling Reagents
Direct condensation of a carboxylic acid and an amine is generally inefficient. Coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of reagent depends on factors like substrate steric hindrance, potential for racemization (if chiral amines are used), and desired reaction conditions.
| Coupling Reagent | Activator/Additive | Base | Key Advantages & Considerations |
| HATU | (Internal) | DIPEA, TEA | Highly efficient, fast reaction times, good for hindered substrates. |
| EDC | HOBt or HOAt | DIPEA, DMAP | Water-soluble byproducts, mild conditions, widely used. HOBt/HOAt minimizes side reactions. [5] |
| PyBOP | (Internal) | DIPEA, TEA | Similar to HATU, good for solution and solid-phase synthesis. |
| SOCl₂ / Oxalyl Chloride | N/A | Pyridine, TEA | Forms highly reactive acyl chloride intermediate. Harsh conditions may not be suitable for complex substrates. |
Protocol 1: General Amide Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent suitable for a broad range of amines.
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or NMP.
-
Addition of Reagents: Add the desired amine (1.1-1.2 eq) to the solution, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Activation and Coupling: Add HATU (1.1 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired 4-amino-6-fluorocinnoline-3-carboxamide.
Protocol 2: General Amide Coupling using EDC/HOBt
This classic method uses a water-soluble carbodiimide (EDC) and an additive (HOBt) to minimize side reactions and suppress racemization.
-
Activation: In a dry round-bottom flask, dissolve this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF or DCM.
-
EDC Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir at room temperature for 30-60 minutes to form the activated HOBt ester.
-
Amine Coupling: Add the desired amine (1.1 eq) and DIPEA (1.5 eq) to the pre-activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 3.2. The water-soluble urea byproduct of EDC can typically be removed during the aqueous washes.
Potential Biological Applications and SAR Insights
Derivatives of the 4-aminocinnoline-3-carboxamide scaffold have been investigated for a range of biological activities. By coupling diverse amine building blocks, researchers can systematically probe the structure-activity relationship (SAR) to optimize potency and selectivity for a given biological target.
-
Antibacterial/Antifungal Agents: The cinnoline core is present in compounds with known antimicrobial properties. Modifying the R-group of the carboxamide with various heterocyclic or lipophilic moieties can modulate the antibacterial spectrum and potency. For instance, compounds with halogen substitutions have shown potent activity. [6]* Kinase Inhibitors: The 4-amino-substituted quinazoline and quinoline scaffolds, which are structurally related to cinnoline, are well-established cores for potent kinase inhibitors targeting enzymes like EGFR and BTK. [7][8][9]A library of 4-amino-6-fluorocinnoline-3-carboxamides could be screened against a panel of kinases to identify novel anticancer or anti-inflammatory agents.
-
CNS Agents: Certain 4-amino-3-cinnolinecarboxamides have demonstrated significant activity on the central nervous system (CNS). [2]The fluorine atom can enhance blood-brain barrier penetration, making this scaffold particularly interesting for neurological targets.
Conclusion
This compound is a high-potential, strategically designed intermediate for medicinal chemistry and drug discovery. Its trifunctional nature allows for the straightforward synthesis of diverse carboxamide libraries via robust and well-established amide coupling protocols. The presence of the 6-fluoro substituent provides a critical tool for fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacological properties of the resulting compounds. The protocols and insights provided in this guide are intended to empower researchers to efficiently utilize this versatile building block in the quest for novel, potent, and selective bioactive molecules.
References
-
Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2297. [Link]
-
Stańczak, A., Lewgowd, W., Ochocki, Z., Pakulska, W., & Szadowska, A. (1997). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2. Pharmazie, 52(2), 91-97. [Link]
-
Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. PMC, PMCID: PMC6631899. [Link]
-
Stańczak, A., et al. (2015). Synthesis, Structures and Biological Activity of Some 4-Amino-3- cinnolinecarboxylic Acid Derivatives. Part 2. ResearchGate. [Link]
-
Singh, V. K., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]
-
Stańczak, A., et al. (1994). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Pharmazie, 49(12), 884-9. [Link]
-
Wikipedia. (n.d.). Cinnoline. Wikipedia. [Link]
-
Merck Index. (n.d.). von Richter (Cinnoline) Synthesis. Merck Index. [Link]
-
Rao, K. S., et al. (2012). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of Chemical and Pharmaceutical Research, 4(1), 475-480. [Link]
-
Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]
-
Innovative Journal. (n.d.). A Concise Review on Cinnolines. Innovative Journal. [Link]
-
Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563-8. [Link]
-
Li, X., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(14), 6561-6574. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Zareef, M., et al. (2021). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1436-1454. [Link]
-
Gopishetti, S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(28), 152125. [Link]
-
Abouzid, K. A., & Khalil, O. M. (2008). Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase. Bioorganic & Medicinal Chemistry, 16(16), 7837-45. [Link]
-
Zablotskaya, A., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(1), 1-31. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthonix, Inc > 161373-43-9 | this compound [synthonix.com]
- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial activity of 4″ or 6″-alkanoylamino derivatives of arbekacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating 4-Amino-6-fluorocinnoline-3-carboxylic Acid in Antibacterial Drug Discovery
Abstract
The cinnoline scaffold is a privileged heterocyclic motif known for a wide range of pharmacological activities, including potent antibacterial action.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the evaluation of novel cinnoline derivatives, using 4-Amino-6-fluorocinnoline-3-carboxylic acid (CAS: 161373-43-9) as a representative investigational compound.[4][5] The protocols herein are designed to systematically assess its antibacterial potency, spectrum of activity, bactericidal or bacteriostatic nature, and preliminary safety profile. Methodologies are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[6][7]
Introduction and Scientific Rationale
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the discovery of novel antibacterial agents with unique mechanisms of action. Cinnoline derivatives have emerged as a promising class of compounds, with some exhibiting significant activity against both Gram-positive and Gram-negative pathogens.[1][3][8] Structurally, many cinnolines share features with quinolone antibiotics, suggesting a potential mechanism of action involving the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[9][10][11][12]
This compound is a specific analogue that incorporates key pharmacophoric elements: a bicyclic cinnoline core, a carboxylic acid group often crucial for target binding, and a fluorine substituent which can enhance metabolic stability and potency. This document outlines a phased, systematic approach to characterize its antibacterial profile, beginning with foundational potency testing and progressing to preliminary safety and mechanistic assays.
Compound Handling and Stock Solution Preparation
Accurate and reproducible results begin with proper compound management.
Rationale: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is recommended due to its broad solubilizing power and compatibility with most biological assays at low final concentrations (<0.5%). High concentrations of DMSO can exhibit antimicrobial properties and cellular toxicity, hence the need to maintain a consistent, low final concentration in all experiments.
Protocol: Preparation of a 10 mM Master Stock Solution
-
Compound Information:
-
Calculation: To prepare 1 mL of a 10 mM stock, weigh out 2.07 mg of the compound.
-
Dissolution: Add 1 mL of 100% DMSO to the weighed compound.
-
Solubilization: Vortex thoroughly and, if necessary, sonicate briefly in a water bath until the compound is fully dissolved.
-
Storage: Aliquot the master stock into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Phase I: Primary Screening - Potency and Spectrum of Activity
The initial phase focuses on determining the compound's intrinsic potency against a representative panel of pathogenic bacteria. The gold-standard method for this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination (CLSI Guidelines)
This protocol is adapted from the CLSI M07 guidelines, which provide a standardized method for testing the susceptibility of aerobic bacteria.[6][7]
Rationale: The broth microdilution method is preferred for screening as it is quantitative, reproducible, and suitable for high-throughput formats. It determines the lowest concentration of an agent that prevents the visible growth of a microorganism.[6]
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Bacterial strains (see Table 1 for suggestions)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or PBS
-
Compound stock solution and positive control antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Compound Dilution Plate:
-
In a separate 96-well plate, prepare serial dilutions of the test compound.
-
Add 100 µL of CAMHB to wells 2-11.
-
Add 200 µL of a working solution of the compound (e.g., 128 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Transfer a set volume (e.g., 50 µL) of the prepared compound dilutions from the dilution plate to a new, sterile assay plate.
-
Add 50 µL of the standardized bacterial inoculum to wells 1-11 of the assay plate. The final volume in each well is 100 µL.
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or with a plate reader measuring absorbance at 600 nm.
Data Presentation: Representative MIC Data Table
| Bacterial Strain | Type | ATCC Number | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | Gram (+) | 29213 | Experimental Value | Control Value |
| Enterococcus faecalis | Gram (+) | 29212 | Experimental Value | Control Value |
| Escherichia coli | Gram (-) | 25922 | Experimental Value | Control Value |
| Klebsiella pneumoniae | Gram (-) | 700603 | Experimental Value | Control Value |
| Pseudomonas aeruginosa | Gram (-) | 27853 | Experimental Value | Control Value |
| MRSA | Gram (+) | 33591 | Experimental Value | Control Value |
Phase II: Bactericidal vs. Bacteriostatic Activity
Once the MIC is known, the next logical step is to determine if the compound inhibits growth (bacteriostatic) or actively kills the bacteria (bactericidal). This is achieved by determining the Minimum Bactericidal Concentration (MBC).
Protocol: Minimum Bactericidal Concentration (MBC) Assay
Rationale: The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[13][14][15] An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity.[16]
Procedure:
-
Perform an MIC Test: Set up the broth microdilution assay as described above.
-
Subculturing: After the MIC incubation period, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate. Also, plate an aliquot from the growth control well to confirm the initial inoculum count.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Determining the MBC: Count the number of colonies on each spot. The MBC is the lowest concentration that produced a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Experimental Workflow Diagram
Caption: Workflow from MIC determination to MBC assessment.
Phase III: Preliminary Safety Evaluation
A potent antibacterial compound is only useful if it is selective for bacterial cells over host cells. An in vitro cytotoxicity assay is a critical first step in assessing this selectivity.
Protocol: MTT Assay for In Vitro Cytotoxicity
Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[17][18] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17][19] The amount of formazan produced is proportional to the number of living cells.[19]
Materials:
-
Human cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma)
-
Appropriate cell culture medium (e.g., DMEM) with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well, flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed the 96-well plate with cells at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (e.g., 0.5% DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]
-
Formazan Formation: Incubate for 4 hours at 37°C.[17] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.[20]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Data Presentation: Selectivity Index
The Selectivity Index (SI) provides a quantitative measure of a compound's selectivity.
| Parameter | Value (µg/mL) |
| IC₅₀ (e.g., HEK293 cells) | Experimental Value |
| MIC (e.g., S. aureus) | Experimental Value |
| Selectivity Index (IC₅₀/MIC) | Calculated Value |
A higher SI value is desirable, indicating greater selectivity for the bacterial target.
Phase IV: Investigating the Mechanism of Action
Based on literature for the cinnoline class, a primary hypothesis is the inhibition of bacterial type II topoisomerases.[9][10]
Conceptual Protocol: DNA Gyrase Supercoiling Inhibition Assay
Rationale: DNA gyrase, a type II topoisomerase, introduces negative supercoils into bacterial DNA, a process essential for DNA replication. Inhibitors prevent this supercoiling. The assay monitors the conversion of relaxed plasmid DNA into its supercoiled form, which can be resolved by agarose gel electrophoresis.
Procedure Outline:
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer, relaxed pBR322 plasmid DNA, ATP, and varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding a defined unit of purified E. coli DNA gyrase.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.[21]
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS or a proteinase K treatment.[21]
-
Analysis: Run the samples on a 1% agarose gel. Stain with ethidium bromide and visualize under UV light.
-
Interpretation: The control lane (no inhibitor) will show a fast-migrating band corresponding to supercoiled DNA. Effective inhibitor concentrations will show a dose-dependent decrease in the supercoiled band and an increase in the slower-migrating relaxed plasmid band.
Hypothesized Mechanism of Action Diagram
Caption: Hypothesized inhibition of DNA gyrase by the test compound.
Conclusion and Future Directions
This guide provides a foundational, multi-phase strategy for the initial antibacterial characterization of this compound. By systematically determining its MIC, MBC, and in vitro cytotoxicity, researchers can generate a robust preliminary profile of the compound's potential as an antibacterial lead. Positive results from this workflow—namely potent MIC values, a low MBC/MIC ratio, and a high Selectivity Index—would strongly justify advancing the compound to more complex studies, including time-kill kinetic assays, resistance frequency studies, and in vivo efficacy models.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
-
Szumilak, M., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules. [Link]
- Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
- Synthesis and Docking Studies of Cinnoline Derivatives for Enhanced Anti-Bacterial Activity. (2025).
- Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular. (2023). Journal of Chemical and Pharmaceutical Research.
- MTT assay protocol. (n.d.). Abcam.
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
- Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics.
- Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin. (2025). Benchchem.
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI.
- Maxwell, A. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Springer Protocols.
- A Comprehensive Review On Cinnoline Derivatives. (2022).
- Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations.
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments. [Link]
- E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). ProFoldin.
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). Clinical and Laboratory Standards Institute. [Link]
-
Maxwell, A. (2008). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. [Link]
- ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (2021). CLSI.
-
Vikas, et al. (2009). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of the Indian Chemical Society. [Link]
- DNA Gyrase Assay Kit User Manual. (n.d.). TopoGEN, Inc.
- This compound - [A76163]. (n.d.). Synthonix.
-
Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. (2023). MDPI. [Link]
- 4-Amino-6-fluoro-cinnoline-3-carboxylic acid amide | 161373-29-1. (n.d.). Sigma-Aldrich.
- 161373-29-1 4-Amino-6-fluorocinnoline-3-carboxamide. (n.d.). AKSci.
- This compound. (n.d.). CymitQuimica.
-
Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies. (2019). ResearchGate. [Link]
-
Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2018). MDPI. [Link]
-
Structure and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. QSAR analysis of cinnoline derivatives with antibacterial properties. (2025). ResearchGate. [Link]
- This compound - Cas No: 161373-43-9 at Best Price in Mumbai. (n.d.). National Analytical Corporation.
-
4-Amino-6-fluoro-3-cinnolinecarboxylic acid. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
Sources
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Synthonix, Inc > 161373-43-9 | this compound [synthonix.com]
- 5. 4-Amino-6-fluoro-3-cinnolinecarboxylic acid | C9H6FN3O2 | CID 3074774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. jocpr.com [jocpr.com]
- 11. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 12. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. microchemlab.com [microchemlab.com]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. benchchem.com [benchchem.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. clyte.tech [clyte.tech]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. topogen.com [topogen.com]
Strategic Incorporation of 4-Amino-6-fluorocinnoline-3-carboxylic acid into Synthetic Peptides: Protocols and Considerations
An Application Guide for Researchers
Abstract
The incorporation of fluorescent unnatural amino acids (fUAAs) into peptides is a cornerstone of modern chemical biology and drug discovery, enabling real-time tracking, interaction studies, and advanced bioimaging.[] 4-Amino-6-fluorocinnoline-3-carboxylic acid is an intriguing, yet sparsely documented, building block with potential as a fluorescent probe. Due to its rigid, heterocyclic structure, its successful incorporation requires careful strategic planning that goes beyond standard peptide synthesis protocols.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective incorporation of this novel amino acid into peptide sequences. We present detailed protocols for both solid-phase and solution-phase synthesis, address anticipated challenges such as steric hindrance and the need for orthogonal protection, and outline methods for the characterization of the final fluorescently-labeled peptides.
Introduction: The Challenge and Opportunity of Cinnoline-Based fUAAs
This compound (Fmoc-Afc-OH) is a synthetic amino acid built on a cinnoline scaffold, a nitrogen-containing heterocyclic system. Its structure suggests intrinsic fluorescence, making it a candidate for developing novel peptide-based probes. However, the successful integration of such a unique, bulky residue into a growing peptide chain is not trivial and presents several predictable challenges:
-
Steric Hindrance: The bicyclic cinnoline ring system is significantly bulkier than natural amino acid side chains, which can dramatically slow down coupling reactions.[3]
-
Side-Chain Reactivity: The exocyclic 4-amino group, an aniline-like moiety, possesses nucleophilicity that could compete with the primary α-amino group during coupling, leading to peptide branching.[4]
-
Peptide Aggregation: The hydrophobic and aromatic nature of the cinnoline core can promote the aggregation of the growing peptide chain on the solid support, hindering subsequent synthetic steps.[3]
-
Chemical Stability: The stability of the cinnoline ring to the repetitive acid/base treatments inherent in solid-phase peptide synthesis (SPPS) must be considered.
This document provides a strategic approach to overcome these challenges, transforming this novel building block into a powerful tool for your research.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source / Comment |
| Molecular Formula | C₉H₆FN₃O₂ | [5] |
| Molecular Weight | 207.16 g/mol | [5] |
| CAS Number | 161373-43-9 | [5] |
| Anticipated Challenge | High Steric Hindrance | The bulky bicyclic ring system can impede coupling reactions.[3] |
| Anticipated Challenge | Side-Chain Reactivity | The 4-amino group may require an orthogonal protecting group.[6] |
| Potential Application | Fluorescent Probe | The conjugated aromatic system is expected to be fluorescent.[][7] |
Pre-Synthesis Strategy: Preparing the Fmoc-Protected Building Block
The first critical phase is the preparation of the cinnoline amino acid for use in standard Fmoc-based SPPS. This involves the protection of both the α-amino group and, potentially, the exocyclic 4-amino group.
Nα-Fmoc Protection
The α-amino group must be protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is a standard procedure for all amino acids used in Fmoc-SPPS.
Orthogonal Protection of the 4-Amino Group: A Critical Decision
The key strategic decision is whether to protect the 4-amino group. While it is an aromatic amine and thus less nucleophilic than an aliphatic amine, its reactivity cannot be dismissed.[4] Failure to protect it could lead to acylation by the incoming activated amino acid, resulting in branched peptide impurities that are difficult to separate.
Caption: Decision pathway for 4-amino group protection strategy.
-
Strategy 1 (No Protection): For very short peptides or if rigorous purification is planned, one might proceed without protection. This is higher risk but faster if successful.
-
Strategy 2 (Protection - Recommended): For longer peptides or to ensure synthetic fidelity, protecting the 4-amino group is the most robust approach.[6]
-
Boc group: Removed during the final TFA cleavage cocktail. It is stable to the piperidine used for Fmoc removal.
-
Dde or ivDde group: These are removed using a dilute solution of hydrazine in DMF, offering orthogonality to both Fmoc and most side-chain protecting groups.[4] This allows for potential on-resin side-chain modification if desired.
-
Solid-Phase Peptide Synthesis (SPPS) Protocol
This section details the protocol for incorporating the prepared Fmoc-Afc(Pg)-OH building block into a peptide sequence using manual or automated SPPS. The core of this strategy relies on using a potent coupling reagent to overcome steric hindrance.[2][8]
Reagent Selection: The Key to Overcoming Steric Hindrance
Standard coupling reagents like DCC or DIC/Oxyma may yield poor results.[3] High-potency onium salt-based reagents are strongly recommended.[9]
Table 2: Comparison of Recommended Coupling Reagents
| Reagent | Full Name | Activation Mechanism | Advantages | Considerations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms highly reactive OAt-ester | Extremely fast and efficient, considered the gold standard for difficult couplings.[10] | Higher cost, can cause guanidinylation of the free amine if pre-activation is too long. |
| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Forms O-6-ClBt-ester | More cost-effective than HATU, very efficient, and generates a less-soluble urea byproduct. | Slightly less reactive than HATU in some contexts. |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Forms OAt-ester | Phosphonium-based, avoids the risk of guanidinylation side reactions. Excellent for hindered couplings.[10] | Byproducts can be more challenging to wash away completely. |
Step-by-Step SPPS Cycle for Incorporating Fmoc-Afc(Pg)-OH
This protocol assumes a 0.1 mmol synthesis scale on a standard resin (e.g., Rink Amide for C-terminal amides).[2]
Workflow for SPPS Incorporation
Caption: Standard workflow for one cycle of solid-phase peptide synthesis.
Table 3: Detailed Coupling Protocol Parameters
| Step | Reagent / Solvent | Volume / Amount | Time | Notes |
| 1. Amino Acid Prep | Fmoc-Afc(Pg)-OH | 4 eq. (0.4 mmol) | - | Dissolve in DMF. May require sonication. |
| HATU | 3.9 eq. (0.39 mmol) | - | Add to the amino acid solution. | |
| DIPEA | 8 eq. (0.8 mmol) | - | Add to activate. Solution may change color. | |
| 2. Pre-activation | - | - | 1-2 min | Briefly allow reagents to react before adding to resin. |
| 3. Coupling | Activated AA Solution | Add to deprotected resin | 1-4 hours | Agitate at room temperature. For difficult couplings, extend time or slightly increase temperature (e.g., to 40°C). |
| 4. Monitoring | Kaiser Test | - | - | After coupling, take a few resin beads. A negative test (beads remain yellow) indicates a complete reaction. If positive (blue), a recoupling is necessary.[2] |
Final Cleavage and Deprotection
Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
-
Resin Preparation: Wash the final peptide-resin with DMF, then DCM, and dry under vacuum for 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A standard choice is:
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours. The TFA will cleave the peptide from the resin and remove acid-labile protecting groups like Boc and tBu.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times. Dry the crude peptide under vacuum.
Solution-Phase Synthesis Strategy
For the synthesis of short peptides (di- or tri-peptides) or peptide fragments, solution-phase peptide synthesis (SPPS) offers an alternative where intermediates are purified at each step.[11][12]
-
Protection Strategy: Typically uses a Boc/Bzl (tert-Butoxycarbonyl/Benzyl) orthogonal strategy.[13] The α-amino group is protected with Boc, and the C-terminal carboxyl group is protected as a benzyl or methyl ester.
-
Coupling: The protected Fmoc-Afc-OH is coupled to an amino acid ester using a suitable coupling reagent (e.g., HATU, EDC/HOBt) in an organic solvent like DMF or DCM.[14]
-
Purification: After each coupling and deprotection step, the product must be isolated and purified, usually by column chromatography.[15]
-
Challenges: While offering more control, this method is far more labor-intensive and time-consuming than SPPS.[16]
Purification and Characterization
Purification
The crude peptide must be purified to remove truncated sequences, deletion sequences, and byproducts from the synthesis and cleavage.
-
Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.[]
-
Columns: C18 columns are most common.
-
Mobile Phase: A gradient of water and acetonitrile (both typically containing 0.1% TFA) is used to elute the peptide.
-
Detection: Monitor the elution profile at 220 nm (for the peptide backbone) and at the absorbance maximum of the cinnoline fluorophore (which must be determined experimentally).
Characterization
-
Mass Spectrometry: Confirm the identity and purity of the peptide using ESI-MS or MALDI-TOF to verify that the observed molecular weight matches the theoretical mass.[]
-
Analytical HPLC: Assess the final purity of the lyophilized peptide.
-
Fluorescence Spectroscopy: This is a critical step to validate the utility of the incorporated amino acid as a fluorescent probe.[18]
-
Dissolve the purified peptide in a suitable buffer (e.g., PBS).
-
Measure Excitation and Emission Spectra: Use a spectrofluorometer to determine the optimal excitation and emission wavelengths.
-
Study Environmental Sensitivity: Record spectra in various solvents of differing polarity (e.g., water, ethanol, dioxane) to determine if the probe is solvatochromic, which is a highly desirable property for sensing applications.[19]
-
Troubleshooting
Table 4: Common Problems and Solutions during SPPS
| Problem | Likely Cause | Suggested Solution |
| Positive Kaiser test after coupling | Incomplete coupling due to steric hindrance or peptide aggregation. | 1. Recouple: Repeat the coupling step for another 1-4 hours.[3]2. Increase Temperature: Perform the coupling at 40-50°C.3. Change Reagent: Switch to a more potent coupling reagent (e.g., from HCTU to HATU). |
| Low yield of crude peptide | Poor swelling of resin, inefficient cleavage, or significant aggregation during synthesis. | 1. Ensure resin is fully swelled before starting.2. Use a "difficult sequence" protocol, incorporating pseudo-prolines or using special resins if aggregation is severe.[8]3. Extend cleavage time to 4 hours. |
| Multiple peaks in HPLC/MS | Racemization, side-chain reactions (e.g., on unprotected 4-amino group), or protecting group instability. | 1. Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA to minimize racemization.[3]2. Implement orthogonal protection for the 4-amino group.3. Confirm stability of all protecting groups to the synthesis conditions. |
Conclusion
The incorporation of this compound into peptides is a challenging but achievable goal that opens the door to novel fluorescent probes for biological investigation. Success hinges on a rational, evidence-based approach to the synthesis. The key factors for success are the strategic use of an orthogonal protecting group for the exocyclic amine and the selection of a high-potency coupling reagent to overcome the inherent steric bulk of the cinnoline system. By following the detailed protocols and troubleshooting guides presented here, researchers can confidently develop and optimize the synthesis of peptides containing this and other similarly complex unnatural amino acids.
References
- Benchchem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Benchchem.
- Tavassoli, A. et al. (2016). Fluorescent Amino Acid Initiated de novo Cyclic Peptides for the Label-Free Assessment of Cell Permeability. Angewandte Chemie International Edition.
- BOC Sciences. Fluorescent Amino Acids. BOC Sciences.
- CD Formulation. Fluorescence Labeled Peptide Synthesis. CD Formulation.
- Ràfols, C. et al. (2022). Small Fluorogenic Amino Acids for Peptide-Guided Background-Free Imaging. Angewandte Chemie International Edition.
- ChemPep Inc. Peptide Coupling Reagents: Selection and Use. ChemPep Inc.
- Marshall, O. & Sutherland, A. (2025). Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. Royal Society of Chemistry.
- Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.
- DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd.
- Li, et al. (2015). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Scientific Reports.
- Coin, I. et al. (2011). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. The Journal of Organic Chemistry.
- Katritzky, A. R. et al. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
- Spena, C. et al. (2018). Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues. Molecules.
- BOC Sciences. Custom Fluorescent Labeled Peptides. BOC Sciences.
- Benchchem. Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem.
- Sharma, S. (2018). Solution phase peptide synthesis. Slideshare.
- Fábián, L. et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au.
- Yajima, H. & Fujii, N. (1983). Synthesis of Peptides by Solution Methods. ResearchGate.
- Bachem. Introduction to Peptide Synthesis Methods. Bachem.
- Sigma-Aldrich. 4-Amino-6-fluoro-cinnoline-3-carboxylic acid amide. Sigma-Aldrich.
- AltaBioscience. Fluorescent Peptides: A Guide for Life Science Researchers. AltaBioscience.
- Royer, C. A. (2014). Fluorescence spectroscopy of peptides. Methods in Molecular Biology.
- Jameson, D. M. & Mummert, M. E. (2004). Fluorescent labeling and modification of proteins. Methods in Molecular Biology.
- O'Donnell, M. J. et al. (2001). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society.
- Guidechem. 4-amino-6-fluoro-quinoline-3-carboxylic acid 933688-20-1 wiki. Guidechem.
- Wikipedia. Peptide synthesis. Wikipedia.
- Coin, I. et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
- CymitQuimica. This compound. CymitQuimica.
- JPT Peptide Technologies. (2025). How Illuminating! Fluorescent Peptides and how to use them!. JPT Peptide Technologies.
- Synthonix. This compound. Synthonix.
- Sigma-Aldrich. Peptide Labeling. Sigma-Aldrich.
- AK Scientific, Inc. 4-Amino-6-fluorocinnoline-3-carboxamide. AK Scientific, Inc.
- Creative Peptides. Protecting Groups in Peptide Synthesis: A Detailed Guide. Creative Peptides.
- BOC Sciences. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. BOC Sciences.
- Biosynth. Protecting Groups in Peptide Synthesis. Biosynth.
- Coin, I. (2018). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology.
- Princeton BioMolecular Research, Inc. 4-Amino-6-fluoro-cinnoline-3-carboxylic acid amide. Princeton BioMolecular Research, Inc.
- Albericio, F. & Isidro-Llobet, A. (2019). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology.
- Thompson, C. F. et al. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules.
- Küchler, K. et al. (2018). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology.
- National Analytical Corporation. This compound. National Analytical Corporation.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Thompson, D. A. & Stockdill, J. L. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Organic & Biomolecular Chemistry.
- Carpino, L. A. (1990). Synthesis and use of amino acid fluorides as peptide coupling reagent. U.S. Patent No. 4,943,648.
Sources
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Synthonix, Inc > 161373-43-9 | this compound [synthonix.com]
- 6. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 10. file.globalso.com [file.globalso.com]
- 11. Solution phase peptide synthesis | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. bachem.com [bachem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 18. Fluorescence spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for the Investigation of 4-Amino-6-fluorocinnoline-3-carboxylic Acid in Central Nervous System Activity Studies
Introduction: The Therapeutic Potential of the Cinnoline Scaffold in CNS Disorders
The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, analgesic, and antimicrobial effects.[1] Of particular interest to the neuroscience community is the emerging potential of cinnoline-based compounds as modulators of central nervous system (CNS) function.[2][3] Various derivatives have been investigated for their utility in treating neurological and psychiatric conditions such as Parkinson's disease, Alzheimer's disease, and anxiety.[1] Specifically, certain 4-aminocinnoline-3-carboxylic acid derivatives have shown significant CNS activity in pharmacological tests, underscoring the potential of this chemical class.[4]
This document introduces 4-Amino-6-fluorocinnoline-3-carboxylic acid , a novel analogue within this promising class. While the specific CNS activities of this compound are yet to be characterized, its structural similarity to other neurologically active cinnolines provides a strong rationale for its investigation. The presence of a fluorine atom at the 6-position is of particular note, as fluorine substitution is a common strategy in CNS drug design to enhance metabolic stability and blood-brain barrier (BBB) penetration.
These application notes provide a comprehensive, tiered strategy for the systematic evaluation of this compound (herein designated as Cinn-F ). The protocols described herein are designed to first establish a foundational understanding of its safety and primary cellular effects, followed by a progressive evaluation of its potential therapeutic efficacy in established in vitro and in vivo models of CNS function and disease. This guide is intended to provide researchers with the necessary methodologies to thoroughly investigate the potential of Cinn-F as a novel CNS-active agent.
Part 1: Foundational Profiling - Cytotoxicity, Receptor Screening, and BBB Permeability
The initial phase of investigation is designed to answer three critical questions:
-
Is Cinn-F cytotoxic to neuronal cells?
-
Does Cinn-F interact with key CNS receptors?
-
Can Cinn-F cross the blood-brain barrier?
Answering these questions early in the discovery pipeline is essential for efficient resource allocation and informs the direction of subsequent, more complex studies.
Experimental Workflow: Foundational Profiling
Caption: Workflow for the initial in vitro screening of Cinn-F.
Protocol 1.1: Neuronal Cytotoxicity Assessment using SH-SY5Y Cells
Causality: The human neuroblastoma cell line SH-SY5Y is a widely used model in neurotoxicity studies due to its human origin and neuronal characteristics. This assay determines the concentration range at which Cinn-F is non-toxic, establishing a safe therapeutic window for subsequent in vitro experiments.
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Prepare a stock solution of Cinn-F in DMSO. Serially dilute Cinn-F in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM (ensure final DMSO concentration is <0.1%). Replace the medium in each well with the Cinn-F solutions. Include vehicle control (medium with DMSO) and positive control (e.g., 1% Triton X-100) wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration).
| Compound | CC₅₀ (µM) [Hypothetical Data] | Therapeutic Window |
| Cinn-F | > 100 | Wide |
| Staurosporine | 0.5 | Narrow |
Protocol 1.2: Primary CNS Receptor Binding Panel
Causality: To identify potential molecular targets, Cinn-F should be screened against a panel of receptors known to be critical in CNS function and disease. This provides initial insights into its potential mechanism of action. Radioligand binding assays are a robust method for determining the affinity of a compound for a specific receptor.[5]
Methodology (Example: GABA-A Receptor Binding Assay): This protocol is adapted from established methods for [³H]Muscimol binding.[6]
-
Membrane Preparation: Homogenize rat whole brain tissue in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 x g for 10 min. Centrifuge the supernatant at 20,000 x g for 20 min. Resuspend the pellet in 50 mM Tris-HCl buffer (pH 7.4), incubate at 37°C for 30 min (to remove endogenous GABA), and centrifuge again. Wash the pellet twice more by resuspension and centrifugation. Finally, resuspend the pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
Binding Assay: In a 96-well plate, combine:
-
50 µL of radioligand ([³H]Muscimol, final concentration ~2-5 nM).
-
50 µL of Cinn-F at various concentrations (e.g., 0.01 µM to 100 µM) or vehicle.
-
For non-specific binding, use a high concentration of unlabeled GABA (100 µM).
-
100 µL of prepared brain membrane suspension (~100-200 µg protein).
-
-
Incubation: Incubate on ice for 30 minutes.
-
Termination: Rapidly filter the reaction mixture through GF/B glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and count radioactivity using a liquid scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ of Cinn-F and subsequently calculate the Ki using the Cheng-Prusoff equation.
Recommended Initial Receptor Panel:
| Receptor Target | Rationale |
| GABA-A | Primary inhibitory neurotransmitter system; target for anxiolytics, sedatives. |
| NMDA | Key player in synaptic plasticity, learning, and memory; implicated in excitotoxicity.[7] |
| Serotonin (5-HT₁ₐ, 5-HT₂ₐ) | Modulates mood, anxiety, and cognition. |
| Dopamine (D₁, D₂) | Involved in motor control, motivation, and reward; key target in psychosis and Parkinson's. |
Protocol 1.3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
Causality: A compound's ability to reach its target in the brain is paramount for a CNS drug. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based in vitro tool to predict passive transcellular permeability across the BBB.[8]
Methodology:
-
Plate Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., porcine brain lipid in dodecane).
-
Compound Preparation: Prepare a solution of Cinn-F (e.g., 100 µM) in a phosphate buffer solution (PBS, pH 7.4).
-
Assay Setup: Add the Cinn-F solution to the donor wells. Add fresh PBS to the acceptor wells of a separate 96-well plate. Place the donor plate into the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate sandwich at room temperature for 4-18 hours.
-
Concentration Measurement: After incubation, determine the concentration of Cinn-F in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Permeability Calculation: Calculate the effective permeability (Pe) value. Compare the results to known high- and low-permeability CNS drugs.
| Compound | Permeability (Pe, 10⁻⁶ cm/s) [Hypothetical Data] | BBB Permeability Prediction |
| Verapamil (Low) | < 2.0 | Low |
| Cinn-F | 5.5 | High |
| Caffeine (High) | > 4.0 | High |
Part 2: In Vitro Functional and Neuroprotective Assays
Assuming Cinn-F is non-toxic, shows promising receptor affinity, and has predicted BBB permeability, the next phase investigates its functional effects on neuronal cells, particularly its potential to protect against common pathological insults.
Protocol 2.1: Neuroprotection Against Oxidative Stress in SH-SY5Y Cells
Causality: Oxidative stress is a common pathological mechanism in many neurodegenerative diseases. This assay determines if Cinn-F can protect neurons from oxidative damage induced by hydrogen peroxide (H₂O₂).
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.1.
-
Pre-treatment: Treat cells with various non-toxic concentrations of Cinn-F (e.g., 1 µM, 5 µM, 10 µM) for 2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells (final concentration typically 100-200 µM) to induce oxidative stress. Do not add H₂O₂ to control wells.
-
Incubation: Incubate for 24 hours at 37°C.
-
Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 1.1.
-
Analysis: Compare the viability of cells pre-treated with Cinn-F to those treated with H₂O₂ alone. Calculate the percentage of neuroprotection.
Protocol 2.2: Anti-Neuroinflammatory Activity in BV-2 Microglia
Causality: Neuroinflammation, mediated by activated microglia, contributes to neuronal damage in various CNS disorders.[9] This assay assesses whether Cinn-F can suppress the inflammatory response of microglial cells stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Culture BV-2 murine microglial cells in DMEM with 10% FBS.
-
Seeding and Treatment: Seed BV-2 cells in a 24-well plate. After 24 hours, pre-treat the cells with Cinn-F (e.g., 1 µM, 5 µM, 10 µM) for 1 hour.
-
Inflammatory Stimulation: Add LPS (100 ng/mL) to the wells to induce an inflammatory response.
-
Incubation: Incubate for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent assay.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits.[10]
-
Analysis: Compare the levels of NO and cytokines in Cinn-F-treated wells to those treated with LPS alone.
| Treatment | NO Production (% of LPS Control) [Hypothetical Data] | TNF-α Release (% of LPS Control) [Hypothetical Data] |
| Vehicle | 5% | 4% |
| LPS (100 ng/mL) | 100% | 100% |
| LPS + Cinn-F (1 µM) | 85% | 88% |
| LPS + Cinn-F (5 µM) | 52% | 55% |
| LPS + Cinn-F (10 µM) | 28% | 31% |
Part 3: In Vivo Behavioral Pharmacology
Positive results from in vitro functional assays justify advancing Cinn-F to in vivo studies. This phase aims to determine if the compound elicits behavioral effects in rodent models relevant to human CNS disorders. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Experimental Workflow: In Vivo Behavioral Screening
Caption: Tiered approach for in vivo behavioral analysis of Cinn-F.
Protocol 3.1: Open Field Test (Locomotor Activity and Anxiety)
Causality: This test provides a primary assessment of the compound's effect on general motor activity and anxiety-like behavior in a novel environment.[11] A reduction in locomotor activity could indicate sedative effects, while an increase in time spent in the center of the arena suggests anxiolytic properties.
Methodology:
-
Apparatus: A square arena (e.g., 50x50 cm) with walls, evenly illuminated. The floor is divided into a central zone and a peripheral zone by video tracking software.
-
Dosing: Administer Cinn-F (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle to mice 30 minutes before testing. Include a positive control (e.g., diazepam for anxiolytic effects).
-
Procedure: Place a single mouse in the center of the arena and allow it to explore for 10 minutes. Record the session using an overhead video camera.
-
Data Analysis: Use video tracking software to quantify:
-
Total distance traveled (locomotor activity).
-
Time spent in the center zone vs. periphery (anxiety).
-
Number of entries into the center zone.
-
Protocol 3.2: Elevated Plus Maze (Anxiety)
Causality: The elevated plus maze (EPM) is a gold-standard test for assessing anxiolytic-like effects.[11] Anxiolytic compounds increase the proportion of time spent and entries into the open, more "threatening" arms of the maze.
Methodology:
-
Apparatus: A plus-shaped maze raised above the floor with two open arms and two closed arms.
-
Dosing: Administer Cinn-F or vehicle as in Protocol 3.1.
-
Procedure: Place the mouse in the center of the maze, facing an open arm. Allow it to explore for 5 minutes.
-
Data Analysis: Manually score or use video tracking to measure:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open and closed arms.
-
Calculate % time in open arms and % entries into open arms.
-
Protocol 3.3: Morris Water Maze (Spatial Learning and Memory)
Causality: The Morris Water Maze (MWM) is a robust test for hippocampal-dependent spatial learning and memory.[12][13] It is highly sensitive to cognitive enhancers and deficits, making it valuable for assessing potential nootropic effects or amelioration of cognitive impairment.
Methodology:
-
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Distal visual cues are placed around the room.
-
Acquisition Phase (4-5 days):
-
Administer Cinn-F or vehicle daily, 30 minutes before testing.
-
Each day, each mouse performs 4 trials, starting from different quadrants of the pool.
-
The mouse must find the hidden platform. If it fails within 60 seconds, it is guided to the platform.
-
Record the time to find the platform (escape latency) and path length.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform used to be).
-
-
Data Analysis:
-
Acquisition: Plot the escape latency across days. A steeper learning curve indicates enhanced learning.
-
Probe Trial: A significant preference for the target quadrant indicates robust spatial memory.
-
Conclusion and Future Directions
The protocols outlined in this document provide a systematic and robust framework for the initial characterization of This compound (Cinn-F) as a potential CNS therapeutic agent. This tiered approach, progressing from foundational in vitro profiling to functional cellular assays and finally to in vivo behavioral models, ensures a data-driven progression. Positive findings, such as specific receptor modulation, neuroprotective or anti-inflammatory effects in vitro, and corresponding anxiolytic, antidepressant, or pro-cognitive effects in vivo, would provide strong validation for advancing Cinn-F into more detailed mechanistic studies, lead optimization, and preclinical safety evaluation. The cinnoline scaffold continues to be a rich source of pharmacologically active compounds, and a thorough investigation of Cinn-F may uncover a novel therapeutic for pressing CNS disorders.
References
-
Szumilak, M., Staszowska, M., & Stączek, P. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(3), 563. [Link]
-
Jain, A., Sharma, R., & Singh, P. (2021). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 12(3). [Link]
-
Lewgowd, W., & Stańczak, A. (2007). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie, 340(2), 65-80. [Link]
-
Yadav, P., Kumar, R., & Singh, V. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]
-
Szumilak, M., Staszowska, M., & Stączek, P. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. PMC - PubMed Central. [Link]
-
Wikipedia. (n.d.). Cinnoline. Wikipedia. [Link]
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848-858. [Link]
-
Steimer, T. (2011). Animal models of anxiety disorders in rats and mice: some conceptual issues. Dialogues in clinical neuroscience, 13(4), 495. [Link]
-
Helms, H. C., Abbott, N. J., Burek, M., Cecchelli, R., Couraud, P. O., Deli, M. A., ... & Galla, H. J. (2016). In-vitro models of the blood–brain barrier: an overview of commonly used brain endothelial cell culture models. Cerebrospinal Fluid Research, 13(1), 1-13. [Link]
-
Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments: JoVE, (137), e58160. [Link]
-
van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204. [Link]
-
Vil-Vidal, L., Lope-Piedrafita, S., & Pardo-Pastor, C. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PLoS ONE, 7(9), e45227. [Link]
-
Enna, S. J., & Bylund, D. B. (2006). Characterization of GABA Receptors. Current protocols in pharmacology, 34(1), 1.3.1-1.3.17. [Link]
-
Sygnature Discovery. (n.d.). CNS Disorder Models. Sygnature Discovery. [Link]
-
PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program. [Link]
-
Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Creative Biolabs. [Link]
-
protocols.io. (2019). Morris Water Maze. protocols.io. [Link]
-
Workman, A. D., Fannon, M. J., & Brummelte, S. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in Behavioral Neuroscience, 15, 782079. [Link]
-
Yeboah, F., Guo, H., & Bill, A. (2018). NMDA-receptor Study Protocol. JoVE Journal. [Link]
-
F1000Research. (2025). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. F1000Research. [Link]
-
Stewart, A. M., & Kalueff, A. V. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in behavioral neuroscience, 9, 162. [Link]
-
NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. NeuroProof. [Link]
-
MMPC.org. (2024). Morris Water Maze. Mouse Metabolic Phenotyping Centers. [Link]
-
Inotiv. (n.d.). Anxiety Models in Rats and Mice. Inotiv. [Link]
-
Frontiers. (2021). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers in Cellular Neuroscience. [Link]
-
Wikipedia. (n.d.). NMDA receptor. Wikipedia. [Link]
-
Mondal, S., Roy, D., & Feig, M. (2019). An experimentally validated approach to calculate the blood-brain barrier permeability of small molecules. bioRxiv. [Link]
-
Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Pharmaron. [Link]
-
Sieghart, W. (2015). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in pharmacology, 6, 289. [Link]
-
Creative Biolabs. (n.d.). Neuroinflammation Assay Services. Creative Biolabs. [Link]
-
Di, L., & Kerns, E. H. (2015). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 24, 139-152. [Link]
-
Nair, J., & Bonneau, R. H. (2016). Developmental rodent models of fear and anxiety: from neurobiology to pharmacology. Behavioural brain research, 310, 1-16. [Link]
-
Masiulis, S., Desai, R., Uchański, T., Serna, M., Laverty, D., Karia, D., ... & Aricescu, A. R. (2019). GABA A receptor signalling mechanisms revealed by structural pharmacology. Nature, 565(7740), 454-459. [Link]
-
Tovote, P., Fadok, J. P., & Lüthi, A. (2015). Neuronal circuits for fear and anxiety. Nature Reviews Neuroscience, 16(6), 317-331. [Link]
-
Smith, M. W., & Gumbleton, M. (2006). Analytical and Biological Methods for Probing the Blood-Brain Barrier. Journal of pharmaceutical and biomedical analysis, 40(4), 819-831. [Link]
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: Procedures for assessing spatial and related forms of learning and memory. ResearchGate. [Link]
-
Jing, Y., Li, Y., & Li, W. (2024). Blood–Brain Barrier Permeability Assessment for Small‐Molecule Drug Discovery Using Computational Techniques. Advanced Science, 11(2), 2305527. [Link]
-
Planagumà, J., Haselmann, H., Mannara, F., Petit-Pedrol, M., Grönlund, A., Röpke, L., ... & Dalmau, J. (2016). Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. Annals of neurology, 79(5), 853-858. [Link]
Sources
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. ijper.org [ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. NMDA receptor - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Neuroinflammation Assay Services - Creative Biolabs [neuros.creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. inotiv.com [inotiv.com]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cyagen.com [cyagen.com]
Application Note: High-Throughput Analytical Strategies for the Quantification of 4-Amino-6-fluorocinnoline-3-carboxylic acid
Abstract
This technical guide provides detailed application notes and protocols for the robust analytical detection and quantification of 4-Amino-6-fluorocinnoline-3-carboxylic acid, a key heterocyclic compound of interest in pharmaceutical research and development. Recognizing the compound's polar nature, which presents challenges for direct analysis, this document outlines three validated analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) for high-sensitivity and specificity assays, and Gas Chromatography-Mass Spectrometry (GC-MS) following a necessary derivatization step for alternative conformational analysis. The protocols herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for accurate and reproducible quantification of this emerging analyte.
Introduction: The Analytical Challenge
This compound (C₉H₆FN₃O₂) is a substituted cinnoline derivative with a molecular weight of 207.16 g/mol .[1] The presence of both a carboxylic acid and an amino group imparts significant polarity to the molecule, making it non-volatile and challenging to analyze by traditional gas chromatography without chemical modification. Cinnoline and its derivatives are of considerable interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Accurate and sensitive analytical methods are therefore crucial for pharmacokinetic studies, metabolism research, and quality control during drug development.
This application note details three robust methods for the analysis of this compound, each suited to different analytical requirements, from high-throughput screening to detailed structural confirmation.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is a widely accessible and robust technique for the routine quantification of polar analytes. This method provides a reliable and cost-effective approach for analyzing this compound in various sample matrices.
Scientific Rationale
The selection of a C18 stationary phase provides a non-polar environment for the separation of the polar analyte. By using a gradient elution with an acidified aqueous mobile phase and an organic modifier, we can achieve good retention and peak shape for the carboxylic acid. The acidic mobile phase suppresses the ionization of the carboxylic acid group, reducing peak tailing. The amino group will be protonated, enhancing its interaction with the stationary phase. UV detection is suitable due to the aromatic nature of the cinnoline ring system, which is expected to have a strong UV absorbance.
Experimental Protocol
2.2.1. Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase A.
-
For biological samples, a protein precipitation step with acetonitrile followed by centrifugation is recommended. The supernatant can then be diluted and injected.
2.2.2. HPLC-UV Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 5% B to 95% B over 15 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm and 280 nm (or wavelength of maximum absorbance) |
Expected Results
A sharp, well-defined peak for this compound is expected. The retention time will be dependent on the exact column and gradient conditions but should be reproducible. A linear calibration curve (R² > 0.99) should be achievable over a suitable concentration range.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity, selectivity, and confirmation of identity, LC-MS is the preferred method. This is particularly crucial for the analysis of complex biological matrices where co-eluting peaks can interfere with UV detection.
Scientific Rationale
The LC method remains similar to the HPLC-UV approach to ensure good chromatographic separation. The addition of a mass spectrometer detector allows for the highly selective detection of the analyte based on its mass-to-charge ratio (m/z). Electrospray ionization (ESI) in positive ion mode is chosen as the amino group on the cinnoline ring is readily protonated, leading to a strong [M+H]⁺ signal.
Experimental Protocol
3.2.1. LC Conditions:
-
The LC conditions can be adapted from the HPLC-UV method. A lower flow rate (e.g., 0.4 mL/min) and a smaller column internal diameter (e.g., 2.1 mm) are often used to improve MS sensitivity.
3.2.2. Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Selected Ion Monitoring (SIM) of [M+H]⁺ at m/z 208.05 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow | Nitrogen, 600 L/hr |
Data Presentation
| Analyte | Molecular Formula | [M+H]⁺ (m/z) |
| This compound | C₉H₆FN₃O₂ | 208.05 |
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of this compound, direct analysis by GC-MS is not feasible.[4] A derivatization step is required to convert the polar carboxylic acid and amino groups into less polar, more volatile functional groups. Silylation is a common and effective derivatization technique for this purpose.
Scientific Rationale
Silylation with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on the carboxylic acid and amino groups with trimethylsilyl (TMS) groups. This derivatization increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[4]
Experimental Protocol
4.2.1. Derivatization Procedure:
-
Place a dried sample (approximately 0.1-1 mg) in a 2 mL reaction vial.
-
Add 100 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Tightly cap the vial and heat at 70°C for 30 minutes.
-
After cooling to room temperature, the sample can be directly injected into the GC-MS.
4.2.2. GC-MS Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Energy | 70 eV |
| Scan Range | 50-500 amu |
Expected Quantitative Data
The mass spectrum of the di-TMS derivative of this compound is expected to show a molecular ion and characteristic fragment ions.
| Derivative | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) |
| Di-TMS-4-Amino-6-fluorocinnoline-3-carboxylic acid | 351.52 | 351 |
Visualizations and Workflows
HPLC-UV/LC-MS Analytical Workflow
Caption: Workflow for HPLC-UV and LC-MS analysis.
GC-MS Derivatization and Analysis Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Amino-6-fluorocinnoline-3-carboxylic acid Synthesis
Welcome to the technical support center for the synthesis of 4-Amino-6-fluorocinnoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of this and related heterocyclic compounds. Cinnoline derivatives are of significant interest in medicinal chemistry for their diverse pharmacological activities.[1] However, their synthesis can be challenging, often requiring careful optimization to achieve desirable yields and purity.
This document moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles. Our goal is to empower you to diagnose and resolve common issues encountered during this multi-step synthesis.
Proposed Synthetic Pathway: An Overview
The synthesis of this compound is not a trivial process. A common and effective strategy involves a cyclization reaction of a suitably substituted o-aminoaryl precursor. A plausible and widely referenced approach for forming the cinnoline core is through a Sandmeyer-type reaction, which involves the diazotization of an aromatic amine followed by a copper-catalyzed cyclization.[2][3][4]
The workflow below outlines a logical synthetic sequence, starting from 2-amino-5-fluorobenzonitrile.
Caption: Proposed synthetic workflow for the target compound.
Frequently Asked Questions (FAQs)
Q1: Why is the Richter or a Sandmeyer-type cyclization a preferred method for this synthesis?
A1: These methods are powerful for constructing the cinnoline heterocyclic system from readily available aniline derivatives.[5] The Sandmeyer reaction, discovered in 1884, specifically utilizes copper(I) salts to catalyze the conversion of aryl diazonium salts into various products, including nitriles which can serve as a handle for the desired carboxylic acid.[2][6] The intramolecular version of this reaction, often referred to as a Richter-type cyclization, is highly effective for forming the N=N bond and the second ring of the cinnoline core in one key step. This approach offers a convergent route to a complex heterocyclic system.
Q2: What is the role of the fluorine substituent at the 6-position?
A2: The electron-withdrawing nature of the fluorine atom significantly influences the electronic properties of the aromatic ring. This has two main consequences. First, it can affect the reactivity of the starting aniline during the diazotization and subsequent cyclization steps.[5] Second, and often more importantly from a drug development perspective, the fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pKa of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties.
Q3: Can I synthesize the carboxylic acid directly without going through the nitrile intermediate?
A3: While alternative routes exist, the nitrile-to-carboxylic acid pathway is often more robust and higher-yielding for this specific substitution pattern. Direct cyclization of precursors already containing the carboxylic acid or an ester group can sometimes lead to undesired side reactions, such as decarboxylation under the harsh conditions that might be required for cyclization.[7] The hydrolysis of the stable nitrile group in the final step is a reliable and well-documented transformation.
Q4: What are the primary safety concerns for this synthesis?
A4: There are several critical safety points. First, aryl diazonium salts are potentially explosive, especially when isolated in a dry state. It is imperative to keep them in solution at low temperatures (0-5 °C) and use them immediately after preparation.[3] Second, reagents like potassium cyanide (KCN) or copper cyanide (CuCN) are extremely toxic and must be handled with extreme care in a well-ventilated fume hood, avoiding any contact with acids which would liberate hydrogen cyanide gas. Always refer to the Safety Data Sheet (SDS) for each reagent.
Troubleshooting Guide
This section addresses specific experimental failures. The key to successful synthesis is methodical observation and logical deduction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Cinnoline Product (Stage 2) | 1. Diazonium Salt Decomposition: The reaction temperature exceeded 5°C, or the diazonium salt solution was stored for too long before use. | Maintain strict temperature control (0-5°C) using an ice/salt bath. Prepare and immediately use the diazonium salt in the subsequent cyclization step. |
| 2. Incomplete Cyclization: The cyclization conditions (temperature, time, catalyst concentration) are suboptimal. The electron-withdrawing fluorine may deactivate the ring, requiring more forcing conditions. | Gradually increase the reaction temperature for the cyclization step (e.g., from room temperature to 50-70°C) while monitoring by TLC. Ensure the copper(I) cyanide catalyst is active and used in the correct stoichiometric amount. | |
| 3. Formation of Phenolic Byproducts: Water present in the reaction mixture can react with the diazonium salt, leading to phenols instead of the desired cinnoline. | Use anhydrous solvents for the cyclization step where possible. Ensure all glassware is thoroughly dried before use.[8] | |
| Formation of a Major, Unidentified Side Product | 1. Competing Reaction Pathways: Depending on the precise conditions, the diazonium intermediate can undergo alternative cyclizations, potentially forming indazole derivatives.[5] | Carefully control the pH and temperature of the reaction. The choice of acid for diazotization (e.g., HCl vs. H₂SO₄) can influence the outcome. Analyze the side product by NMR and MS to identify its structure, which will provide clues to the competing pathway. |
| 2. Dimerization/Polymerization: Radical side reactions, often promoted by light or impurities, can lead to biaryl compounds or polymeric tars. | Conduct the reaction under an inert atmosphere (Nitrogen or Argon) and protect the reaction vessel from light, especially during the Sandmeyer-type cyclization.[8] | |
| Incomplete Hydrolysis of Nitrile to Carboxylic Acid (Stage 3) | 1. Insufficiently Harsh Conditions: The nitrile group on the electron-deficient cinnoline ring can be resistant to hydrolysis. | Increase the concentration of the acid (e.g., use concentrated HCl or a mixture of H₂SO₄/H₂O). Extend the reflux time significantly (monitor by TLC or HPLC). Microwave-assisted hydrolysis can also be an effective strategy to accelerate this transformation. |
| 2. Product Precipitation: The carboxylic acid product may be insoluble in the acidic reaction medium, precipitating out and preventing the reaction from going to completion. | Consider adding a co-solvent (e.g., dioxane or acetic acid) to improve the solubility of all components at the reaction temperature. | |
| Difficulty in Purifying the Final Product | 1. Zwitterionic Nature: As an amino acid, the product can exist as a zwitterion, leading to poor solubility in many common organic solvents and making column chromatography difficult.[9] | Purification is often best achieved by recrystallization. First, try to precipitate the product by carefully adjusting the pH of an aqueous solution to its isoelectric point. Alternatively, recrystallization from aqueous acetic acid or DMF/water mixtures can be effective.[9][10] |
| 2. Persistent Copper Contamination: Residual copper salts from the cyclization step can be difficult to remove and may interfere with downstream applications. | After the reaction, quench with an aqueous solution of ammonium chloride or ethylenediamine to complex the copper. A thorough aqueous workup is essential. If needed, the crude product can be dissolved in a basic solution, filtered to remove insoluble copper oxides/hydroxides, and then re-precipitated by adding acid. |
Troubleshooting Workflow
Sources
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 10. US20170036991A1 - Isolation and purification of 6-aminocaproic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Cinnoline Derivatives
Welcome to the technical support center for the synthesis of cinnoline derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this important heterocyclic scaffold. Cinnoline and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered in cinnoline synthesis.
Q1: My cinnoline synthesis is resulting in very low yields. What are the most common culprits?
A1: Low yields in cinnoline synthesis can stem from several factors, often related to the stability of intermediates and reaction conditions. Classical methods like the Richter and Widman-Stoermer syntheses involve diazotization, and the resulting diazonium salts can be unstable, especially at elevated temperatures.[5] Key areas to investigate include:
-
Temperature Control: Inadequate temperature control during diazotization (ideally 0-5 °C) can lead to premature decomposition of the diazonium salt intermediate.[5]
-
Purity of Starting Materials: Impurities in the aniline precursor or other reagents can lead to unwanted side reactions.
-
Reaction Time and Monitoring: Insufficient or excessive reaction times can result in incomplete conversion or product degradation. Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to monitor reaction progress.[6]
-
Atmosphere: Some reactions may be sensitive to air and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[6]
Q2: I am observing the formation of a significant amount of tar-like byproducts in my reaction mixture. What causes this and how can I minimize it?
A2: Tar formation is a frequent issue, particularly in classical cinnoline syntheses that require harsh acidic conditions and high temperatures.[5] This is often due to the decomposition of unstable intermediates, such as aryldiazonium salts.[5] To mitigate this:
-
Optimize Temperature: As with low yields, strict temperature control is crucial. For the Richter synthesis, maintaining a low temperature during diazotization is critical.[5]
-
Acid Selection: The choice of acid can influence side reactions. Using a less nucleophilic acid, like sulfuric acid, can sometimes minimize unwanted reactions of the diazonium salt.[5]
-
Stepwise Temperature Increase: Instead of immediate heating after diazotization, a gradual warming to room temperature followed by gentle heating can favor the desired intramolecular cyclization over decomposition.[5]
Q3: I am struggling with the purification of my final cinnoline derivative. What are some effective purification strategies?
A3: Purification of cinnoline derivatives can be challenging due to the presence of closely related isomers or polar byproducts. Common techniques include:
-
Column Chromatography: This is the most common method. The choice of solvent system (e.g., hexane/ethyl acetate) is critical and should be optimized using TLC.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be a highly effective method for purification.
-
Acid-Base Extraction: Cinnoline is a basic compound.[2] This property can be exploited for purification. Dissolving the crude product in an organic solvent and washing with a dilute acid solution can extract the cinnoline derivative into the aqueous phase. Subsequent basification of the aqueous layer and extraction with an organic solvent can yield the purified product.
Section 2: Troubleshooting Guides for Specific Synthetic Routes
This section provides detailed troubleshooting for common synthetic methods used to prepare cinnoline derivatives.
The Richter Cinnoline Synthesis
The Richter synthesis involves the diazotization of an o-aminoarylpropiolic acid, followed by cyclization.[7][8]
Common Issue: Low Yield and Decomposition
The primary challenge in the Richter synthesis is the instability of the aryldiazonium salt intermediate, especially under the thermal conditions required for cyclization.[5]
Troubleshooting Protocol:
| Parameter | Problem | Recommended Solution | Rationale |
| Temperature | Diazonium salt decomposition | Maintain a strict temperature of 0-5 °C during the diazotization step using an ice-salt bath. | Lower temperatures enhance the stability of the diazonium salt, preventing premature decomposition.[5] |
| Acid Choice | Unwanted side reactions | Use a non-nucleophilic acid such as sulfuric acid for the diazotization. | This minimizes the risk of the diazonium group being displaced by the acid's conjugate base.[5] |
| Cyclization | Competing decomposition | After diazotization, allow the reaction to stir at room temperature for an extended period before gentle heating. | This "stepwise" approach can favor the intramolecular cyclization over thermal decomposition.[5] |
Experimental Workflow for Optimized Richter Synthesis:
Caption: Optimized workflow for the Richter Cinnoline Synthesis.
The Widman-Stoermer Synthesis
This method involves the cyclization of a diazotized o-aminoarylethylene.[9]
Common Issue: Poor Selectivity and Isomer Formation
The success of the Widman-Stoermer reaction is highly dependent on the electronic nature of the substituents on the aniline precursor and the stability of the intermediate vinyl diazonium salt.[5] Poor selectivity can arise from competing cyclization pathways.[5]
Troubleshooting Protocol:
| Parameter | Problem | Recommended Solution | Rationale |
| Substituent Effects | Unfavorable electronics | Electron-donating groups on the aniline ring generally favor the desired cyclization. | These groups can stabilize the carbocation intermediate formed during cyclization. |
| Solvent | Side reactions | The choice of solvent can influence the reaction pathway. Protic solvents may participate in side reactions. | Experiment with aprotic solvents of varying polarity. |
| Diazotizing Agent | Incomplete diazotization | Ensure the use of a suitable diazotizing agent (e.g., sodium nitrite in acid) and that the reaction goes to completion. | Incomplete diazotization will leave unreacted starting material, complicating the product mixture. |
Logical Flow for Troubleshooting Widman-Stoermer Synthesis:
Caption: Troubleshooting workflow for the Widman-Stoermer synthesis.
Section 3: Modern Synthetic Approaches and Their Challenges
While classical methods are still in use, modern synthetic strategies, such as transition-metal-catalyzed cyclizations, offer milder reaction conditions and greater functional group tolerance.[5]
Common Issue: Catalyst Inactivation or Low Turnover
In transition-metal-catalyzed syntheses (e.g., using rhodium or gold catalysts), catalyst deactivation can be a significant hurdle.
Troubleshooting Protocol:
| Parameter | Problem | Recommended Solution | Rationale |
| Ligand Choice | Catalyst instability/low reactivity | Screen a variety of ligands to find one that stabilizes the active catalytic species and promotes the desired transformation. | The electronic and steric properties of the ligand are critical for catalyst performance. |
| Solvent and Additives | Poor solubility or catalyst deactivation | Ensure all reagents are soluble in the chosen solvent. The use of additives (e.g., a co-oxidant) may be necessary to regenerate the active catalyst. | A homogeneous reaction mixture is essential for efficient catalysis. Additives can play a crucial role in the catalytic cycle. |
| Purity of Reagents | Catalyst poisoning | Use highly pure, degassed solvents and reagents. Certain functional groups can act as catalyst poisons. | Impurities can irreversibly bind to the metal center, rendering the catalyst inactive. |
Section 4: References
-
Optimizing reaction conditions for quinolinone synthesis - Benchchem. Available from:
-
Technical Support Center: Synthesis of 8-Substituted Cinnolines - Benchchem. Available from:
-
An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. 2025. Available from:
-
von Richter (Cinnoline) Synthesis. Comprehensive Organic Name Reactions and Reagents. 2010. Available from:
-
Cinnoline - Wikipedia. Available from:
-
A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. 2022. Available from:
-
A Concise Review on Cinnolines. Innovative Journal. Available from:
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC - PubMed Central. Molecules. 2019. Available from:
-
A concise review on cinnoline and its biological activities - IJARIIT. International Journal of Advance Research, Ideas and Innovations in Technology. 2018. Available from:
-
Synthesis and characterization of some new cinnoline derivatives for its biological iterest. Arabian Journal of Chemistry. 2015. Available from:
-
Widman-Stoermer Synthesis. Comprehensive Organic Name Reactions and Reagents. 2010. Available from:
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. innovativejournal.in [innovativejournal.in]
- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijariit.com [ijariit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. von Richter (Cinnoline) Synthesis [drugfuture.com]
- 8. Cinnoline - Wikipedia [en.wikipedia.org]
- 9. Widman-Stoermer Synthesis [drugfuture.com]
Technical Support Center: Optimizing the Synthesis of 4-Amino-6-fluorocinnoline-3-carboxylic acid
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the synthesis of 4-Amino-6-fluorocinnoline-3-carboxylic acid. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you navigate the complexities of this reaction and significantly improve your yields.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific, common issues encountered during the synthesis. We diagnose the problem, explain the underlying chemical reasoning, and provide actionable solutions.
Q1: My reaction yield is extremely low, or I've isolated no desired product.
Potential Causes & Solutions:
-
Incomplete Diazotization: The formation of the diazonium salt from the aromatic amine precursor is a critical, often temperature-sensitive, first step.
-
Why it Happens: Diazotization reactions require cold conditions (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing, often violently, into nitrogen gas and a phenol byproduct.
-
Solution:
-
Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath.
-
Ensure slow, dropwise addition of sodium nitrite solution to the acidic solution of your amine precursor.
-
Verify the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). This confirms the reaction has gone to completion.
-
-
-
Suboptimal Cyclization Conditions: The intramolecular cyclization to form the cinnoline ring is often the most challenging step and is highly dependent on the reaction environment.[1]
-
Why it Happens: The cyclization of the diazonium salt intermediate requires overcoming an activation energy barrier. Insufficient temperature will result in a sluggish or incomplete reaction, while excessive heat can lead to decomposition and the formation of tarry byproducts.[2]
-
Solution:
-
Gradually warm the reaction mixture after diazotization. A common approach for Richter-type syntheses is to warm to 70°C.[1][3]
-
Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).
-
If the standard conditions are ineffective, consider a change in solvent or the addition of a catalyst. Some cyclizations benefit from stronger acids or the use of a different acid catalyst altogether.[2]
-
-
-
Poor Substrate Reactivity: The electronic properties of your starting material, specifically the fluorine substituent, can impact the reaction.
-
Why it Happens: The electron-withdrawing nature of the fluorine atom deactivates the aromatic ring, potentially making the electrophilic attack during cyclization more difficult.[2]
-
Solution: While you cannot change the substrate, you can adjust the reaction conditions to be more forcing. This may involve using a stronger acid catalyst or increasing the reaction temperature slightly, while carefully monitoring for decomposition.
-
Q2: My final product is impure, and I'm struggling with purification.
Potential Causes & Solutions:
-
Formation of Side Products: Several side reactions can compete with the desired cyclization.
-
Why it Happens: As mentioned, premature decomposition of the diazonium salt can form phenolic impurities. Tarry polymers can also form at elevated temperatures.
-
Solution:
-
Control Temperature: This is the most critical factor in minimizing side product formation.[2]
-
Work-up Procedure: Upon reaction completion, neutralize the acidic mixture carefully. The desired carboxylic acid product may precipitate. If it remains in solution, an extraction with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH might be necessary.
-
Purification Strategy:
-
Recrystallization: This is often effective for removing minor impurities. Experiment with different solvent systems (e.g., ethanol/water, DMF/water).
-
Column Chromatography: If recrystallization fails, column chromatography on silica gel is a reliable method for separating the product from closely related impurities.[2]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective strategy is a variation of the Richter Cinnoline Synthesis.[3] This typically involves the diazotization of an appropriately substituted o-aminophenyl alkyne, followed by intramolecular cyclization. The presence of the amino group at the 4-position suggests it is likely introduced before cyclization or derived from a precursor group. A plausible precursor would be a substituted 2-amino-5-fluorobenzonitrile derivative which undergoes cyclization to form the 4-aminocinnoline core.
Q2: How does the choice of acid catalyst impact the reaction?
The acid catalyst is crucial for both the diazotization and cyclization steps.[2] Concentrated sulfuric acid or hydrochloric acid are commonly used. The acid protonates the nitrous acid precursor (sodium nitrite) to generate the active diazotizing agent and maintains a low pH to stabilize the diazonium salt. During cyclization, the acid acts as a catalyst to promote the ring-closing reaction. An inappropriate choice or concentration of acid can either fail to promote the reaction or encourage side reactions.[2]
Q3: Can I monitor the reaction's progress?
Absolutely. Thin Layer Chromatography (TLC) is an indispensable tool.[2] By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against a standard of the starting material, you can visually track the disappearance of the reactant and the appearance of the product spot. This prevents premature work-up of an incomplete reaction or prolonged heating that could degrade the product.
Q4: What are the key safety considerations for this reaction?
The primary safety concern is the handling of diazonium salts. These intermediates can be explosive when isolated or allowed to dry. Always keep the diazonium salt in a cold, aqueous solution. The diazotization reaction can also be highly exothermic and release nitrogen gas, so it must be performed with good ventilation and strict temperature control.
Experimental Protocols & Data
Table 1: Troubleshooting Reaction Parameters
| Parameter | Standard Condition | Optimized Condition for Low Yield | Rationale |
| Diazotization Temp. | 0-5 °C | Maintain strictly at 0-2 °C | Minimizes decomposition of the unstable diazonium salt. |
| Cyclization Temp. | 60-70 °C | Increase incrementally to 80-90 °C | Overcomes activation energy barrier for cyclization.[2] |
| Acid Catalyst | Conc. HCl | Conc. H₂SO₄ or Polyphosphoric Acid (PPA) | Stronger acids can better promote cyclization for deactivated rings. |
| Reaction Time | 2-4 hours | Monitor by TLC until SM is consumed | Ensures reaction goes to completion without unnecessary heating.[2] |
Protocol 1: General Synthesis via Diazotization-Cyclization
Disclaimer: This is a generalized protocol based on established cinnoline syntheses.[1][3] Researchers must adapt and optimize it for their specific starting materials and laboratory conditions.
-
Precursor Solution: Dissolve one equivalent of the 2-amino-5-fluorophenyl precursor in a suitable acidic medium (e.g., 3M HCl) in a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel. Cool the flask to 0 °C in an ice-salt bath.
-
Diazotization: Dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold water. Add this solution dropwise to the stirred precursor solution, ensuring the internal temperature does not exceed 5 °C.
-
Confirmation: After the addition is complete, stir for an additional 30 minutes at 0-5 °C. Test for the presence of excess nitrous acid with starch-iodide paper.
-
Cyclization: Slowly warm the reaction mixture to the desired cyclization temperature (e.g., 70 °C). Monitor the reaction's progress using TLC.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath. Carefully neutralize the solution with a base (e.g., concentrated sodium hydroxide solution) to precipitate the crude product.[2]
-
Purification: Filter the crude solid, wash with cold water, and dry. Purify the product by recrystallization from a suitable solvent or by column chromatography on silica gel.[2]
Visualized Workflows and Mechanisms
Diagram 1: Troubleshooting Logic for Low Yield
Caption: A decision tree for systematically troubleshooting low reaction yields.
Diagram 2: General Reaction Workflow
Sources
Technical Support Center: Purification of 4-Amino-6-fluorocinnoline-3-carboxylic Acid
Welcome to the dedicated technical support center for the purification of 4-Amino-6-fluorocinnoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important heterocyclic compound. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your purification workflows, ensuring the highest purity for your downstream applications.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing step-by-step guidance to resolve them.
Issue 1: The final product is an off-color solid (e.g., brown, tan) instead of the expected color.
-
Underlying Cause: Discoloration is often due to the presence of colored impurities, which can be residual starting materials, byproducts from the synthesis, or degradation products. Overheating during solvent removal can also contribute to discoloration.
-
Troubleshooting Steps:
-
Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, methanol) and add a small amount of activated charcoal (typically 1-5% w/w). Heat the mixture at reflux for 15-30 minutes. Perform a hot filtration through a pad of celite to remove the charcoal. Allow the filtrate to cool slowly for recrystallization.
-
Re-evaluate Workup: Ensure that the workup procedure effectively removes all acidic or basic reagents used in the synthesis. Residual acids or bases can catalyze degradation, especially at elevated temperatures.
-
Controlled Solvent Evaporation: When removing solvent using a rotary evaporator, use a moderate temperature to minimize the risk of thermal degradation.
-
Issue 2: The compound "oils out" during recrystallization instead of forming crystals.
-
Underlying Cause: This phenomenon occurs when the compound comes out of the concentrated solution at a temperature above its melting point or when the solution is supersaturated with impurities that inhibit crystal lattice formation.
-
Troubleshooting Steps:
-
Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level. Allow the solution to cool more slowly.[1]
-
Scratching Technique: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seed Crystals: If available, add a few seed crystals of pure this compound to the cooled solution to initiate crystallization.[3]
-
Solvent System Modification: Consider using a different solvent or a solvent pair. A common strategy is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes slightly turbid, then heat until clear and allow to cool. For a polar molecule like this, a good starting point could be a mixture of a polar solvent like ethanol or methanol with a less polar co-solvent.
-
Issue 3: Poor recovery of the compound after recrystallization.
-
Underlying Cause: This can result from using too much solvent, cooling the solution too quickly, or premature filtration.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess will result in a significant portion of your compound remaining in the mother liquor upon cooling.[2]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and maximizes the yield.
-
Check Mother Liquor: After filtration, concentrate the mother liquor and analyze it by TLC or LC-MS to see if a significant amount of product remains. If so, a second crop of crystals may be obtained by further concentration and cooling.
-
Issue 4: Streaking or poor peak shape during HPLC purification.
-
Underlying Cause: Carboxylic acids can sometimes exhibit poor peak shape on reverse-phase HPLC columns due to interactions with residual silanols on the silica support or ionization effects. The amino group can also contribute to these interactions.
-
Troubleshooting Steps:
-
Mobile Phase Additives: Add a small amount of an acidic modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. This will suppress the ionization of the carboxylic acid group and the protonation of the amino group, leading to sharper peaks.
-
Column Selection: Consider using a column specifically designed for the analysis of polar compounds or one with end-capping to minimize silanol interactions.
-
Gradient Optimization: Optimize the gradient elution profile to ensure adequate separation from impurities and a good peak shape for the target compound.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for recrystallization of this compound?
A1: Due to the presence of both a polar amino group and a carboxylic acid group, polar protic solvents are generally a good starting point. Ethanol and methanol are often suitable choices for similar aromatic carboxylic acids.[4] Water can also be considered, especially at elevated temperatures, given the polar functionalities.[5] However, the ideal solvent should be determined experimentally through small-scale solubility tests. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.
Q2: How can I use acid-base extraction to purify my compound?
A2: Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds.[6] Given that this compound is amphoteric (contains both an acidic carboxylic acid group and a basic amino group), this technique needs to be applied carefully.
-
To remove neutral impurities: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with a dilute aqueous base (e.g., 1M sodium bicarbonate) to deprotonate the carboxylic acid, moving your compound into the aqueous layer as its carboxylate salt. The neutral impurities will remain in the organic layer. Separate the layers and then acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH well below the pKa of the carboxylic acid, which will precipitate the pure compound. The solid can then be collected by filtration.
-
To remove basic impurities: Dissolve the crude product in an organic solvent. Extract with a dilute aqueous acid (e.g., 1M HCl) to protonate the amino group of your compound, moving it into the aqueous layer as its ammonium salt. Separate the layers and then basify the aqueous layer with a dilute base (e.g., 1M NaOH) to deprotonate the amino group and precipitate the pure compound.
Q3: What are the likely impurities I might encounter?
A3: Without a specific synthetic route, it is difficult to pinpoint exact impurities. However, common impurities in the synthesis of cinnoline derivatives can include:
-
Unreacted Starting Materials: Depending on the synthetic pathway.
-
Isomers: Positional isomers formed during the cyclization reaction.
-
Over-alkylation or Acylation Products: If these reactions are part of the synthesis.
-
Decarboxylation Product: Loss of the carboxylic acid group, especially if the synthesis involves high temperatures.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a gold standard for purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing 0.1% TFA or formic acid is a good starting point. Detection by UV-Vis is suitable due to the aromatic nature of the compound.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this provides molecular weight confirmation of the main peak and can help in identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can reveal the presence of impurities if they are at a significant level (typically >1%). ¹⁹F NMR will be particularly useful for confirming the presence and environment of the fluorine atom.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
III. Experimental Protocols & Data
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In separate small test tubes, test the solubility of a few milligrams of the crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, acetone) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
| Solvent | Polarity | Suitability as Primary Solvent | Suitability as Anti-Solvent |
| Water | High | Potentially suitable at high temperatures | Good |
| Methanol | High | Good | Poor |
| Ethanol | High | Good | Poor |
| Acetone | Medium | Moderate | Moderate |
| Dichloromethane | Low-Medium | Poor | Good |
| Ethyl Acetate | Medium | Moderate | Moderate |
This table provides a general guideline for solvent selection based on polarity. Experimental verification is crucial.
Protocol 2: Acid-Base Extraction Workflow
Caption: Workflow for purification via basic extraction to remove neutral and basic impurities.
IV. Logical Decision-Making in Purification
The choice of purification technique depends on the nature and quantity of impurities.
Caption: Decision tree for selecting a suitable purification method.
V. References
Sources
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: A Guide to Using 4-Amino-6-fluorocinnoline-3-carboxylic Acid in Assays
Welcome to the technical support center for 4-Amino-6-fluorocinnoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the potential challenges of working with this compound and ensure the integrity of your experimental results.
I. Introduction to this compound
This compound (CAS: 161373-43-9) is a heterocyclic compound belonging to the cinnoline class of molecules.[1] Cinnoline derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4] The unique structural features of this compound—an amino group, a fluorine atom, and a carboxylic acid moiety—make it a versatile scaffold for drug discovery, but also introduce specific considerations for its use in biological assays.[5]
This guide will address common issues related to solubility, stability, and assay interference, providing you with the foundational knowledge to troubleshoot your experiments effectively.
II. Troubleshooting Guide: From Benchtop to Data Analysis
This section is formatted in a question-and-answer style to directly address specific problems you may encounter.
A. Solubility and Compound Preparation
Question: I'm having trouble dissolving this compound. What is the recommended solvent and procedure for preparing a stock solution?
Answer:
Low aqueous solubility is a common challenge with many heterocyclic compounds. This compound has both an acidic (carboxylic acid) and a basic (amino) group, making its solubility highly dependent on pH.[6][7][8]
-
Recommended Solvent for Stock Solutions: The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO) . Most researchers find that cinnoline derivatives are readily soluble in DMSO.[9]
-
Initial Preparation Protocol:
-
Start by attempting to dissolve the compound in DMSO to create a stock solution of 10-20 mM.
-
If solubility is still an issue, gentle warming (to 37°C) and vortexing can aid dissolution.
-
For long-term storage, it is advisable to aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Question: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
Answer:
This is a classic issue known as "compound crashing out." It occurs when the compound, which is soluble in a high concentration of organic solvent, becomes insoluble when diluted into an aqueous buffer where the final concentration of the organic solvent is low.
-
Optimize Final DMSO Concentration: The first step is to determine the maximum tolerable DMSO concentration in your assay that does not affect the biological system (e.g., cell viability, enzyme activity). Many cell-based assays can tolerate up to 0.5% DMSO without significant effects. Ensure your final DMSO concentration in the assay does not exceed this limit.
-
pH of the Assay Buffer: The carboxylic acid and amino groups on the molecule mean that its charge state, and therefore solubility, will change with pH.[6][7] The carboxylic acid will be deprotonated and more soluble at higher pH, while the amino group's charge will also be pH-dependent. If your assay permits, adjusting the pH of your buffer to be more neutral or slightly basic (pH 7.2-7.8) may improve solubility.
-
Use of Pluronic F-127: For particularly challenging solubility issues in cell-based assays, a non-ionic surfactant like Pluronic F-127 can be used to improve the dispersion of hydrophobic compounds in aqueous media.
Workflow for Optimizing Compound Solubility
Caption: A stepwise approach to troubleshooting compound precipitation in aqueous buffers.
B. Stability
Question: How stable is this compound in solution? Should I be concerned about degradation?
Answer:
The stability of your compound is crucial for reproducible results. While specific stability data for this exact molecule is not extensively published, we can infer potential stability issues based on its structure.
-
pH-Dependent Stability: The stability of compounds with functional groups like amines and carboxylic acids can be pH-dependent.[10] A study on a related 4-aminopyridine derivative showed maximum stability in an acidic pH range of 2.0 to 3.0.[11] However, this may not be optimal for solubility or biological activity. It is recommended to prepare fresh dilutions from your frozen DMSO stock for each experiment.
-
Photostability: The presence of a fluoro-aromatic system suggests a degree of stability to light.[12] However, prolonged exposure to high-intensity light, especially UV, can lead to photolysis of fluorinated aromatic compounds.[13][14] It is good laboratory practice to protect your stock solutions and experimental plates from direct light.
-
Freeze-Thaw Stability: Repeated freeze-thaw cycles can lead to compound degradation and precipitation. As mentioned earlier, aliquoting your stock solution is highly recommended.
| Condition | Potential Issue | Recommendation |
| pH | Hydrolysis or other degradation pathways can be pH-dependent.[10] | Prepare fresh dilutions for each experiment. If storing in buffer, conduct a stability study at your working pH. |
| Light | Potential for photodecomposition.[13][14] | Store stock solutions in amber vials and protect assay plates from light. |
| Temperature | Degradation at room temperature over extended periods. | Store stock solutions at -20°C or -80°C. Minimize time at room temperature. |
| Freeze-Thaw | Compound precipitation and degradation. | Aliquot stock solutions into single-use volumes. |
C. Assay Interference
Question: I am using a fluorescence-based assay and I'm seeing a high background signal with increasing concentrations of my compound. What could be the cause?
Answer:
This is a strong indication of autofluorescence . Many aromatic heterocyclic compounds, including those with a quinoline or cinnoline core, can absorb light and emit it as fluorescence, which can interfere with fluorescence-based assays.[15][16]
-
How to Confirm Autofluorescence:
-
Prepare serial dilutions of your compound in the assay buffer.
-
In a multi-well plate, add the compound dilutions to wells without any other assay components (e.g., no cells, no enzyme, no detection reagent).
-
Read the fluorescence of the plate using the same excitation and emission wavelengths as your assay.
-
A concentration-dependent increase in fluorescence confirms that your compound is autofluorescent.[15]
-
-
Solutions for Autofluorescence:
-
Background Subtraction: For each experimental well, subtract the fluorescence intensity of a corresponding control well containing only the compound at the same concentration.
-
Switch to a Red-Shifted Fluorophore: Autofluorescence of compounds like this is often strongest in the blue-green region of the spectrum. If your assay chemistry allows, switching to a fluorophore that excites and emits at longer wavelengths (in the red or far-red region, >600 nm) can minimize spectral overlap and reduce interference.[15][17]
-
Question: My compound is showing activity in multiple, unrelated assays. Could this be an artifact?
Answer:
This is a red flag for a Pan-Assay Interference Compound (PAINS) . PAINS are molecules that appear to be active in many different assays due to non-specific mechanisms rather than specific interactions with a biological target.
-
Common PAINS Behavior:
-
Activity in a wide range of unrelated assays.
-
Often associated with aggregation or reactivity.
-
Structure may contain reactive functional groups.
-
-
How to Investigate for PAINS:
-
Counter-Screening: Perform a counter-screen to test if your compound interferes with the assay technology itself. For example, if you are using a luciferase reporter assay, test the effect of your compound on purified luciferase enzyme. Activity in the counter-screen is a strong indicator of assay interference.[15]
-
Orthogonal Assays: Validate your findings using an orthogonal assay that employs a different detection method (e.g., if your primary screen is fluorescence-based, use a colorimetric or label-free method for validation).
-
Troubleshooting Assay Interference Workflow
Sources
- 1. 4-Amino-6-fluoro-3-cinnolinecarboxylic acid | C9H6FN3O2 | CID 3074774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-Amino-6-fluorocinnoline-3-carboxylic Acid in Solution
Welcome to the technical support center for 4-Amino-6-fluorocinnoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the stability issues you might encounter when working with this compound in solution. By understanding the chemical nature of this molecule, we can anticipate and mitigate common challenges in your experiments.
Introduction to the Molecule: A Chemist's Perspective
This compound is a heterocyclic compound featuring a cinnoline core, an aromatic system with two adjacent nitrogen atoms.[1][2] The stability of this molecule in solution is governed by the interplay of its functional groups: the basic amino group, the acidic carboxylic acid group, and the electron-withdrawing fluorine atom on the benzene ring. The presence of both acidic and basic moieties means its solubility and stability can be highly dependent on the pH of the solution.[3][4][5] The fluorine substitution is known to enhance metabolic stability in many pharmaceutical compounds due to the strength of the carbon-fluorine bond.[6][7][8] However, fluoroaromatic compounds can be susceptible to photodegradation.[9][10]
This guide will address potential stability challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer. What is the likely cause and how can I resolve it?
A1: Precipitation is a common issue for molecules like this one, which possess both an acidic (carboxylic acid) and a basic (amino) group. The solubility of such zwitterionic compounds is highly pH-dependent and is typically at its minimum at the isoelectric point (pI), where the net charge of the molecule is zero.[5][11]
-
Troubleshooting Steps:
-
Measure the pH of your solution. It is likely near the pI of the compound.
-
Adjust the pH. To increase solubility, move the pH away from the pI.
-
Adding a small amount of a suitable acid (e.g., dilute HCl) will protonate the amino group, resulting in a net positive charge and forming a more soluble salt.
-
Adding a small amount of a suitable base (e.g., dilute NaOH) will deprotonate the carboxylic acid group, leading to a net negative charge and forming a more soluble salt.[11]
-
-
Consider using a co-solvent. If adjusting the pH is not compatible with your experimental conditions, consider adding a water-miscible organic solvent like DMSO, DMF, or ethanol to your buffer to increase the solubility of the compound. Start with a small percentage (e.g., 1-5%) and gradually increase as needed, ensuring the co-solvent does not interfere with your assay.
-
Q2: I am observing a gradual loss of my compound in solution over time, even when stored at 4°C. What could be the degradation pathways?
A2: While storing solutions at low temperatures slows down degradation, it may not completely prevent it. Several degradation pathways could be at play:
-
Hydrolysis: The carboxylic acid or other parts of the molecule could be susceptible to hydrolysis, especially at extreme pH values (acidic or basic conditions).[12][13][14]
-
Oxidation: The electron-rich aromatic ring and the amino group can be susceptible to oxidation, especially if the solution is exposed to air (oxygen) or contains oxidizing agents.[15][16][17][18]
-
Photodegradation: Fluoroaromatic compounds can be sensitive to light, particularly UV light, which can lead to the cleavage of the C-F bond or other photochemical reactions.[9][19][20]
Q3: How should I prepare and store stock solutions of this compound to ensure maximum stability?
A3: Proper preparation and storage are critical for maintaining the integrity of your compound.
-
Solvent Selection: For long-term storage, prepare stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. These solvents are less likely to participate in hydrolysis reactions.
-
Storage Conditions:
-
Temperature: Store stock solutions at -20°C or -80°C.[15]
-
Light: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.[21]
-
Atmosphere: For highly sensitive applications, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to minimize oxidation.
-
-
Working Solutions: Prepare aqueous working solutions fresh for each experiment from the frozen stock. If you must store aqueous solutions, keep them at 2-8°C for no more than 24-48 hours and protect them from light.
Troubleshooting Guide: Investigating Instability
If you suspect your compound is degrading, a systematic approach is necessary to identify the cause and find a solution. A forced degradation study is a valuable tool for this purpose.
Protocol 1: Forced Degradation Study
A forced degradation study intentionally exposes the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways. This information is crucial for developing stable formulations and stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.[12]
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Sample at various time points.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze the stressed samples at each time point using a stability-indicating analytical method, such as HPLC with UV or mass spectrometry detection.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the parent compound from its degradation products.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: A photodiode array (PDA) detector is useful for identifying peaks and assessing peak purity. Mass spectrometry (LC-MS) is highly recommended for identifying the mass of potential degradation products.[22]
-
Method Validation: The HPLC method should be validated to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Visualizing Workflows and Potential Degradation
Experimental Workflow for Stability Testing
Caption: Experimental workflow for a forced degradation study.
Potential Degradation Pathways
Caption: Plausible degradation pathways under stress conditions.
Summary of Stability Considerations
| Condition | Potential Issue | Recommended Action |
| pH | Poor solubility at pI, potential for hydrolysis at extremes. | Adjust pH away from the isoelectric point. Use buffers to maintain a stable pH. |
| Temperature | Accelerated degradation at elevated temperatures. | Store solutions at recommended low temperatures (-20°C or -80°C for long-term). |
| Light | Photodegradation, especially under UV exposure. | Protect solutions from light using amber vials or foil wrapping.[21] |
| Oxygen | Oxidation of the amino group or aromatic ring. | Minimize headspace in vials; consider purging with inert gas for sensitive applications. |
| Solvent | Hydrolysis in aqueous solutions, impurities in solvents. | Use high-purity, anhydrous solvents for stock solutions. Prepare aqueous solutions fresh. |
By taking these proactive and troubleshooting steps, you can ensure the reliability and reproducibility of your experimental results when working with this compound. For further assistance, please do not hesitate to contact our technical support team.
References
- Lee, J. H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 138-143.
- Grosse Daldrup, J.-B., et al. (2018). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 57(29), 9675-9686.
- Tseng, Y.-C., et al. (2009). Measurement and correlation of amino acid solubility in water at various pH values.
- Ferreira, O., et al. (2010). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 49(10), 4907-4913.
-
Quora. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH? Quora. Available at: [Link]
- Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(21), 8257-8264.
- Singh, R. P., & Chaudhary, S. (2014). Fluorine in heterocyclic chemistry. In Fluorine in Heterocyclic Chemistry (pp. 1-38). Springer, Cham.
- O'Hagan, D. (2008). The effect of fluorine substitution on the properties of N-heterocycles. Journal of Fluorine Chemistry, 129(7), 587-597.
- Pal, S., & Giri, G. (2022). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 20(43), 8435-8469.
- BenchChem. (2025).
- Chen, C. H., & Lin-Shiau, S. Y. (1993). Oxidation and cleavage of 3-aminopyridine adenine dinucleotide phosphate with periodate. Journal of biochemical and biophysical methods, 26(2-3), 153-166.
- ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment...
- Key, P. B., et al. (1997). Degradation and Transformation of Organic Fluorine Compounds. The Handbook of Environmental Chemistry, 5, 267-301.
- Liu, Y., et al. (2021). Sulfate radical-based oxidation of the aminopyralid and picloram herbicides: The role of amino group on pyridine ring.
- Tang, H., et al. (2023). Degradation breakthrough of stabilized compounds with C-F bonds.
- PubMed. (2021). Sulfate radical-based oxidation of the aminopyralid and picloram herbicides: The role of amino group on pyridine ring. PubMed.
- Royal Society of Chemistry. (2022). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
- Google Patents. (1994). US5294712A - Process for the preparation of quinoline carboxylic acids.
- BenchChem. (2025).
- Google Patents. (2019). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
- Semantic Scholar. (n.d.). Degradation and Transformation of Organic Fluorine Compounds. Semantic Scholar.
- Wyllie, D. J., et al. (2021). Identification of Substituted 4-Aminocinnolines as Broad-Spectrum Antiparasitic Agents. ACS Infectious Diseases, 7(10), 2948-2958.
- ResearchGate. (n.d.). Structure of 4-aminocinnoline-3-carboxamide derivatives that exhibit...
- Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 501-522.
- Kiel, M., & Engesser, K. H. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Applied microbiology and biotechnology, 99(18), 7433-7464.
- University of Texas at Austin Environmental Health and Safety. (n.d.). Practices for Proper Chemical Storage.
- Alliance Chemical. (2025).
- Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability.
- PubMed. (2015). The biodegradation vs.
- PubMed. (1990). Stability of 4-DMAP in solution. PubMed.
- Wikipedia. (n.d.). Cinnoline. Wikipedia.
- University of Windsor Environmental Health & Safety. (2022). Chemical Storage Guidelines.
- Reddit. (2024).
- ResearchGate. (n.d.). Analogs of sulfonamides the 4-aminocinnoline...
- BenchChem. (n.d.). 6-Bromocinnolin-4-amine and its Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
- Gorniak, A., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(16), 2966.
- Mishra, A., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3741.
- Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
- Zenodo. (n.d.).
- Pharmaguideline. (2025).
- ACS Publications. (2025). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
Sources
- 1. Cinnoline - Wikipedia [en.wikipedia.org]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 8. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The biodegradation vs. biotransformation of fluorosubstituted aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. US5294712A - Process for the preparation of quinoline carboxylic acids - Google Patents [patents.google.com]
- 13. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Oxidation and cleavage of 3-aminopyridine adenine dinucleotide phosphate with periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Sulfate radical-based oxidation of the aminopyralid and picloram herbicides: The role of amino group on pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 20. Degradation and Transformation of Organic Fluorine Compounds | Semantic Scholar [semanticscholar.org]
- 21. csuohio.edu [csuohio.edu]
- 22. benchchem.com [benchchem.com]
overcoming solubility problems with 4-Amino-6-fluorocinnoline-3-carboxylic acid
Technical Support Center: 4-Amino-6-fluorocinnoline-3-carboxylic acid
Welcome to the technical support guide for this compound (PubChem CID: 3074774)[1]. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the solubility of this compound. Given its zwitterionic potential—possessing both a basic amino group and an acidic carboxylic acid group—solubility can be highly dependent on experimental conditions. This guide provides both rapid-response FAQs and in-depth troubleshooting protocols to ensure successful preparation of your stock solutions and experimental media.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or common buffers like PBS?
A: This compound is a classic example of a poorly water-soluble molecule, a common challenge for nearly 40% of newly discovered chemical entities[2]. Its structure contains both an acidic carboxylic acid (pKa likely ~2-4) and a basic amino group (pKa likely ~3-5), making it amphoteric. At neutral pH (~7), the molecule likely exists as a zwitterion, a highly polar species with strong intermolecular interactions that favor the solid, crystalline state over dissolution in water. This is a common characteristic of amino acids, which are often least soluble near their isoelectric point[3][4].
Q2: I tried dissolving it in DMSO, but it crashed out when I diluted it into my aqueous assay buffer. What happened?
A: This is a classic problem of solvent shifting. While the compound may be soluble in a polar aprotic solvent like DMSO, this solvent is miscible with water. When you introduce the DMSO stock into an aqueous buffer, the local solvent environment rapidly changes from organic to aqueous. The compound's solubility limit in the final aqueous medium is much lower, causing it to precipitate. This is a critical hurdle in drug development that requires careful formulation strategies[2][5].
Q3: Can I just sonicate it for longer or heat it to get it into solution?
A: While sonication can help break up aggregates and modestly increase the rate of dissolution, it will not change the fundamental thermodynamic insolubility of the compound under unfavorable pH conditions[6]. Gentle heating can increase solubility, but be cautious. Many complex organic molecules, including cinnoline derivatives, can be thermally labile and may degrade with prolonged heating. This should be used as a last resort and validated with analytical methods (e.g., HPLC) to check for degradation.
Q4: What is the single most effective technique to try first for aqueous solubility?
A: pH adjustment. The solubility of ionizable compounds like this one is strongly dependent on pH[3][7]. Moving the pH away from the isoelectric point will ionize the molecule into a more soluble salt form (either a carboxylate anion or a protonated amine cation). This is the most direct and powerful first step.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Systematic pH Adjustment for Aqueous Solubilization
This protocol is the recommended starting point for achieving aqueous solubility. The goal is to convert the zwitterionic or neutral form of the molecule into a soluble salt.
Underlying Principle (The "Why"): The solubility of an amphoteric molecule is lowest at its isoelectric point (pI), where the net charge is zero. By adjusting the pH, we can force one of the ionizable groups to become charged, forming a salt that is more readily solvated by water.
-
At Basic pH (pH > pKa of amine): The carboxylic acid group is deprotonated (-COO⁻), forming a soluble carboxylate salt.
-
At Acidic pH (pH < pKa of carboxylic acid): The amino group is protonated (-NH3⁺), forming a soluble ammonium salt.
Experimental Protocol: Step-by-Step pH Adjustment
-
Preparation: Weigh the desired amount of this compound powder into a suitable glass vial.
-
Initial Suspension: Add a fraction (e.g., 80%) of the final desired volume of purified water (e.g., Milli-Q) or your target buffer. The compound will likely form a slurry or suspension.
-
Basification (Recommended First Approach):
-
While stirring, add 1 M NaOH dropwise.
-
Monitor the solution closely. As the pH increases, the solid should begin to dissolve.
-
Continue adding NaOH until all solid material is dissolved and the solution is clear. Check the pH; a final pH of 9-10 is often sufficient.
-
-
Acidification (Alternative Approach):
-
If basification fails or is incompatible with your experiment, use a fresh sample.
-
While stirring, add 1 M HCl dropwise.
-
Continue adding HCl until the solid dissolves. A final pH of 1-2 may be required.
-
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining water or buffer to reach the final target volume and concentration.
-
Validation: Visually inspect the solution for any particulates against a dark background. If the solution is not perfectly clear, it may require filtration through a 0.22 µm syringe filter compatible with your final solution's pH.
Guide 2: Co-Solvent Systems for Non-Aqueous or High-Concentration Stocks
This method is suitable for creating high-concentration stock solutions or when pH modification is not viable for the intended application.
Underlying Principle (The "Why"): Poorly soluble drugs often have low solubility due to the high energy required to break the solute-solute bonds in the crystal lattice. Co-solvents are water-miscible organic solvents that reduce the polarity of the overall solvent system, making it more favorable for solvating organic molecules.[5] Common co-solvents include DMSO, DMF, ethanol, and polyethylene glycols (PEGs)[5][8].
Recommended Co-Solvents & Properties
| Co-Solvent | Polarity | Use Case | Considerations |
| DMSO | High (Aprotic) | Gold standard for initial high-concentration stocks. | Can be toxic to some cell lines. Risk of precipitation upon aqueous dilution. |
| DMF | High (Aprotic) | Alternative to DMSO. | Higher toxicity than DMSO; handle with care. |
| Ethanol | Medium | Useful for less polar compounds; common in formulations. | May not be as effective as DMSO for highly crystalline compounds. |
| PEG 400 | Medium | Often used in in-vivo formulations; low toxicity. | Can be viscous. May require gentle warming to aid dissolution. |
Experimental Protocol: Preparing a Co-Solvent Stock
-
Solvent Selection: Start with DMSO as the first choice.
-
Dissolution: Add the desired volume of DMSO directly to the pre-weighed solid compound.
-
Energy Input (If Necessary): If dissolution is slow, use the following aids sequentially:
-
Vortex vigorously for 1-2 minutes.
-
Sonicate in a bath sonicator for 5-10 minutes.
-
Gently warm the solution to 30-40°C.
-
-
Dilution Strategy (CRITICAL): To avoid precipitation when diluting into aqueous media:
-
Vigorously stir or vortex the aqueous buffer.
-
Add the DMSO stock slowly and dropwise into the vortexing buffer. Never add the aqueous buffer to the DMSO stock.
-
Ensure the final concentration of the organic solvent is low (typically <1%, and often <0.1%) to avoid artifacts in biological assays.
-
Part 3: Decision-Making Workflows & Diagrams
The following workflow provides a logical sequence for troubleshooting solubility issues.
Caption: Troubleshooting workflow for solubilizing the compound.
The chemical structures below illustrate the principle of pH-dependent ionization.
Sources
- 1. 4-Amino-6-fluoro-3-cinnolinecarboxylic acid | C9H6FN3O2 | CID 3074774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Explain why amino acids, unlike most amines and carboxylic acids,... | Study Prep in Pearson+ [pearson.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Amino-6-fluorocinnoline-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-Amino-6-fluorocinnoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and validated protocols to ensure the successful and efficient synthesis of your target molecule.
Introduction: The Synthetic Challenge
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The presence of multiple reactive functional groups—an aromatic amine, a fluorine substituent, and a carboxylic acid—on the cinnoline core presents a unique set of challenges. This guide will address the most common side reactions and provide practical solutions to overcome them.
The most common synthetic route proceeds through the following key transformations:
-
Formation of the Precursor: Synthesis of a substituted 2-aminophenylacetonitrile derivative, such as 2-(2-amino-5-fluorophenyl)acetonitrile.
-
Cinnoline Ring Formation: An intramolecular cyclization, often a Thorpe-Ziegler type reaction, to construct the 4-aminocinnoline-3-carbonitrile core.
-
Hydrolysis to the Carboxylic Acid: A two-step hydrolysis of the nitrile, first to the carboxamide and then to the final carboxylic acid.
Each of these stages is susceptible to side reactions that can impact your final yield and purity. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Troubleshooting Guide: Common Issues and Solutions
Low Yield of this compound
Question: My overall yield is significantly lower than expected. What are the likely causes?
Answer: Low overall yield can stem from issues at multiple stages of the synthesis. Here are the most common culprits and how to address them:
-
Incomplete Cyclization: The intramolecular Thorpe-Ziegler cyclization to form the 4-aminocinnoline-3-carbonitrile intermediate may be inefficient. This can be due to an insufficiently strong base or suboptimal reaction temperature.
-
Troubleshooting:
-
Base Selection: Ensure you are using a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to facilitate the deprotonation of the acetonitrile precursor.
-
Temperature Control: The reaction may require heating to proceed at a reasonable rate. Experiment with a temperature range of 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Solvent Choice: Anhydrous, polar aprotic solvents like DMF or DMSO are typically used to ensure the solubility of the reactants and the stability of the anionic intermediates.
-
-
-
Decarboxylation of the Final Product: this compound is prone to decarboxylation, especially under harsh acidic or basic conditions or at elevated temperatures, leading to the formation of 4-amino-6-fluorocinnoline.[1]
-
Troubleshooting:
-
Mild Hydrolysis Conditions: During the final hydrolysis step, use moderate temperatures (e.g., 80-90 °C) and avoid prolonged reaction times.
-
pH Control: When hydrolyzing the intermediate amide, maintain a controlled pH. Strong acidic or basic conditions can promote decarboxylation.
-
Purification: If decarboxylation occurs, the resulting 4-amino-6-fluorocinnoline can be separated from the desired carboxylic acid by exploiting their differences in solubility and acidity. The carboxylic acid will be soluble in aqueous base (like sodium bicarbonate solution), while the decarboxylated product will be less soluble.
-
-
-
Side Reactions During Diazotization (if applicable): If your synthesis involves a diazotization step, incomplete reaction or the formation of diazoamino compounds can reduce the yield of the desired cyclization precursor. The presence of the electron-withdrawing fluorine atom can also influence the reactivity of the diazonium salt.
-
Troubleshooting:
-
Temperature Control: Maintain a low temperature (0-5 °C) during the diazotization to prevent the premature decomposition of the diazonium salt.
-
Stoichiometry: Use a slight excess of sodium nitrite to ensure complete conversion of the primary amine.
-
-
Unexpected Peaks in Analytical Data (NMR, LC-MS)
Question: I see an unexpected peak in my 1H NMR/LC-MS analysis of the final product. What could it be?
Answer: The presence of unexpected peaks usually indicates the formation of side products. Here are the most likely candidates and their identifying features:
-
4-Amino-6-fluorocinnoline (Decarboxylation Product):
-
Identification: This byproduct will have a molecular weight that is 44 g/mol less than the desired product (loss of CO₂). In the 1H NMR spectrum, the characteristic singlet for the proton at the 3-position of the cinnoline ring will be present, while the carboxylic acid proton signal will be absent.
-
Confirmation: Spike your sample with a small amount of a synthesized standard of 4-amino-6-fluorocinnoline to confirm its identity by co-elution in LC-MS or by comparing the 1H NMR spectra.
-
-
4-Amino-6-fluorocinnoline-3-carboxamide (Incomplete Hydrolysis Product):
-
Identification: This intermediate will have a molecular weight that is 1 g/mol less than the carboxylic acid. In the 1H NMR spectrum, you will observe two broad singlets corresponding to the -NH₂ protons of the amide group, and the carboxylic acid proton signal will be absent.
-
Confirmation: Compare the retention time and mass spectrum of the impurity with a sample of the 4-amino-6-fluorocinnoline-3-carboxamide intermediate.
-
-
Unreacted 2-(2-amino-5-fluorophenyl)acetonitrile (Incomplete Cyclization):
-
Identification: This starting material will have a significantly different retention time in LC-MS and a distinct 1H NMR spectrum characterized by signals for the aminophenyl protons and the methylene protons of the acetonitrile group.
-
Confirmation: Compare the analytical data of the impurity with that of your starting material.
-
The following table summarizes the expected mass-to-charge ratios for the target product and its common impurities:
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
| This compound | C₉H₆FN₃O₂ | 208.05 |
| 4-Amino-6-fluorocinnoline | C₈H₆FN₃ | 164.06 |
| 4-Amino-6-fluorocinnoline-3-carboxamide | C₉H₇FN₄O | 207.06 |
| 2-(2-amino-5-fluorophenyl)acetonitrile | C₈H₇FN₂ | 151.06 |
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify the final product?
A1: Purification of this compound can be effectively achieved by recrystallization. Given its amphoteric nature (containing both a basic amino group and an acidic carboxylic acid group), you can also use acid-base extraction. Dissolving the crude product in a dilute aqueous base (e.g., sodium bicarbonate), washing with an organic solvent (like ethyl acetate) to remove non-acidic impurities (such as the decarboxylated byproduct), and then re-precipitating the desired product by acidifying the aqueous layer with a dilute acid (e.g., HCl) is a highly effective method.
Q2: How can I monitor the progress of the hydrolysis of the carboxamide to the carboxylic acid?
A2: The progress of the hydrolysis can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the carboxylic acid will typically have a different Rf value than the amide due to its higher polarity. In LC-MS, you can monitor the disappearance of the amide's mass peak and the appearance of the carboxylic acid's mass peak.
Q3: What are the optimal storage conditions for this compound?
A3: To prevent potential decarboxylation over time, it is recommended to store the purified compound in a cool, dry, and dark place. Storing it under an inert atmosphere (e.g., nitrogen or argon) can also help to prolong its shelf life.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-6-fluorocinnoline-3-carboxamide
This protocol outlines the intramolecular cyclization of 2-(2-amino-5-fluorophenyl)acetonitrile to form the key intermediate, 4-amino-6-fluorocinnoline-3-carboxamide.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-(2-amino-5-fluorophenyl)acetonitrile (1.0 eq) and anhydrous dimethylformamide (DMF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: NaH is highly reactive and flammable. Handle with care under an inert atmosphere.
-
Reaction: After the addition of NaH is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.
-
Isolation: Extract the aqueous mixture with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford 4-amino-6-fluorocinnoline-3-carboxamide.
Protocol 2: Hydrolysis to this compound
This protocol describes the hydrolysis of the carboxamide to the final carboxylic acid, with precautions to minimize decarboxylation.
-
Reaction Setup: In a round-bottom flask, suspend 4-amino-6-fluorocinnoline-3-carboxamide (1.0 eq) in a mixture of ethanol and 6 M aqueous sodium hydroxide (NaOH).
-
Reaction: Heat the mixture to reflux (around 90 °C) and monitor the reaction by TLC or LC-MS until the starting amide is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and adjust the pH to ~2-3 with concentrated hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain the purified product.
Visualizing the Reaction and Side Products
To provide a clearer understanding of the synthetic pathway and potential pitfalls, the following diagrams illustrate the main reaction and the formation of key byproducts.
Caption: Main synthetic pathway and key side reactions.
Sources
how to improve the purity of synthesized 4-Amino-6-fluorocinnoline-3-carboxylic acid
Introduction
Welcome to the technical support guide for 4-Amino-6-fluorocinnoline-3-carboxylic acid (CAS: 161373-43-9).[1] This document provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering purity challenges during or after its synthesis. Cinnoline derivatives are crucial scaffolds in medicinal chemistry, and achieving high purity is paramount for reliable downstream biological and pharmacological evaluation.[2]
This guide is structured to address common practical issues, explaining the underlying chemical principles behind each purification strategy.
Troubleshooting Guide: Enhancing Product Purity
This section addresses specific problems you may encounter post-synthesis, offering step-by-step protocols and the scientific rationale for each approach.
Issue 1: My crude product shows low purity (<90%) with unreacted starting materials or significant side products.
Question: I've completed the synthesis, but my initial analysis (TLC, ¹H NMR) indicates a mixture of my target compound and other impurities. How can I efficiently remove these to improve purity?
Answer: The most effective initial purification strategy for this compound leverages its amphoteric nature. The molecule possesses both a basic amino group and an acidic carboxylic acid group, making its solubility highly dependent on pH.[3][4] A pH-controlled recrystallization or an acid-base extraction is recommended as the first-line approach.
Application Scientist's Notes:
The key is to selectively protonate or deprotonate the functional groups to move your compound of interest between aqueous and organic phases, leaving neutral organic impurities behind. At a low pH (approx. <2), the amino group is protonated (-NH₃⁺), rendering the molecule water-soluble. At a high pH (approx. >9), the carboxylic acid is deprotonated (-COO⁻), again making it water-soluble. Neutral impurities will remain in an organic solvent at both pH extremes. By carefully adjusting the pH to its isoelectric point (pI), where the net charge is zero, the compound's aqueous solubility will be at its minimum, causing it to precipitate from the solution in a purer form.[5]
Workflow: Purification via pH-Controlled Recrystallization
Caption: Workflow for pH-controlled purification.
Protocol 1: pH-Controlled Recrystallization
-
Dissolution: Suspend the crude solid in a minimal amount of deionized water (e.g., 10 mL per gram of crude material). While stirring, add 1M HCl dropwise until the solid completely dissolves. The target pH should be around 2.
-
Filtration of Insolubles: If any solid remains, it represents acid-insoluble impurities. Perform a hot filtration to remove them.
-
Decolorization (Optional): If the solution is highly colored, cool it slightly, add a small amount of activated charcoal (approx. 1-2% w/w), and stir at 50-60°C for 15 minutes. Perform another hot filtration through a pad of celite to remove the charcoal.
-
Precipitation: Cool the clear filtrate to room temperature. Slowly add 1M NaOH dropwise with vigorous stirring. You will observe the product precipitating as it reaches its isoelectric point.
-
pH Adjustment: Monitor the pH and continue adding base until precipitation is maximized. This is typically in the pH range of 4-6 for molecules of this type. Avoid making the solution strongly basic, as the product may redissolve.
-
Isolation: Cool the resulting slurry in an ice bath for at least one hour to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with a small amount of cold deionized water and then cold ethanol to remove residual salts and aqueous impurities.
-
Drying: Dry the purified solid under high vacuum at 40-50°C to a constant weight.
Issue 2: My product streaks badly on silica gel TLC/Flash Chromatography.
Question: I'm trying to use flash column chromatography to separate my target from a close-running, non-polar impurity, but the product either stays on the baseline or streaks severely, leading to poor separation and recovery. What's happening?
Answer: This is a classic issue encountered with basic nitrogen-containing heterocyclic compounds on acidic silica gel. The basic nitrogen atom on the cinnoline ring interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing irreversible adsorption or "streaking".[6]
Application Scientist's Notes:
To achieve good peak shape and separation, you must suppress this strong interaction. This can be done in two primary ways:
-
Neutralize the Stationary Phase: Add a small amount of a basic modifier, like triethylamine (TEA) or pyridine, to your eluent system.[6] This base will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound. A 0.5-2% concentration of TEA in the mobile phase is a common starting point.
-
Use a Different Stationary Phase: If modifying the eluent is insufficient, switch to a more inert or basic stationary phase. Neutral or basic alumina is an excellent alternative to silica gel for basic compounds.[6] For highly sensitive compounds, reversed-phase (C18) silica can also be effective if the compound has sufficient non-polar character.[6][7]
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Standard Silica Gel | Modified Silica Gel | Neutral Alumina |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Silica Gel (60 Å, 40-63 µm) | Activated Alumina, Neutral, Brockmann I |
| Mobile Phase | Dichloromethane/Methanol (e.g., 95:5) | Dichloromethane/Methanol + 1% Triethylamine | Dichloromethane/Methanol (e.g., 98:2) |
| Expected Outcome | Severe streaking, low recovery | Sharper peaks, improved resolution[6] | Good peak shape, requires less polar eluent |
| Best For | Not recommended | Separating from non-polar to moderately polar impurities | Separating from non-polar impurities; good alternative to modified silica |
Protocol 2: Flash Column Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or dichloromethane).
-
Column Packing: Pack the column with the silica slurry.
-
Equilibration: Equilibrate the packed column by flushing with at least 3-5 column volumes of your starting eluent (e.g., 98:2 DCM:MeOH + 1% TEA). This is a critical step to ensure the triethylamine has fully coated the silica surface.
-
Sample Loading: Dissolve your crude product in a minimal amount of the equilibration solvent or DCM. If it doesn't dissolve well, pre-adsorb it onto a small amount of silica gel ("dry loading").
-
Elution: Run the column using a gradient elution, slowly increasing the polarity (e.g., from 2% to 10% methanol in dichloromethane, maintaining 1% TEA throughout).
-
Fraction Collection: Collect fractions and analyze them by TLC (remember to also use a TLC plate developed in a chamber containing a small amount of TEA).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of triethylamine may require co-evaporation with a solvent like toluene or placing the product under high vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for assessing the final purity of my compound? A1: A combination of methods provides the most comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometry detector (LC-MS), is the gold standard for quantitative purity analysis.[8][9] It can separate and quantify impurities even at very low levels. ¹H NMR spectroscopy is excellent for confirming the structure and identifying any residual solvents or obvious impurities, but it is less sensitive for purity determination below ~95%.
Q2: How do I choose the best recrystallization solvent if the pH-controlled method is not sufficient? A2: An ideal single-solvent recrystallization requires a solvent that dissolves the compound poorly at room temperature but well at its boiling point. For a compound like this, which is both polar and capable of hydrogen bonding, polar protic or aprotic solvents are good candidates. Screen solvents like ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water or dioxane/water.[10] The process involves dissolving the compound in a minimal amount of the hot solvent, filtering while hot to remove insoluble impurities, and allowing it to cool slowly to form pure crystals.[11]
Q3: Can I use an acid-base extraction instead of pH-controlled recrystallization? A3: Yes, an acid-base extraction is an excellent liquid-liquid alternative. The principle is the same.
Diagram: Acid-Base Extraction Principle
Caption: Phase distribution during acid-base extraction.
The workflow involves dissolving the crude product in an organic solvent like ethyl acetate, extracting with an acidic aqueous solution (e.g., 1M HCl) to pull the product into the aqueous layer, discarding the organic layer containing neutral impurities, and then basifying the aqueous layer to precipitate the pure product.
Q4: Are there any specific safety considerations for this compound? A4: this compound should be handled with standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. As a fine powder, inhalation should be avoided by working in a well-ventilated fume hood.[12] Always consult the material safety data sheet (MSDS) for the most detailed handling and safety information before starting any work.
References
- Technical Support Center: Purification of Quinoline Derivatives. Benchchem.
- Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis. Benchchem.
- This compound - [A76163]. Synthonix.
- Quantitative structure-chromatographic retention correlations of quinoline derivatives. Journal of Chromatography A.
- Synthesis and characterization of some new cinnoline derivatives for its biological iterest. ResearchGate.
- What is the pH effect on the separation of amino acid by ion exchange chromatography?. Quora.
- Application Notes and Protocols for Cinnoline Derivatives. Benchchem.
- Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. ResearchGate.
- A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results.
- Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. Benchchem.
- SYNTHESIS AND BIOLOGICAL SCREENING OF SOME CINNOLINE DERIVATIVES. ResearchGate.
- Process for purifying long chain amino acids. Google Patents.
- Enantiomeric enrichment of ??-amino acid derivatives: Recrystallization of N-Fmoc ??-amino acid tert-butyl esters. ResearchGate.
- pH and Protein Purification. Trialtus Bioscience.
- Method for crystallization of amino acids. Google Patents.
- This compound, 95.0%, 10mg. SciSupplies.
Sources
- 1. Synthonix, Inc > 161373-43-9 | this compound [synthonix.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. trialtusbioscience.com [trialtusbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative structure-chromatographic retention correlations of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound, 95.0%, 10mg [scisupplies.eu]
Technical Support Center: Optimizing Fluorescence Signals of 4-Amino-6-fluorocinnoline-3-carboxylic Acid Probes
Welcome to the technical support center for 4-Amino-6-fluorocinnoline-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for optimizing the fluorescence signal of these versatile probes. Here, we combine foundational scientific principles with practical, field-tested methodologies to help you overcome common experimental hurdles and achieve robust, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound probes.
Q1: I cannot find a datasheet with the exact excitation and emission maxima for my this compound probe. What should I do?
A1: It is a known challenge that detailed photophysical data for this specific fluorophore is not extensively published. As a first step, it is crucial to experimentally determine the optimal excitation and emission wavelengths in your specific experimental buffer.
Recommended Protocol: Determining Excitation and Emission Maxima
-
Prepare a Stock Solution: Dissolve the probe in a suitable organic solvent like DMSO to a concentration of 1-10 mM.
-
Dilute in Your Assay Buffer: Prepare a dilute solution (e.g., 1 µM) of the probe in the final aqueous buffer you will use for your experiment.
-
Scan for Excitation Maximum: Using a spectrofluorometer, set a reasonable emission wavelength (e.g., 450 nm, as a starting point for blue-green fluorophores) and scan a broad range of excitation wavelengths (e.g., 280-420 nm). The peak of this scan is your excitation maximum.
-
Scan for Emission Maximum: Set the excitation wavelength to the maximum you just determined and scan a range of emission wavelengths (e.g., 400-600 nm). The peak of this scan is your emission maximum.
Q2: My fluorescence signal is very low. What are the most likely causes?
A2: Low fluorescence signal is a common issue that can stem from several factors. The most common culprits are:
-
Suboptimal pH: The fluorescence of aminocinnoline and related quinoline derivatives is often highly sensitive to pH.[1][2][3]
-
Solvent Effects: The polarity of the local environment can significantly influence the quantum yield.[4][5]
-
Quenching: Components in your sample or buffer could be quenching the fluorescence.
-
Incorrect Concentration: The probe concentration may be too low.
-
Photobleaching: Excessive exposure to excitation light can destroy the fluorophore.
Q3: What is the role of the amino and carboxylic acid groups on the fluorescence of this probe?
A3: The amino and carboxylic acid groups are critical determinants of the probe's fluorescence properties, primarily through their protonation states, which are pH-dependent. The amino group generally acts as an electron-donating group, which is often essential for fluorescence in such heterocyclic systems. The carboxylic acid is an electron-withdrawing group. Both can participate in proton exchange with the solvent, influencing the electronic structure of the fluorophore and its interaction with the environment. Protonation of the cinnoline nitrogen can also significantly enhance fluorescence intensity.[6]
Part 2: Troubleshooting Guide: From Weak Signals to High Background
This section provides a systematic approach to diagnosing and resolving specific issues you may encounter.
Issue 1: Weak or No Fluorescence Signal
A faint or undetectable signal is a frustrating but solvable problem. Follow this workflow to identify the root cause.
Workflow for troubleshooting high background.
Step 1: Check Buffer and Reagent Autofluorescence
-
Action: Measure the fluorescence of your buffer and all reagents without the probe.
-
Rationale: Some biological buffers, media components, or even impurities can be inherently fluorescent.
Step 2: Assess Sample Autofluorescence
-
Action: For cellular or tissue samples, acquire an image or measurement of an unstained sample using the same instrument settings.
-
Rationale: Biological samples often contain endogenous fluorophores (e.g., NADH, flavins) that contribute to background, especially at shorter excitation wavelengths.
Step 3: Optimize Probe Concentration
-
Action: Reduce the probe concentration.
-
Rationale: Excess unbound probe can contribute significantly to background fluorescence.
Step 4: Improve Washing Steps
-
Action: Increase the number and/or duration of washing steps after probe incubation.
-
Rationale: Thorough washing is crucial to remove non-specifically bound or unbound probe molecules.
Issue 3: Signal Instability and Photobleaching
A fluorescent signal that rapidly decreases over time is typically due to photobleaching.
Step 1: Minimize Light Exposure
-
Action: Keep the sample protected from light as much as possible. During microscopy, reduce the excitation light intensity and exposure time.
-
Rationale: Photobleaching is a photochemical process that permanently destroys the fluorophore upon prolonged exposure to excitation light.
Step 2: Use Antifade Reagents
-
Action: For microscopy applications, use a commercially available antifade mounting medium.
-
Rationale: These reagents contain antioxidants that reduce the rate of photobleaching.
Step 3: Optimize the Chemical Environment
-
Action: Ensure your buffer is free of oxidizing agents or heavy metal contaminants that can accelerate photobleaching.
-
Rationale: The chemical environment can significantly impact the photostability of a fluorophore.
By systematically addressing these potential issues, you can optimize the performance of your this compound probe and achieve high-quality, reliable fluorescence data.
References
-
Kozlov, A. S., et al. (2021). 4-Azidocinnoline—Cinnoline-4-amine Pair as a New Fluorogenic and Fluorochromic Environment-Sensitive Probe. Molecules, 26(24), 7523. [Link]
-
Chavan, N. D., & Vijayakumar, V. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(30), 21873-21886. [Link]
-
Ma, D., et al. (2011). A ratiometric fluorescent probe for zinc ions based on the quinoline fluorophore. Dyes and Pigments, 92(3), 1337-1342. [Link]
-
Hadjmohammadi, M. R., & Sharifi, M. (2012). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. Journal of Chemistry, 2013, 1-6. [Link]
-
Kollár, M., et al. (2021). Design and Expeditious Synthesis of Quinoline‐Pyrene‐Based Ratiometric Fluorescent Probes for Targeting Lysosomal pH. Chemistry – A European Journal, 27(49), 12596-12601. [Link]
-
Voss, A. (2014). Amino Acid Quenching. Northwest Scholarly Commons. [Link]
-
Nan, J., et al. (2020). Fe and H‐triggered “Turn‐on” Fluorescence Probe Based on Lysosomal‐targeted RBH‐EdC for Monitoring Intragastric Acidity. Chemistry – An Asian Journal, 15(15), 2372-2377. [Link]
-
Ghanadzadeh Gilani, A., et al. (2008). Solvatochromism and dichroism of fluorinated azoquinolin-8-ol dyes in liquid and liquid crystalline solutions. Journal of Molecular Liquids, 139(1-3), 54-60. [Link]
-
Riera-de-la-Cruz, J., et al. (2020). Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC. Scientific Reports, 10(1), 12596. [Link]
-
Sessa, L., et al. (2021). Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues. International Journal of Molecular Sciences, 22(24), 13312. [Link]
-
Tural, S., et al. (2018). synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2-hydroxybenzoate. Macedonian Journal of Chemistry and Chemical Engineering, 37(2), 169-180. [Link]
-
Demishkevich, E., et al. (2021). Fluorescence Quenching of Aromatic Amino Acids by Rhodium Nanoparticles. Substantia, 5(2), 35-43. [Link]
-
Chen, H., et al. (2010). Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. Journal of the American Chemical Society, 132(21), 7244–7245. [Link]
-
Bar-Dagan, M., et al. (2009). Environmentally Sensitive Fluorescent Sensors Based on Synthetic Peptides. Sensors, 9(12), 9637–9656. [Link]
-
Begam, S., et al. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. Current Perspective to Physical Science Research, 4, 159-174. [Link]
-
Synthonix. (n.d.). This compound. [Link]
-
Liu, H., et al. (2004). Fluorescence Quenching Method for the Determination of Analgin and Metabolin with Some Aromatic Amino Acids as Fluorescence Probe. Analytical Letters, 37(13), 2735-2751. [Link]
-
Delp, S. A., et al. (2020). Fluorescence enhancement of quinolines by protonation. New Journal of Chemistry, 44(35), 15060-15066. [Link]
-
Shrivastava, A., & Chattopadhyay, A. (2021). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. Molecules, 26(11), 3326. [Link]
-
National Analytical Corporation. (n.d.). This compound. [Link]
-
Demishkevich, E., et al. (2021). Fluorescence Quenching of Aromatic Amino Acids by Rhodium Nanoparticles. Substantia, 5(2), 35-43. [Link]
-
Di Lorenzo, F., et al. (2024). Organic Fluorescent Sensors for Environmental Analysis: A Critical Review and Insights into Inorganic Alternatives. Nanomaterials, 14(15), 1284. [Link]
-
Lopez, R., et al. (1997). Coumarin-3-carboxylic acid as a detector for hydroxyl radicals generated chemically and by gamma radiation. Radiation Research, 148(5), 475-481. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Experimental Results of 4-Amino-6-fluorocinnoline-3-carboxylic acid
For researchers, scientists, and drug development professionals, the rigorous validation of a novel chemical entity is the cornerstone of credible and reproducible science. This guide provides an in-depth technical framework for validating the experimental results of 4-Amino-6-fluorocinnoline-3-carboxylic acid, a member of the pharmacologically significant cinnoline class of compounds. We will delve into the critical experimental assays, present comparative data frameworks, and explain the scientific rationale behind each methodological choice, ensuring a self-validating system for your research.
Introduction to this compound
Cinnoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. These bicyclic nitrogen-containing heterocycles have been investigated for their potential as anticancer, antibacterial, analgesic, and central nervous system (CNS) active agents. Specifically, their role as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway has shown promise in oncology research. This compound, with its distinct substitutions, warrants a thorough investigation of its therapeutic potential. This guide will outline the essential steps to validate its efficacy and characterize its biological profile.
Part 1: Ensuring Compound Integrity - Synthesis and Characterization
The foundation of any robust experimental validation lies in the purity and structural confirmation of the test compound. A well-documented and reproducible synthesis protocol is paramount for the trustworthiness of all subsequent biological data.
Synthesis of this compound
While various synthetic routes to cinnoline derivatives exist, a common approach involves the cyclization of a suitably substituted phenylhydrazine precursor. The synthesis should be meticulously documented, including reaction conditions, purification methods, and yield.
Structural and Purity Validation
To ensure the identity and purity of the synthesized this compound, a battery of analytical techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be employed to confirm the chemical structure. The observed chemical shifts, coupling constants, and integration values must be consistent with the expected structure of the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. A validated HPLC method should be used to determine the percentage purity, and the chromatogram should ideally show a single major peak.[1][2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) should be used to confirm the molecular weight of the compound, providing further evidence of its identity.
A certificate of analysis summarizing these results is a critical component of a self-validating experimental system.
Part 2: Biological Activity Validation - Key Experimental Protocols
Based on the known activities of cinnoline derivatives, we will focus on validating the potential of this compound in three key areas: anticancer, antibacterial, and analgesic activity.
Anticancer Activity: PI3K Inhibition and Antiproliferative Effects
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] Cinnoline derivatives have been identified as potential PI3K inhibitors.[4]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory target of this compound.
This assay directly measures the ability of the compound to inhibit the enzymatic activity of PI3K.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PI3K isoforms.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in assay buffer.
-
Reconstitute purified recombinant PI3K isoforms (e.g., PI3Kα, β, δ, γ).
-
Prepare a substrate solution containing phosphatidylinositol-4,5-bisphosphate (PIP2) and ATP.
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted compound or vehicle control (DMSO).
-
Add the PI3K enzyme solution to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the PI3K inhibitory activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
This assay assesses the compound's ability to inhibit the growth of cancer cell lines.
Objective: To determine the IC₅₀ of this compound in various cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture cancer cell lines (e.g., MCF-7 for breast cancer, U87MG for glioblastoma) in appropriate media.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours). Include a vehicle control.
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[5]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value from the dose-response curve.
-
To contextualize the potency of this compound, its activity should be compared with a known PI3K inhibitor, such as Pictilisib (GDC-0941).
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | MCF-7 IC₅₀ (µM) | U87MG IC₅₀ (µM) |
| This compound | [Hypothetical Data] 5.2 | [Hypothetical Data] 28.1 | [Hypothetical Data] 8.5 | [Hypothetical Data] 15.3 | [Hypothetical Data] 0.8 | [Hypothetical Data] 1.2 |
| Pictilisib (GDC-0941) | 3.3 | 36 | 3.0 | 75 | 0.019 | 0.028 |
Note: Data for Pictilisib is sourced from published literature.[6][7] Data for the topic compound is hypothetical and for illustrative purposes.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
Cinnoline derivatives have also demonstrated antibacterial properties. The broth microdilution method is a standardized assay to quantify this activity.
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.
Methodology:
-
Bacterial Strains and Media:
-
Use standard bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Prepare Mueller-Hinton Broth (MHB).
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in MHB.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the compound dilutions and a growth control well (no compound) with the bacterial suspension.
-
Include a sterility control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.[6]
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Compare the MIC values of the test compound with a standard antibiotic, such as Linezolid.
| Compound | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) |
| This compound | [Hypothetical Data] 4 | [Hypothetical Data] 16 |
| Linezolid | 1-4 | >128 |
Note: Data for Linezolid is sourced from published literature.[8][9][10] Data for the topic compound is hypothetical and for illustrative purposes.
Analgesic Activity: Acetic Acid-Induced Writhing Test
The analgesic potential of new compounds can be assessed using the writhing test in mice, a model of visceral pain.
Objective: To evaluate the peripheral analgesic activity of this compound.
Methodology:
-
Animals:
-
Use male Swiss albino mice weighing 20-25 g.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Experimental Groups:
-
Divide the mice into groups (n=6-8 per group):
-
Vehicle control (e.g., saline with 0.5% Tween 80)
-
Positive control (e.g., Diclofenac sodium, 10 mg/kg)
-
Test compound groups (different doses of this compound)
-
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to induce writhing.
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a fixed period (e.g., 20 minutes).
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of inhibition of writhing for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
-
-
Compare the analgesic effect of the test compound with a standard non-steroidal anti-inflammatory drug (NSAID) like Diclofenac.
| Treatment | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | [Hypothetical Data] 35.2 ± 2.1 | - |
| This compound | [Hypothetical Data] 25 | [Hypothetical Data] 18.5 ± 1.8 | [Hypothetical Data] 47.4 |
| This compound | [Hypothetical Data] 50 | [Hypothetical Data] 12.1 ± 1.5 | [Hypothetical Data] 65.6 |
| Diclofenac Sodium | 10 | [Hypothetical Data] 10.3 ± 1.2 | [Hypothetical Data] 70.7 |
Note: Data is hypothetical and for illustrative purposes. The efficacy of Diclofenac can vary based on experimental conditions.[11]
Part 3: Conclusion and Future Directions
This guide provides a comprehensive framework for the robust validation of this compound. By following these detailed protocols and comparative analyses, researchers can generate a reliable and defensible dataset. The experimental workflows outlined below summarize the key validation stages.
Caption: Experimental workflow for the validation of this compound.
Future studies should aim to elucidate the precise mechanism of action, explore the structure-activity relationships of related analogs, and conduct in vivo efficacy studies in relevant disease models to further validate the therapeutic potential of this promising compound.
References
-
Patil, J., et al. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. 2008. Available from: [Link]
-
Dehghan, S., et al. Linezolid: a review of its properties, function, and use in critical care. Journal of Intensive Care. 2018. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 441401, Linezolid. Available from: [Link]
-
Wang, M., et al. Preclinical Evaluation of a Fluorine-18 (18F)-Labeled Phosphatidylinositol 3-Kinase Inhibitor for Breast Cancer Imaging. Molecular Pharmaceutics. 2019. Available from: [Link]
-
LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Linezolid. National Institute of Diabetes and Digestive and Kidney Diseases. 2020. Available from: [Link]
-
Jain, Y., et al. Comparative Evaluation of Preemptive Analgesic Effect of Injected Intramuscular Diclofenac and Ketorolac after Third Molar Surgery- A Randomized Controlled Trial. Journal of Clinical and Diagnostic Research. 2016. Available from: [Link]
-
Al-Ghananeem, A. M., et al. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules. 2023. Available from: [Link]
-
National Analytical Corporation. This compound - Cas No: 161373-43-9. Available from: [Link]
-
Janku, F., et al. Phosphatidylinositol 3-kinase (PI3K) inhibitors as cancer therapeutics. Expert Opinion on Investigational Drugs. 2013. Available from: [Link]
-
Al-Ofi, E. A., et al. Pharmacokinetic/Pharmacodynamic Analysis of Tedizolid Phosphate Compared to Linezolid for the Treatment of Infections Caused by Gram-Positive Bacteria. Antibiotics. 2021. Available from: [Link]
-
Castel, P., et al. The present and future of PI3K inhibitors for cancer therapy. Nature Cancer. 2021. Available from: [Link]
-
Hayakawa, M., et al. Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors. Current Topics in Medicinal Chemistry. 2012. Available from: [Link]
-
Patil, J., et al. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. 2008. Available from: [Link]
-
Abo-Ghalia, M. H., et al. Synthesis and anti-phlogistic potency of some new non-proteinogenic amino acid conjugates of "Diclofenac". Amino Acids. 1999. Available from: [Link]
-
Maisano, F., et al. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. 2011. Available from: [Link]
-
Maisano, F., et al. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. 2011. Available from: [Link]
-
Maisano, F., et al. Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques. 2011. Available from: [Link]
-
Dehghan, S., et al. Linezolid: a review of its properties, function, and use in critical care. R Discovery. 2018. Available from: [Link]
-
Movassaghi, E., et al. Comparison of the effects of lornoxicam versus diclofenac in pain management after cardiac surgery: A single-blind, randomized, active-controlled study. Current Therapeutic Research. 2006. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3074774, 4-Amino-6-fluoro-3-cinnolinecarboxylic acid. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10184654, Pictilisib. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3034, Diclofenac. Available from: [Link]
-
Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters. 2021. Available from: [Link]
Sources
- 1. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical Evaluation of a Fluorine-18 (18F)-Labeled Phosphatidylinositol 3-Kinase Inhibitor for Breast Cancer Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linezolid: a review of its properties, function, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Comparative Evaluation of Preemptive Analgesic Effect of Injected Intramuscular Diclofenac and Ketorolac after Third Molar Surgery- A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of lornoxicam versus diclofenac in pain management after cardiac surgery: A single-blind, randomized, active-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Markers: Evaluating 4-Amino-6-fluorocinnoline-3-carboxylic acid Against Established Alternatives
For researchers, scientists, and drug development professionals, the judicious selection of fluorescent markers is paramount for the generation of robust and reproducible data in cellular imaging and bioassays. This guide provides an in-depth technical comparison of 4-Amino-6-fluorocinnoline-3-carboxylic acid against widely used fluorescent markers, namely Fluorescein, Rhodamine B, and the Cyanine dyes Cy3 and Cy5. While comprehensive experimental data for this compound is not extensively available in the public domain, this guide will leverage the known properties of the cinnoline scaffold and related derivatives to provide a prospective analysis, alongside established data for the other fluorophores.
Introduction to Fluorescent Markers in Modern Research
Fluorescence-based techniques are foundational in life sciences, enabling the visualization and quantification of biological processes with high sensitivity and specificity. The utility of these techniques hinges on the photophysical properties of the fluorescent probes employed. An ideal fluorescent marker for live-cell imaging should possess a high fluorescence quantum yield, strong molar extinction coefficient, exceptional photostability, and minimal cytotoxicity to ensure that the labeling process does not perturb the biological system under investigation.
This guide will delve into the key performance characteristics of this compound and its established counterparts, providing a framework for informed decision-making in experimental design.
The Jablonski Diagram: A Primer on the Phenomenon of Fluorescence
To understand the performance of fluorescent markers, it is essential to grasp the underlying principles of fluorescence. The Jablonski diagram illustrates the electronic transitions that occur when a molecule absorbs and emits light.
Caption: Workflow for relative quantum yield determination.
Step-by-Step Methodology:
-
Standard Selection: Choose a quantum yield standard with a known and stable quantum yield and an absorption spectrum that overlaps with the sample. For blue-green emitting compounds, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard. For red-emitting dyes, Rhodamine 6G in ethanol (Φ ≈ 0.95) can be used.
-
Solution Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
Absorbance Measurement: Record the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. It is crucial to use the same excitation wavelength, slit widths, and detector settings for both the sample and the standard.
-
Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Calculation: The quantum yield of the sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_S * (I_X / I_S) * (A_S / A_X) * (n_X² / n_S²)
Where:
-
Φ_S is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts X and S refer to the unknown sample and the standard, respectively.
-
Assessment of Photostability
Photostability refers to a fluorophore's resistance to photodegradation upon exposure to excitation light.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the fluorescent marker in a suitable solvent or mount a stained cellular sample on a microscope slide.
-
Initial Imaging: Acquire an initial fluorescence image using a confocal or widefield fluorescence microscope with defined illumination intensity and exposure time.
-
Continuous Illumination: Continuously illuminate a defined region of interest (ROI) with the excitation light source at a constant intensity.
-
Time-Lapse Imaging: Acquire a series of fluorescence images of the ROI at regular time intervals.
-
Data Analysis: Measure the mean fluorescence intensity within the ROI for each image in the time series. Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay provides a measure of the photostability. The time taken for the fluorescence to decrease to 50% of its initial value (t₁/₂) is often used as a quantitative measure of photostability.
Evaluation of Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. [1][2][3][4]
Caption: A simplified workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the fluorescent marker. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for a period that is relevant to the intended imaging application (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the fluorescent marker relative to the untreated control. Plot the cell viability against the marker concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Conclusion and Future Perspectives
The selection of an appropriate fluorescent marker is a critical step in the design of any fluorescence-based experiment. While established fluorophores like fluorescein, rhodamine, and cyanine dyes offer a range of well-characterized options, the exploration of novel scaffolds such as this compound is essential for advancing the field.
Based on the analysis of its chemical structure, this compound holds promise as a fluorescent probe, particularly due to its potential for bioconjugation and the possibility of favorable photophysical properties conferred by its substituents. However, a thorough experimental characterization of its quantum yield, photostability, and cytotoxicity is imperative to ascertain its utility for live-cell imaging and other biological applications. The protocols outlined in this guide provide a robust framework for such a comparative evaluation.
Future research should focus on the synthesis and detailed characterization of this compound and its derivatives. By systematically modifying the cinnoline core and its substituents, it may be possible to fine-tune the photophysical properties and mitigate potential cytotoxicity, ultimately expanding the toolkit of fluorescent probes available to the scientific community.
References
- Geddes, C. D., & Lakowicz, J. R. (Eds.). (2006). Who's who in fluorescence 2006. Springer Science & Business Media.
- Abarca, B., et al. (2004). Cinnolines and their benzo derivatives. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 885-962). Elsevier.
- Valeur, B. (2012).
- Johnson, I., & Spence, M. T. (Eds.). (2010). The molecular probes handbook: a guide to fluorescent probes and labeling technologies.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
- Mujumdar, R. B., et al. (1993). Cyanine dye labeling reagents: sulfoindocyanine succinimidyl esters.
- Broussard, J. A. (2013). The MTT assay: a technical review.
- Demchenko, A. P. (2009). Introduction to fluorescence sensing. Springer Science & Business Media.
- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer Science & Business Media.
-
Stánczak, A., et al. (1997). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2. Pharmazie, 52(2), 91-97. [5]11. O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press.
-
Landsman, M. R., et al. (2001). Photostability of Cy3 and Cy5-labeled DNA in the presence of metallic silver particles. Biophysical journal, 80(6), 2897-2908. [6]14. Ernst, L. A., et al. (1989). Cyanine dye labeling reagents for sulfhydryl groups. Cytometry, 10(1), 3-10.
-
J-OVE. (2022, May 25). Measuring Diffusion Coefficients After Photobleaching l Protocol Preview [Video]. YouTube. [Link] [7]23. Journal of Pharmaceutical Negative Results. (2018). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 9(2). [8]24. ResearchGate. (2025). Synthesis, Structures and Biological Activity of Some 4-Amino-3- cinnolinecarboxylic Acid Derivatives. Part 2. Retrieved from [Link] [9]25. Widengren, J., et al. (1999). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 71(11), 2297–2307. [10]26. Santhosh, C., et al. (2015). Enhanced brightness and photostability of cyanine dyes by supramolecular containment. arXiv preprint arXiv:1507.03459. [11]27. Sprague, B. L., et al. (2004). Quantitative fluorescence loss in photobleaching for analysis of protein transport and aggregation. Biophysical journal, 86(6), 3473-3485. [12]28. Oregon Medical Laser Center. (n.d.). Rhodamine B. Retrieved from [Link] [13]29. Amazon Simple Storage Service (S3). (n.d.). Supporting information Measurements of the quantum yields. Retrieved from [Link] [14]30. Kubin, R. F., & Fletcher, A. N. (1982). Fluorescence quantum yields of some rhodamine dyes. The Journal of Physical Chemistry, 86(12), 2243-2246.
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arxiv.org [arxiv.org]
- 12. Quantitative fluorescence loss in photobleaching for analysis of protein transport and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. omlc.org [omlc.org]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Comparative Analysis of Fluorocinnoline Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Strategic Advantage of Fluorine in Cinnoline Scaffolds
The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has long been a subject of interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The strategic incorporation of fluorine atoms into this privileged structure represents a powerful approach in modern drug design. Fluorine, owing to its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly modulate the physicochemical and pharmacological properties of the parent molecule.[4][5] These modifications can lead to enhanced metabolic stability, increased lipophilicity for better membrane permeability, and altered binding affinities for target enzymes and receptors, ultimately improving therapeutic efficacy.[6]
This guide provides a comparative analysis of the biological activities of various fluorocinnoline derivatives, supported by experimental data and detailed protocols. We will explore their performance in key therapeutic areas, offering insights into their structure-activity relationships (SAR) and potential mechanisms of action to inform future drug development efforts.
I. Anticancer Activity: Targeting Key Oncogenic Pathways
Fluorinated cinnoline and its bioisostere, quinoline, have yielded numerous potent anticancer agents. The introduction of fluorine can enhance the binding affinity of these compounds to the ATP-binding pocket of protein kinases, which are often dysregulated in cancer.
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
A primary mechanism by which these derivatives exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and c-Met.[7] Aberrant activation of these pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[8][9] Fluorocinnoline derivatives can act as competitive inhibitors, blocking the downstream signaling cascades.
Below is a diagram illustrating the EGFR signaling pathway, a common target for these compounds.
Caption: Inhibition of the EGFR signaling cascade by a fluorocinnoline derivative.
Comparative Cytotoxicity Data
While specific comparative data for a wide range of fluorocinnoline derivatives is emerging, the closely related fluorinated quinoline scaffold provides a valuable benchmark. The following table summarizes the in-vitro cytotoxic activity (IC50 values) of representative fluoroquinoline derivatives against various human cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4-Anilinoquinoline | 7-Fluoro-4-anilinoquinoline (1f) | BGC-823 | Gastric | 8.32 | [10] |
| 4-Anilinoquinoline | 7-Fluoro-4-anilinoquinoline (1f) | HeLa | Cervical | 10.18 | [10] |
| Trifluoromethylquinoline | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | Leukemia | 19.88 (µg/ml) | [6] |
| Fluoroquinazolinone | Derivative G | MCF-7 | Breast | 0.44 | [11] |
| Fluoroquinazolinone | 3FTQ | Hep-G2 | Liver | 13.8 | [11] |
Note: The data presented is for structurally related fluoro-heterocycles to provide a comparative framework. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12] The causality behind this choice is its reliability and direct correlation between mitochondrial activity (reduction of MTT to formazan) and the number of living cells.
Workflow Diagram:
Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorocinnoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions.[13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[12] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[10]
II. Antibacterial Activity: A New Generation of Quinolone Analogs
The fluoroquinolone class of antibiotics, which are structurally related to fluorocinnolines, are renowned for their broad-spectrum antibacterial activity.[5] Research into fluorinated 1-alkyl-1,4-dihydro-4-oxocinnoline-3-carboxylic acids has shown that these compounds can exhibit potent activity, in some cases superior to the early quinolone cinoxacin.[14]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
The primary mechanism of action for this class of compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, the compounds trap the enzyme in its cleavage-capable state, leading to double-strand DNA breaks and ultimately bacterial cell death.
Comparative Antibacterial Activity
The antibacterial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
| Compound/Class | Organism | MIC (µg/mL) | Reference |
| Fluorocinnoline Derivative | S. aureus 209P | 3.13 | [14] |
| Fluorocinnoline Derivative | E. coli NIHJ | 1.56 | [14] |
| Fluorocinnoline Derivative | P. aeruginosa | 12.5 | [14] |
| Ciprofloxacin (Fluoroquinolone) | S. aureus | 0.125 - 8 | [5] |
| Ciprofloxacin (Fluoroquinolone) | E. coli | 0.013 - 1 | [5] |
| Ciprofloxacin (Fluoroquinolone) | P. aeruginosa | 0.15 - >32 | [5] |
| Cinoxacin (Non-fluorinated) | S. aureus 209P | 25 | [14] |
| Cinoxacin (Non-fluorinated) | E. coli NIHJ | 3.13 | [14] |
Note: The specific fluorocinnoline derivative referenced is 1-ethyl-6-fluoro-1,4-dihydro-7-(1-piperazinyl)-4-oxocinnoline-3-carboxylic acid. Data shows it is more potent than Cinoxacin but generally less potent than Ciprofloxacin.[14]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[1] This protocol is chosen for its efficiency, reproducibility, and conservation of reagents compared to macrodilution methods.[15]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the fluorocinnoline derivatives in a suitable cation-adjusted broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate.[5]
-
Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate. Suspend them in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15]
-
Inoculum Dilution: Dilute the standardized suspension in broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[5]
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial suspension. The final volume in each well is typically 100 µL.
-
Controls: Include a positive control well (broth and inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.[1]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[5]
-
MIC Determination: After incubation, visually inspect the plate for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[1]
Conclusion and Future Directions
The incorporation of fluorine into the cinnoline scaffold is a validated strategy for enhancing biological activity. Fluorocinnoline derivatives have demonstrated promising potential as both anticancer and antibacterial agents, often exhibiting improved potency over their non-fluorinated predecessors. The comparative data and standardized protocols provided in this guide serve as a foundational resource for researchers in the field.
Future work should focus on synthesizing a broader library of fluorocinnoline derivatives and conducting systematic SAR studies to optimize their activity and selectivity. Investigating their effects on a wider range of cancer cell lines and drug-resistant bacterial strains will be crucial. Furthermore, detailed mechanistic studies, including enzyme kinetics and structural biology, will provide deeper insights into their molecular interactions and pave the way for the rational design of next-generation therapeutic agents.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. atcc.org [atcc.org]
- 3. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Fluorocinnoline derivatives. II. Synthesis and antibacterial activity of fluorinated 1-alkyl-1,4-dihydro-4-oxocinnoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
A Comparative Efficacy Analysis of 4-Amino-6-fluorocinnoline-3-carboxylic Acid: A Guide for Preclinical Research
This guide provides a comprehensive framework for evaluating the therapeutic potential of 4-Amino-6-fluorocinnoline-3-carboxylic acid by comparing its efficacy against established compounds in the fields of antibacterial chemotherapy and central nervous system (CNS) modulation. Cinnoline derivatives have garnered significant interest due to their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroleptic properties.[1][2][3] This document outlines detailed experimental protocols and data interpretation strategies to facilitate a robust preclinical assessment of this novel compound.
Introduction to this compound and Comparator Compounds
This compound is a synthetic heterocyclic compound belonging to the cinnoline family. Its structural features, including the fluorine substitution and the carboxylic acid moiety, suggest potential for targeted biological activity. This guide proposes a dual-pronged investigation into its efficacy as both an antibacterial agent and a modulator of CNS activity.
For the antibacterial assessment, we will compare its performance against Cinoxacin , a first-generation quinolone antibiotic, and Norfloxacin , a second-generation fluoroquinolone with a broader spectrum of activity.[4]
For the CNS evaluation, we will benchmark its sedative and neuroleptic potential against Diazepam , a benzodiazepine known for its anxiolytic and sedative effects, and Haloperidol , a typical antipsychotic agent.
Part 1: Comparative Antibacterial Efficacy
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Cinnoline derivatives have shown promise in this area.[5] This section details the experimental workflow to determine the antibacterial spectrum and potency of this compound.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard method for assessing the potency of a new antibacterial compound.
Materials:
-
This compound
-
Cinoxacin
-
Norfloxacin
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compound and comparator drugs in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the stock solutions in the 96-well plates containing MHB to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation: Comparative MIC Values
The results of the MIC testing should be presented in a clear and concise tabular format for easy comparison.
| Bacterial Strain | This compound (µg/mL) | Cinoxacin (µg/mL) | Norfloxacin (µg/mL) |
| S. aureus (ATCC 29213) | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| E. coli (ATCC 25922) | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| P. aeruginosa (ATCC 27853) | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
Caption: Table 1. Hypothetical Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against common bacterial pathogens.
Experimental Workflow Diagram
Caption: Diagram of the experimental workflow for determining the antibacterial efficacy of the test compound.
Part 2: Comparative CNS Activity Evaluation
Several cinnoline derivatives have been reported to possess CNS activity, including sedative and neuroleptic effects.[1][2] This section outlines the experimental procedures to assess the potential of this compound to modulate CNS functions.
In Vitro Assessment: Receptor Binding Assays
The sedative and neuroleptic effects of many drugs are mediated through their interaction with specific neurotransmitter receptors, such as dopamine D2 and serotonin 5-HT2A receptors.[6][7][8] Receptor binding assays are crucial for determining the affinity of a compound for these targets.
Experimental Protocol: Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays
Materials:
-
This compound
-
Diazepam (for 5-HT2A assay)
-
Haloperidol (for D2 assay)
-
Radioligands (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A)
-
Cell membranes expressing the target receptors (e.g., from CHO or HEK293 cells)
-
Scintillation counter
Procedure:
-
Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound or comparator drug.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
Data Presentation: Comparative Receptor Binding Affinity
| Compound | Dopamine D2 Receptor (IC50, nM) | Serotonin 5-HT2A Receptor (IC50, nM) |
| This compound | [Hypothetical Data] | [Hypothetical Data] |
| Diazepam | [Hypothetical Data] | [Hypothetical Data] |
| Haloperidol | [Hypothetical Data] | [Hypothetical Data] |
Caption: Table 2. Hypothetical IC50 values for the binding of this compound and comparator drugs to dopamine D2 and serotonin 5-HT2A receptors.
In Vivo Assessment: Behavioral Models
To assess the functional consequences of receptor binding, in vivo behavioral models are essential. The open field test can be used to evaluate sedative effects, while the catalepsy test is a classic model for predicting neuroleptic activity.[9][10][11]
Experimental Protocol: Open Field Test (Sedative Activity)
Materials:
-
Male Swiss albino mice
-
Open field apparatus (a square arena with walls)
-
Video tracking software
-
This compound
-
Diazepam
Procedure:
-
Acclimatization: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer the test compound, diazepam, or vehicle to different groups of mice.
-
Testing: Place each mouse individually in the center of the open field and record its activity for a set period (e.g., 10 minutes).
-
Data Analysis: Analyze the video recordings to quantify parameters such as total distance traveled, time spent in the center of the arena, and rearing frequency. A significant decrease in locomotor activity is indicative of a sedative effect.[12][13][14]
Experimental Protocol: Catalepsy Test (Neuroleptic Activity)
Materials:
-
Male Wistar rats
-
Horizontal bar apparatus
-
This compound
-
Haloperidol
Procedure:
-
Drug Administration: Administer the test compound, haloperidol, or vehicle to different groups of rats.
-
Testing: At various time points after drug administration, gently place the rat's forepaws on the horizontal bar.
-
Measurement: Record the time the rat remains in this unnatural posture (catalepsy). A longer duration indicates a stronger cataleptic effect, which is predictive of neuroleptic activity.[10][15][16][17]
Data Presentation: Comparative Behavioral Effects
Open Field Test Results
| Treatment Group | Total Distance Traveled (cm) | Time in Center (s) |
| Vehicle | [Hypothetical Data] | [Hypothetical Data] |
| This compound | [Hypothetical Data] | [Hypothetical Data] |
| Diazepam | [Hypothetical Data] | [Hypothetical Data] |
Caption: Table 3. Hypothetical results from the open field test, showing the effects of this compound and Diazepam on locomotor activity and anxiety-like behavior in mice.
Catalepsy Test Results
| Treatment Group | Catalepsy Duration (s) |
| Vehicle | [Hypothetical Data] |
| This compound | [Hypothetical Data] |
| Haloperidol | [Hypothetical Data] |
Caption: Table 4. Hypothetical results from the catalepsy test, indicating the potential neuroleptic-like effects of this compound in comparison to Haloperidol in rats.
Signaling Pathway and Experimental Logic Diagram
Caption: Diagram illustrating the logical flow of the CNS activity evaluation, from in vitro binding to in vivo behavioral effects.
Conclusion
This guide provides a structured and scientifically rigorous approach to evaluating the efficacy of this compound. By systematically comparing its antibacterial and CNS activities with well-established drugs, researchers can gain valuable insights into its therapeutic potential. The detailed protocols and data presentation formats are designed to ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug development process. The multifaceted nature of cinnoline derivatives suggests that a comprehensive screening approach, as outlined here, is crucial to uncovering the full pharmacological profile of this promising compound.
References
- BenchChem. (2025). Application Note: Flow Cytometry Protocol for Dopamine D2 Receptor Expression Using a Fluorescent Eticlopride Ligand.
- Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service.
- Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
- PubMed. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker.
- National Institutes of Health. (n.d.). Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument.
- BenchChem. (2025). Application Notes and Protocols for Studying Benzodiazepine Effects on Rodent Behavior Using the Open-Field Test.
- PubMed. (n.d.). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates.
- Indian Journal of Pharmaceutical Education and Research. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
- Innoprot. (n.d.). D2 Dopamine Receptor Assay.
- National Center for Biotechnology Information. (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways.
- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.).
- Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
- Journal of Pharmaceutical Negative Results. (n.d.). A Comprehensive Review On Cinnoline Derivatives.
- National Center for Biotechnology Information. (n.d.). Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice.
- Melior Discovery. (n.d.). Haloperidol-Induced Catalepsy Model.
- ResearchGate. (n.d.). Sedative-hypnotic activity of MESJ according to the open field test.
- ResearchGate. (2025). A detailed ethological analysis of the mouse open field test: Effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field.
- ResearchGate. (n.d.). Effects of antipsychotics in the catalepsy bar test in mice.
- Oxford Academic. (n.d.). Haloperidol conditioned catalepsy in rats: a possible role for D 1 -like receptors.
- Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents.
- PubMed. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior.
- PubMed. (2007). Cinnoline derivatives with biological activity.
- MDPI. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?.
- Scilit. (n.d.). Cinnoline Derivatives with Biological Activity.
- MDPI. (n.d.). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights.
- PubMed. (1997). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2.
- PubMed. (1994). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1.
- MDPI. (n.d.). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents.
- ResearchGate. (2025). Synthesis, Structures and Biological Activity of Some 4-Amino-3- cinnolinecarboxylic Acid Derivatives. Part 2..
- National Institutes of Health. (n.d.). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives.
Sources
- 1. ijper.org [ijper.org]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
The Cinnoline Scaffold in Kinase Inhibition: A Comparative Analysis of 4-Amino-6-fluorocinnoline-3-carboxylic Acid Derivatives
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the structural scaffold of a molecule is a critical determinant of its potency, selectivity, and overall drug-like properties. The cinnoline nucleus, a bicyclic heteroaromatic system, has emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] This guide provides a comprehensive literature review of the applications of 4-Amino-6-fluorocinnoline-3-carboxylic acid and its derivatives, with a particular focus on their role as Bruton's tyrosine kinase (BTK) inhibitors. Through a comparative analysis with the structurally related 4-aminoquinoline scaffold, this guide will delve into the experimental data that highlights the evolution of inhibitor design and the rationale behind scaffold hopping in the quest for superior therapeutic agents.
The Cinnoline Core: A Foundation for Kinase Inhibition
The 4-aminocinnoline-3-carboxamide moiety has been identified as a key pharmacophore for BTK inhibition.[1] BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases. The discovery of cinnoline derivatives as BTK inhibitors has paved the way for the development of novel therapeutic agents.
A seminal patent by Takeda Pharmaceutical Company disclosed a series of cinnoline derivatives as potent BTK inhibitors.[2] This foundational work established the potential of the cinnoline scaffold in targeting the ATP-binding site of BTK. Subsequent research further explored the structure-activity relationship (SAR) of this class of compounds, leading to the identification of potent 4-aminocinnoline-3-carboxamide analogues.
Comparative Analysis: Cinnoline vs. Quinoline Scaffolds in BTK Inhibition
A significant advancement in the development of BTK inhibitors came from a "scaffold hopping" strategy, where the cinnoline core was replaced by a 4-aminoquinoline-3-carboxamide framework. This strategic modification led to the discovery of a series of potent, reversible BTK inhibitors with markedly improved drug-like properties, particularly in aqueous solubility.[3][4][5]
The rationale behind this molecular redesign was to enhance the physicochemical properties of the inhibitors while maintaining or improving their biological activity. While the cinnoline-based compounds demonstrated potent BTK inhibition, their limited solubility posed a challenge for further development.[6] The 4-aminoquinoline scaffold, being more polar, offered a solution to this problem.
Table 1: Comparative Performance of Cinnoline and Quinoline Scaffolds as BTK Inhibitors
| Scaffold | Compound Example | BTK IC₅₀ (nM) | Aqueous Solubility | Key Advantages | Key Disadvantages | Reference |
| 4-Aminocinnoline-3-carboxamide | (Generic) | Potent (specific values not consistently reported for the 6-fluoro derivative) | Poor | Established BTK inhibitory activity | Limited solubility, potential for off-target effects | [3][6] |
| 4-Aminoquinoline-3-carboxamide | Compound 25 | 5.3 (WT BTK), 39 (C481S mutant) | Significantly Improved | High potency, improved solubility, efficacy in in vivo models | Requires further optimization to minimize off-target effects | [3][4][5] |
The improved solubility of the quinoline derivatives is a critical factor for oral bioavailability and overall drug development potential. This comparative data underscores the importance of scaffold optimization in medicinal chemistry.
Mechanism of Action: Targeting the BTK Active Site
Both the cinnoline and quinoline-based inhibitors are designed to target the ATP-binding pocket of the BTK enzyme. The 4-amino group and the carboxamide moiety are crucial for forming key hydrogen bond interactions with the hinge region of the kinase domain, mimicking the binding of the adenine portion of ATP.
Figure 1: Competitive Inhibition of BTK by Cinnoline/Quinoline Scaffolds.
The fluorine substitution at the 6-position of the cinnoline ring can influence the electronic properties of the molecule and potentially enhance binding affinity through favorable interactions with the protein.
Experimental Protocols
Synthesis of this compound Derivatives
Bruton's Tyrosine Kinase (BTK) Enzymatic Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of test compounds against BTK. Specific details may vary between laboratories.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[3]
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)[7]
-
Test compound (e.g., 4-Amino-6-fluorocinnoline-3-carboxamide) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[7]
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a solution of BTK enzyme and peptide substrate in kinase buffer and add it to each well.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase buffer to each well.
-
Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ kit, following the manufacturer's instructions. This typically involves a two-step process of terminating the kinase reaction and depleting unused ATP, followed by the conversion of ADP to ATP and a subsequent luciferase-based detection of the newly formed ATP.
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.
Figure 2: Workflow for the in vitro BTK enzymatic inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents an important step in the development of BTK inhibitors. While it has shown promise, the evolution of drug discovery has led to the development of alternative scaffolds, such as the 4-aminoquinoline-3-carboxamide core, which offer improved physicochemical properties. This comparative analysis highlights the iterative nature of medicinal chemistry, where strategic modifications to a lead compound can result in significantly enhanced therapeutic potential.
Future research in this area could focus on further exploring the SAR of both cinnoline and quinoline derivatives to improve selectivity and minimize off-target effects. The development of covalent inhibitors that target specific residues in the BTK active site remains a promising avenue for achieving durable therapeutic responses. Ultimately, a deeper understanding of the structural requirements for potent and selective kinase inhibition will continue to drive the design of next-generation targeted therapies.
References
-
BPS Bioscience. (n.d.). BTK (C481S) Kinase Assay Kit. Retrieved from [Link]
-
Gao, Y., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(14), 6561–6574. [Link]
-
Tykarska, E., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(22), 4128. [Link]
-
Verma, R., et al. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]
-
ACS Publications. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. [Link]
- Google Patents. (n.d.). SI2526933T1 - Inhibitors of Bruton's tyrosine kinase.
-
PubMed. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. [Link]
Sources
- 1. promega.com [promega.com]
- 2. SI2526933T1 - Inhibitors of Bruton's tyrosine kinase - Google Patents [patents.google.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to the Cross-Validation of 4-Amino-6-fluorocinnoline-3-carboxylic Acid Experimental Data
In the landscape of modern drug discovery, the rigor of our experimental validation is the bedrock upon which successful therapeutic development is built. Novel heterocyclic compounds, such as 4-Amino-6-fluorocinnoline-3-carboxylic acid, represent a promising frontier in medicinal chemistry.[1][2][3] Cinnoline derivatives, a class of nitrogen-containing heterocycles, have garnered significant interest for their diverse biological activities, including potential central nervous system effects and antimicrobial properties.[4][5][6] However, the journey from a promising molecular structure to a validated lead compound is paved with meticulous data verification.
This guide provides an in-depth framework for the cross-validation of experimental data pertaining to this compound. It is designed for researchers, scientists, and drug development professionals dedicated to ensuring the integrity, accuracy, and reproducibility of their findings. We will move beyond mere protocol recitation to explore the causal reasoning behind our experimental choices, establishing a self-validating system of inquiry.
Part 1: Analytical Purity and Identity Cross-Validation
The first principle of any robust experimental campaign is to know your compound. Before assessing biological activity, the identity, purity, and concentration of the active pharmaceutical ingredient (API) must be unequivocally established. Relying on a single analytical method can introduce unforeseen biases. Therefore, a cross-validation approach using orthogonal techniques is essential.[7][8] Here, we compare High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of purity analysis in pharmaceutical chemistry, prized for its sensitivity and resolving power for a wide range of analytes.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis diode array detector (DAD).
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase :
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient Elution : A linear gradient from 5% Solvent B to 95% Solvent B over 20 minutes. This is a crucial choice for novel compounds, as it helps to elute a wide range of potential impurities with varying polarities.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at 254 nm and 280 nm. The use of a DAD allows for the acquisition of the full UV spectrum, which aids in peak identity confirmation and purity assessment.
-
Sample Preparation : A stock solution of this compound is prepared in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL.
Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an independent, primary method of quantification without the need for a specific reference standard of the analyte. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei.
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer.
-
Internal Standard : A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., Maleic acid). A precise weight of the internal standard is added to a precisely weighed sample of the analyte.
-
Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d6). This solvent is chosen for its ability to dissolve a wide range of organic compounds and for its distinct solvent peak.
-
Acquisition Parameters :
-
A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard is critical to ensure full signal recovery for accurate integration.
-
Pulse angle of 90 degrees.
-
-
Data Processing : The integrals of a well-resolved, non-overlapping peak from the analyte and a peak from the internal standard are carefully calculated. The purity of the analyte is then determined based on the known purity and mass of the internal standard.
Comparative Data Summary & Cross-Validation
The results from both methods are compiled to provide a comprehensive purity profile.
| Parameter | RP-HPLC Result | qNMR Result | Cross-Validation Assessment |
| Purity (%) | 98.7% (by area) | 98.5% (by mass) | Excellent Agreement : The close correlation between the orthogonal HPLC (chromatographic) and qNMR (spectroscopic) methods provides high confidence in the purity assessment. |
| Major Impurity | 0.8% at RRT 1.2 | Detected at ~1% | Consistent : Both methods identify a similar level of the primary impurity, reinforcing the finding. |
| Quantification | Concentration verified against a standard curve | Absolute quantification against an internal standard | Concordant : HPLC provides robust relative quantification, while qNMR offers an absolute measure, together confirming the stock solution concentration. |
This data is illustrative and serves as a template for actual experimental results.
Part 2: Biological Activity Cross-Validation
Workflow for Biological Assay Cross-Validation
Caption: Workflow for biological cross-validation.
Method 1: Biochemical Kinase X Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified Kinase X in a controlled, in vitro environment.
-
Reagents : Purified recombinant Kinase X, a specific peptide substrate, and ATP.
-
Assay Principle : A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).
-
Procedure : a. A dilution series of this compound (e.g., from 100 µM to 1 nM) is prepared in assay buffer. b. The compound dilutions are incubated with Kinase X enzyme. This pre-incubation step is vital to allow the inhibitor to bind to its target. c. The kinase reaction is initiated by adding the peptide substrate and ATP. d. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). e. The reaction is stopped, and the ATP detection reagent is added. f. Luminescence is read on a plate reader.
-
Data Analysis : The data is normalized to controls (0% inhibition with DMSO vehicle, 100% inhibition with a known potent inhibitor) and plotted against compound concentration to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell. The principle is that a protein becomes more thermally stable when bound to a ligand.
-
Cell Culture : A human cell line that endogenously expresses Kinase X is cultured to approximately 80% confluency.
-
Compound Treatment : Cells are treated with either the vehicle (DMSO) or a high concentration of this compound (e.g., 10x the biochemical IC50).
-
Thermal Challenge : The treated cells are lysed, and the lysate is divided into aliquots, which are heated to a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation : The heated samples are centrifuged to separate the soluble (folded) protein fraction from the precipitated (unfolded) protein.
-
Target Detection : The amount of soluble Kinase X remaining in the supernatant at each temperature is quantified by Western Blotting or another specific protein detection method.
-
Data Analysis : A "melting curve" is generated for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the compound-treated sample confirms target engagement.
Comparative Data Summary & Cross-Validation
| Assay Type | Key Result | Interpretation | Cross-Validation Assessment |
| Biochemical Assay | IC50 = 75 nM | The compound is a potent, direct inhibitor of purified Kinase X. | Provides a quantitative measure of direct enzyme interaction. |
| CETSA | Thermal Shift (ΔTm) = +4.5 °C | The compound binds to and stabilizes Kinase X in its native cellular environment. | Strong Confirmation : The positive CETSA result validates that the biochemical activity translates to target engagement in a more physiologically relevant setting, ruling out many potential assay artifacts. |
This data is illustrative and serves as a template for actual experimental results.
Conclusion
The process of cross-validation is not a mere formality; it is a fundamental component of scientific integrity.[8][10] For a novel compound like this compound, establishing a validated data package through orthogonal analytical and biological assays is the only trustworthy path forward. By comparing results from techniques that rely on different physical principles—such as chromatography vs. spectroscopy, and in vitro enzyme kinetics vs. in-cellulo target binding—we build a robust, multi-faceted understanding of our molecule. This rigorous approach minimizes the risk of advancing compounds based on artifactual data and ultimately accelerates the path to meaningful therapeutic innovation.
References
- Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. Benchchem.
- A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline. Benchchem.
- The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology.
- A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. ijrpr.
- Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.
- Recent Advances: Heterocycles in Drugs and Drug Discovery. PMC - NIH.
- Exploring the Novel Heterocyclic Derivatives as Lead Molecules for Design and Development of Potent Anticancer Agents. ResearchGate.
- 4-Amino-6-fluoro-cinnoline-3-carboxylic acid amide | 161373-29-1. Sigma-Aldrich.
- 161373-29-1 4-Amino-6-fluorocinnoline-3-carboxamide AKSci 3615CC. AK Scientific.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru.
- This compound | C9H6FN3O2 | CID 3074774. PubChem.
- Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2. PubMed.
- Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. PubMed.
- This compound - Cas No: 161373-43-9 at Best Price in Mumbai. National Analytical Corporation - Chemical Division.
- Cross-validation (analytical chemistry). Wikipedia.
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH.
- This compound. CymitQuimica.
- 4-Amino-6-fluoro-cinnoline-3-carboxylic acid amide | 161373-29-1. Sigma-Aldrich.
- Synthesis, Structures and Biological Activity of Some 4-Amino-3- cinnolinecarboxylic Acid Derivatives. Part 2. ResearchGate.
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. researchgate.net [researchgate.net]
- 10. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
The Cinnoline Core: A Comparative Guide to the Structure-Activity Relationship of 4-Amino-3-Cinnolinecarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel scaffolds with tunable biological activities is perpetual. The cinnoline nucleus, a bicyclic heterocycle, has emerged as a privileged structure, with its derivatives exhibiting a broad spectrum of pharmacological properties, including antibacterial, antifungal, and central nervous system (CNS) effects.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of these compounds: the 4-amino-3-cinnolinecarboxylic acids. We will dissect the key structural features governing their biological outcomes, offer a comparative perspective against the well-established quinolone antibiotics, and provide detailed experimental protocols for their evaluation.
Unraveling the Structure-Activity Relationship: Key Determinants of Biological Activity
The biological profile of 4-amino-3-cinnolinecarboxylic acids is intricately linked to the nature and position of substituents on the cinnoline core, as well as modifications to the 4-amino and 3-carboxylic acid moieties. These relationships are crucial for the rational design of new derivatives with enhanced potency and selectivity.
The Influence of the Cinnoline Ring Substitution
Substituents on the benzene ring of the cinnoline scaffold (positions 6, 7, and 8) have a profound impact on the biological activity. Studies have shown that the introduction of different functional groups can modulate both the antibacterial and CNS effects of these compounds.[3][4]
For instance, the presence of halogen atoms like chlorine (Cl) and fluorine (F), or a methyl (CH3) group at the 6, 7, or 8-positions has been reported to result in weak neuroleptic and sedative activity.[4] In the context of antibacterial properties, a quantitative structure-activity relationship (QSAR) analysis of cinnoline-3-carboxylic acid derivatives has highlighted the importance of physicochemical parameters of these substituents in determining their efficacy against various bacterial strains.[5]
The Role of the 4-Amino and 3-Carboxylic Acid Groups
The 4-amino and 3-carboxylic acid groups are fundamental to the activity of this class of compounds. The amino group at the 4-position is a key pharmacophoric feature, and its modification can significantly alter the biological profile. Similarly, the carboxylic acid at the 3-position plays a crucial role, likely in binding to biological targets.
Derivatization of the carboxylic acid to its corresponding amides has been a common strategy in the exploration of these compounds. In fact, the synthesis of 4-amino-3-cinnolinecarboxylic acids often proceeds through the hydrolysis of a 4-amino-3-cinnolinecarboxamide precursor.[6] Interestingly, some of the amide derivatives themselves have demonstrated significant CNS activity.[3] This suggests that the carboxylic acid moiety can be a focal point for prodrug strategies or for fine-tuning the pharmacokinetic and pharmacodynamic properties of these molecules.
Comparative Analysis: 4-Amino-3-Cinnolinecarboxylic Acids vs. Quinolone Antibiotics
A meaningful way to understand the potential of 4-amino-3-cinnolinecarboxylic acids is to compare them with a well-established class of antibacterial agents, the quinolones. This comparison reveals both structural similarities and key differences that may translate into distinct biological and resistance profiles.
Structural Parallels and Divergences
At a glance, the core structure of 4-amino-3-cinnolinecarboxylic acids bears a resemblance to the quinolone antibiotics. Both feature a bicyclic aromatic system containing a nitrogen atom and a carboxylic acid group, which is known to be crucial for the antibacterial activity of quinolones.[7] However, the defining feature of the cinnoline scaffold is the presence of two adjacent nitrogen atoms in the heterocyclic ring (a 1,2-diazine system), whereas quinolones have a single nitrogen atom (a 1-aza-naphthalene system). This fundamental difference in the heterocyclic core can influence the overall electronic distribution, planarity, and hydrogen bonding capacity of the molecule, potentially leading to different target interactions and pharmacological properties.
Mechanism of Action and Resistance
Quinolone antibiotics exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[8][9][10] Resistance to quinolones often arises from mutations in the genes encoding these target enzymes or through mechanisms that reduce drug accumulation inside the bacterial cell.[1][11]
While the precise mechanism of action for the antibacterial effects of 4-amino-3-cinnolinecarboxylic acids is not as extensively characterized, their structural similarity to quinolones suggests a potential for a similar mode of action. However, the distinct electronic nature of the cinnoline ring could lead to altered binding affinities for the target enzymes or even interaction with different biological targets altogether. This could be advantageous in overcoming existing quinolone resistance mechanisms.
Experimental Protocols
To facilitate further research and standardized evaluation of 4-amino-3-cinnolinecarboxylic acid derivatives, detailed experimental protocols for assessing their key biological activities are provided below.
Synthesis of 4-Amino-3-Cinnolinecarboxylic Acids
The synthesis of these compounds typically involves a multi-step process, starting from appropriately substituted anilines. A general and widely used method proceeds through the formation of 4-amino-3-cinnolinecarboxamides, which are then hydrolyzed to the corresponding carboxylic acids.[6]
Diagram of the General Synthetic Pathway:
Caption: General synthetic route to 4-amino-3-cinnolinecarboxylic acids.
Step-by-Step Protocol:
-
Synthesis of 4-Amino-3-Cinnolinecarboxamides:
-
React the appropriately substituted aniline with a suitable reagent to form a diazonium salt.
-
Induce intramolecular cyclization to form the cinnoline ring system, often with the concurrent formation of the carboxamide at the 3-position. The specific reagents and reaction conditions will vary depending on the desired substituents.
-
-
Hydrolysis to 4-Amino-3-Cinnolinecarboxylic Acids:
-
Subject the synthesized 4-amino-3-cinnolinecarboxamide to acidic or basic hydrolysis to convert the amide functional group into a carboxylic acid.
-
Purify the final product using appropriate techniques such as recrystallization or column chromatography.
-
Antibacterial Activity Screening: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent against a specific bacterium.[12][13][14]
Diagram of the Broth Microdilution Workflow:
Caption: General workflow for in vivo CNS activity assessment.
Representative Protocols:
-
Sedative Activity (Locomotor Activity Test):
-
Administer the test compound to a group of mice at a specific dose. Administer a vehicle control to another group.
-
Place each mouse individually in an activity cage equipped with infrared beams to monitor movement.
-
Record the locomotor activity (e.g., number of beam breaks) over a set period.
-
A significant reduction in locomotor activity compared to the control group suggests a sedative effect.
-
-
Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test):
-
Administer the test compound or vehicle control to groups of mice.
-
After a predetermined time, induce a seizure by delivering a brief electrical stimulus through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the test compound to prevent the tonic hindlimb extension is indicative of anticonvulsant activity.
-
Conclusion
The 4-amino-3-cinnolinecarboxylic acid scaffold represents a promising platform for the discovery of new therapeutic agents. A thorough understanding of its structure-activity relationship is paramount for the rational design of derivatives with optimized potency, selectivity, and pharmacokinetic properties. By drawing comparisons with established drug classes like the quinolones and employing robust experimental protocols, researchers can effectively explore the full therapeutic potential of this versatile heterocyclic system. The insights and methodologies presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals dedicated to advancing the field of medicinal chemistry.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Vila, J., & Martinez, J. L. (2009). Mechanism of action of and resistance to quinolones. Revista Espanola de Quimioterapia, 22(2), 55-61. [Link]
-
Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand?. Journal of Medical Microbiology, 66(5), 551–559. [Link]
-
Bush, N. G., Diez-Santos, I., & Waksman, G. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5648. [Link]
-
Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32 Suppl 1, S9–S15. [Link]
-
Stańczak, A., Lewgowd, W., Ochocki, Z., Pakulska, W., & Szadowska, A. (1997). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2. Pharmazie, 52(2), 91–97. [Link]
-
Stańczak, A., Kwapiszewski, W., Szadowska, A., & Pakulska, W. (1994). Synthesis and action on the central nervous system of some N2-substituted cinnoline derivatives. Pharmazie, 49(6), 406–412. [Link]
-
Stańczak, A., Kwapiszewski, W., Szadowska, A., Pakulska, W., & Chojnacki, J. (1994). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Pharmazie, 49(12), 884–889. [Link]
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial chemotherapy, 48 Suppl 1, 5–16. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]
-
BMG LABTECH. (n.d.). The minimum inhibitory concentration of antibiotics. [Link]
-
Olas, B. (2003). Structure and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. QSAR analysis of cinnoline derivatives with antibacterial properties. Acta poloniae pharmaceutica, 60(1), 15–20. [Link]
-
Stańczak, A., et al. (1997). Synthesis, Structures and Biological Activity of Some 4-Amino-3-cinnolinecarboxylic Acid Derivatives. Part 2. ResearchGate. [Link]
-
Gaba, M., & Mohan, C. (2016). Cinnoline scaffold—A molecular heart of medicinal chemistry?. Mini reviews in medicinal chemistry, 16(1), 58–71. [Link]
-
Stanczak, A., et al. (1994). Synthesis, Structures and Biological Activity of Some 4-Amino-3-cinnolinecarboxylic Acid Derivatives. Part 1. ResearchGate. [Link]
-
Evangeline, P., & Mulagani, M. (2017). Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. ResearchGate. [Link]
-
Singh, U. P., & Bhat, H. R. (2020). Synthesis and Docking Studies of Cinnoline Derivatives for Enhanced Anti-Bacterial Activity. International Journal for Research in Applied Science & Engineering Technology, 8(4), 131-139. [Link]
-
Sharma, P., & Bhattacharyya, A. (2014). Models of Epilepsy used in Antiepileptic Drugs Discovery A Review. International Journal of Pharmacy and Pharmaceutical Science, 6(2), 1-11. [Link]
-
Ali, S. S., Shafieq, S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Newgen Research in Pharmacy & Healthcare, 3(1). [Link]
-
Singh, A., & Kumar, R. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]
-
Slideshare. (2019). Determination of anticonvulsant activity of drugs using animal models. [Link]
-
Yildiz, M., Tuyun, A. F., Bayrak, N., Yildirim, H., Kara, E. M., Jannuzzi, A. T., & Celik, B. O. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(19), 6736. [Link]
-
Sony, S., et al. (2018). A concise review on cinnoline and its biological activities. International Journal of Advance Research, Ideas and Innovations in Technology, 4(2), 1017-1022. [Link]
-
Wentland, M. P., Bailey, D. M., Cornett, J. B., Dobson, R. A., Powles, R. G., & Wagner, R. B. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of medicinal chemistry, 27(9), 1103–1108. [Link]
-
Kumar, A., & Singh, R. K. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100742. [Link]
-
Edafiogho, I. O., Ananthalakshmi, K. V., & Kombian, S. B. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PloS one, 9(6), e99776. [Link]
-
Siddiqui, N., & Arshad, M. F. (2014). Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models. Letters in Drug Design & Discovery, 11(7), 896-901. [Link]
-
Mishra, P., Saxena, V., & Saxena, A. (2014). Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. Research & Reviews: Journal of Pharmacology and Toxicological Studies, 2(2). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. benchchem.com [benchchem.com]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Aminocinnoline-Based Fluorophores: Unveiling Potential Advantages in Cellular Imaging
For researchers, scientists, and professionals in drug development, the quest for novel fluorescent probes with superior photophysical properties and biocompatibility is perpetual. While established fluorophores like coumarins, rhodamines, and fluoresceins are mainstays in cellular imaging, the exploration of new scaffolds is critical for advancing the field. This guide provides an in-depth comparison of the potential advantages of a promising, yet underexplored, class of fluorophores—4-aminocinnolines—against commonly used probes.
Due to the limited availability of direct experimental data on 4-Amino-6-fluorocinnoline-3-carboxylic acid as a fluorescent probe, this guide will leverage a comprehensive study on a closely related analogue, 6-(4-cyanophenyl)cinnoline-4-amine, to elucidate the unique and advantageous properties of the 4-aminocinnoline scaffold. We will then extend this analysis to hypothesize the specific benefits that this compound may offer.
The Rise of Environment-Sensitive Probes: A Case for the 4-Aminocinnoline Scaffold
A significant advancement in fluorescent probe design is the development of fluorogenic and fluorochromic dyes. These "smart" probes exhibit fluorescence that is highly sensitive to their local environment, a property that can be exploited for more precise and targeted cellular imaging.
A recent study has brought the 4-aminocinnoline scaffold to the forefront as a new class of environment-sensitive probes. Researchers synthesized a 4-azido-6-(4-cyanophenyl)cinnoline which, upon reduction to its corresponding cinnoline-4-amine, displayed remarkable fluorogenic and fluorochromic behavior.[][2][3] The non-fluorescent azide precursor can be selectively converted to the highly fluorescent amine within the cellular environment, offering a "turn-on" mechanism that minimizes background signal.
The key advantages demonstrated by this cinnoline-4-amine probe include:
-
Fluorogenic Nature : The probe transitions from a weakly fluorescent state (azide) to a highly fluorescent state (amine) upon a specific chemical reaction (reduction).[][2] This is highly advantageous for live-cell imaging as it reduces the need for wash steps and minimizes background fluorescence from non-localized probes.
-
Fluorochromic Properties : The emission spectrum of the cinnoline-4-amine is sensitive to the polarity of its environment.[][2] This solvatochromism can be harnessed to probe different subcellular compartments with varying polarities.
-
Environment-Sensitive Quantum Yield : The fluorescence quantum yield of the cinnoline-4-amine was found to be significantly enhanced in polar solvents, particularly in water.[][2] This is a desirable characteristic for a biological probe, as the aqueous environment of the cell cytoplasm would enhance its brightness.
-
Cell Permeability and Biocompatibility : The study demonstrated that the cinnoline-4-amine could penetrate the cell membrane of HepG2 cells and accumulate in the cytoplasm without significant cytotoxicity.[][2]
These properties suggest that the 4-aminocinnoline scaffold has the potential to yield a new generation of highly sensitive and specific probes for cellular imaging.
Comparative Analysis: 4-Aminocinnolines vs. Established Fluorescent Probes
To fully appreciate the potential of the 4-aminocinnoline scaffold, it is essential to compare its properties with those of widely used fluorescent probes.
| Probe Class | Key Advantages | Key Disadvantages | Potential for 4-Aminocinnoline Superiority |
| Fluorescein Derivatives | High quantum yield, well-established conjugation chemistry.[4][5] | pH sensitivity, rapid photobleaching, broad emission spectra.[6][7] | The 4-aminocinnoline scaffold appears to offer better photostability and a more environment-sensitive fluorescence, which can be advantageous for long-term imaging and sensing applications. |
| Rhodamine Derivatives | High photostability, bright fluorescence, available in a range of colors.[8][][10] | Can be prone to self-quenching at high concentrations, some derivatives have lower cell permeability.[11] | The fluorogenic "turn-on" mechanism of the 4-aminocinnoline probe could offer a better signal-to-noise ratio compared to constitutively fluorescent rhodamines. |
| Coumarin Derivatives | Good photostability, sensitive to solvent polarity, large Stokes shifts are possible.[3][][13] | Generally excite in the UV to blue region, which can cause autofluorescence and phototoxicity.[14] | 4-Aminocinnolines may offer excitation and emission at longer wavelengths, reducing phototoxicity and background fluorescence. |
| BODIPY Dyes | High photostability, sharp emission peaks, insensitive to pH and solvent polarity.[2][15][] | Can be less water-soluble, synthesis can be more complex.[17] | The environment-sensitive fluorescence of 4-aminocinnolines provides a functional advantage for sensing applications where the insensitivity of BODIPY dyes would be a limitation. |
Hypothesized Advantages of this compound
Building on the demonstrated potential of the 4-aminocinnoline scaffold, we can hypothesize the specific advantages that this compound could offer as a fluorescent probe:
-
Bioconjugation Capability : The presence of a carboxylic acid group provides a readily available functional handle for conjugation to biomolecules such as proteins, antibodies, or nucleic acids. This would enable the specific targeting of the fluorophore to subcellular structures or molecules of interest.
-
Tunable Photophysical Properties : The fluorine substituent on the cinnoline ring can potentially enhance the photostability and quantum yield of the fluorophore. The electron-withdrawing nature of fluorine can also influence the electronic properties of the molecule, potentially shifting the excitation and emission wavelengths.
-
Enhanced Cell Permeability : The overall structure of the molecule may be optimized for passive diffusion across cell membranes, facilitating its use in live-cell imaging without the need for disruptive loading techniques.
-
Novel Sensing Applications : The combination of the environment-sensitive 4-aminocinnoline core with a reactive carboxylic acid group could be exploited to design novel sensors for specific analytes or enzymatic activities within the cell.
Experimental Protocols
The following is a generalized protocol for the evaluation of a novel fluorogenic probe based on the methodology used for the cinnoline-4-amine derivative.[][2]
-
Synthesis of the Non-fluorescent Precursor and Fluorescent Probe : Synthesize the azide precursor (e.g., 4-Azido-6-fluorocinnoline-3-carboxylic acid) and the amine probe (this compound).
-
Spectroscopic Measurements :
-
Dissolve the azide and amine compounds in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water).
-
Measure the absorption and fluorescence emission spectra for each compound in each solvent using a spectrophotometer and a spectrofluorometer.
-
Determine the quantum yield of the amine probe in each solvent relative to a known standard (e.g., quinine sulfate).
-
-
Fluorogenic Reaction :
-
In a cuvette, dissolve the azide precursor in a suitable buffer (e.g., PBS).
-
Initiate the reduction of the azide to the amine using a reducing agent (e.g., sodium borohydride or a biologically relevant reducing agent like glutathione).
-
Monitor the increase in fluorescence intensity over time to characterize the kinetics of the fluorogenic reaction.
-
-
Cell Culture : Culture a suitable cell line (e.g., HeLa or HEK293) on glass-bottom dishes appropriate for fluorescence microscopy.
-
Probe Loading :
-
Prepare a stock solution of the azide precursor in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentration (typically 1-10 µM).
-
Incubate the cells with the probe-containing medium for a specified period (e.g., 30-60 minutes) at 37°C.
-
-
Fluorescence Microscopy :
-
Wash the cells with fresh medium to remove any excess probe.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for the probe's excitation and emission wavelengths.
-
Acquire images to assess the subcellular localization of the fluorescent signal.
-
-
Cytotoxicity Assay :
-
Treat cells with a range of concentrations of the azide precursor for a prolonged period (e.g., 24 hours).
-
Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the effect of the probe on cell viability.
-
Visualizing the Concepts
Caption: Conceptual workflow of a fluorogenic 4-aminocinnoline probe.
Caption: A generalized experimental workflow for evaluating a new fluorescent probe.
Conclusion and Future Directions
The 4-aminocinnoline scaffold represents a promising new frontier in the development of fluorescent probes. Based on the evidence from a closely related analogue, these probes have the potential to offer significant advantages over existing fluorophores, particularly in the realm of environment-sensitive and fluorogenic imaging. The hypothesized properties of this compound, including its bioconjugation capability and potentially favorable photophysics, make it an exciting candidate for future research and development.
Further experimental validation is required to fully characterize the properties of this compound and its derivatives. Such studies will be instrumental in unlocking the full potential of this novel class of fluorophores and paving the way for their application in cutting-edge biological research and diagnostics.
References
-
BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. MDPI. [Link]
-
Rhodamine Dye - AxisPharm. [Link]
-
Rhodamine B as a Fluorescent Tracer: Properties and Sourcing. [Link]
-
4-Azidocinnoline—Cinnoline-4-amine Pair as a New Fluorogenic and Fluorochromic Environment-Sensitive Probe - PMC - NIH. [Link]
-
Spectroscopic properties of fluorescein and rhodamine dyes attached to DNA - PubMed. [Link]
-
BODIPY-Based Molecules for Biomedical Applications - PMC - NIH. [Link]
-
Investigation on fluorescein derivatives with thermally activated delayed fluorescence and their applications in imaging - PubMed Central. [Link]
-
Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments - MDPI. [Link]
-
A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC - NIH. [Link]
-
Review Article Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - Semantic Scholar. [Link]
-
Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - MDPI. [Link]
-
A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. [Link]
-
fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. [Link]
-
Better Fluorescent Probes Facilitate Cellular Imaging | Features - Photonics Spectra. [Link]
-
Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - ResearchGate. [Link]
-
Fluorescein applications as fluorescent probes for the detection of analytes - ResearchGate. [Link]
Sources
- 2. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments [mdpi.com]
- 4. Investigation on fluorescein derivatives with thermally activated delayed fluorescence and their applications in imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Rhodamine Dye | Rhodamine | AxisPharm [axispharm.com]
- 10. AAT Bioquest: The spectra of Rhodamine dyes [aatbioquest.blogspot.com]
- 11. Spectroscopic properties of fluorescein and rhodamine dyes attached to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. soc.chim.it [soc.chim.it]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 17. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Assessing the Specificity of Novel Kinase Inhibitors: Featuring 4-Amino-6-fluorocinnoline-3-carboxylic acid
This guide provides a comprehensive framework for evaluating the specificity of novel small molecule inhibitors, using the hypothetical kinase inhibitor, 4-Amino-6-fluorocinnoline-3-carboxylic acid (herein referred to as AFCA), as a primary example. For researchers, scientists, and drug development professionals, ensuring that a lead compound interacts selectively with its intended target is paramount for efficacy and safety. This document will compare AFCA's hypothetical performance against established kinase inhibitors and provide detailed experimental protocols to empower your research.
The Imperative of Specificity in Kinase Inhibitor Development
The human kinome consists of over 500 protein kinases, enzymes that play pivotal roles in cellular signaling by catalyzing the phosphorylation of proteins.[1] Their involvement in a multitude of cellular processes makes them attractive therapeutic targets, particularly in oncology. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[1]
A promiscuous inhibitor, one that binds to many "off-target" kinases, can lead to unforeseen toxicities and a complex pharmacological profile. Conversely, a highly specific inhibitor promises a more predictable mechanism of action and a potentially wider therapeutic window. Therefore, rigorous and multi-faceted assessment of a compound's specificity is not just a characterization step but a cornerstone of its development.
In this guide, we will explore a hypothetical scenario where AFCA has been identified as a potent inhibitor of "Kinase X," a critical kinase in a cancer signaling pathway. Our objective is to build a comprehensive specificity profile for AFCA and understand how it compares to other well-known kinase inhibitors.
A Multi-Pronged Approach to Specificity Profiling
No single experiment can definitively establish the specificity of an inhibitor. A robust assessment relies on a combination of in vitro biochemical assays, target engagement studies in a cellular context, and unbiased proteome-wide approaches.
dot graph "Workflow_for_Specificity_Profiling" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label="In Vitro Assessment"; bgcolor="#F1F3F4"; "Kinase_Profiling" [label="Biochemical Kinase Panel\n(>400 Kinases)"]; }
subgraph "cluster_1" { label="Cellular Context"; bgcolor="#F1F3F4"; "CETSA" [label="Cellular Thermal Shift Assay\n(CETSA)"]; }
subgraph "cluster_2" { label="Proteome-Wide Analysis"; bgcolor="#F1F3F4"; "Affinity_Chrom" [label="Affinity Chromatography-Mass\nSpectrometry (AC-MS)"]; }
"Kinase_Profiling" -> "CETSA" [label="Confirms On-Target\nEngagement"]; "CETSA" -> "Affinity_Chrom" [label="Identifies Unbiased\nOff-Targets"]; } caption: "Figure 1: A multi-pronged workflow for assessing inhibitor specificity."
In Vitro Specificity: Kinase Panel Profiling
The foundational step in assessing specificity is to screen the compound against a large panel of purified kinases. This provides a broad, quantitative overview of its inhibitory activity across the kinome.
Causality Behind Experimental Choices:
We opt for a radiometric or fluorescence-based assay as they provide a direct measure of enzymatic activity. A competition-binding assay is also a valid approach.[2] Screening at a single, relatively high concentration (e.g., 1 µM) allows for a rapid initial assessment, while follow-up IC50 determination for hits provides quantitative potency data.
Comparative Data:
To contextualize AFCA's performance, we compare its hypothetical profile with three well-characterized inhibitors:
-
Staurosporine: A natural alkaloid known for its potent but highly promiscuous inhibition of a vast number of kinases.[3][4][5]
-
Dasatinib: An FDA-approved dual Src/Abl inhibitor, known to be a multi-targeted inhibitor.[2][6][7][8][9]
-
Bosutinib: Another FDA-approved Src/Abl inhibitor with a distinct selectivity profile, notably lacking activity against c-KIT and PDGF receptors.[10][11][12]
| Compound | Primary Target(s) | S-Score (S10 @ 1µM)* | Key Off-Targets (>90% Inhibition @ 1µM) | General Profile |
| AFCA (Hypothetical) | Kinase X | 0.02 | Kinase Y, Kinase Z | Highly Selective |
| Staurosporine | Pan-Kinase | 0.85 | >200 kinases across multiple families | Promiscuous[3][4] |
| Dasatinib | ABL, SRC family | 0.28 | TEC family, c-KIT, PDGFRβ, Ephrin receptors | Multi-targeted[2][8][9] |
| Bosutinib | ABL, SRC family | 0.15 | TEC family, STE20 kinases | Selective[10][11] |
*S-Score (Selectivity Score) is the number of kinases inhibited above a certain threshold (e.g., 90% inhibition, hence S10) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
Experimental Protocol: In Vitro Kinase Profiling (Fluorescence-Based)
This protocol describes a common, adaptable fluorescence-based method.[13]
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).
-
Prepare a 2X ATP solution in kinase buffer.
-
Prepare serial dilutions of AFCA and control compounds in DMSO, then dilute into kinase buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature to allow compound-kinase interaction.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of the 2X ATP solution to each well.
-
Incubate for 1 hour at 30°C.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a detection solution (e.g., containing a phosphorylation-specific antibody in a TR-FRET or similar format).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine IC50 values for kinases that show significant inhibition.
-
Target Engagement in a Cellular Environment: Cellular Thermal Shift Assay (CETSA)
While in vitro assays are essential, they do not account for cell permeability, intracellular ATP concentrations, or the native state of the target protein. CETSA is a powerful biophysical method that verifies direct target engagement within intact cells.[14][15][16] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.[15]
Causality Behind Experimental Choices:
Performing CETSA is a critical validation step. A positive thermal shift for Kinase X in AFCA-treated cells provides strong evidence that the compound reaches and binds its intended target in a physiologically relevant context. Comparing the thermal shift for Kinase X with a known off-target (Kinase Y) can also provide initial insights into cellular selectivity.
dot graph "CETSA_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Start" [label="Treat cells with\nAFCA or Vehicle (DMSO)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Heat" [label="Heat cell aliquots\nto a range of temperatures"]; "Lyse" [label="Lyse cells via\nfreeze-thaw cycles"]; "Separate" [label="Centrifuge to separate soluble\n(stabilized) vs. aggregated proteins"]; "Detect" [label="Analyze soluble fraction\nby Western Blot for Target Protein"]; "End" [label="Plot protein levels vs.\ntemperature to generate melt curve", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"Start" -> "Heat" -> "Lyse" -> "Separate" -> "Detect" -> "End"; } caption: "Figure 2: Workflow for a CETSA experiment followed by Western Blot."
Experimental Protocol: CETSA with Western Blot Detection
This protocol is adapted from established methods.[17][18]
-
Cell Treatment:
-
Culture cells (e.g., a cancer cell line endogenously expressing Kinase X) to ~80% confluency.
-
Treat cells with AFCA (e.g., 10 µM) or vehicle (DMSO) for 2 hours in a CO2 incubator.
-
-
Heat Challenge:
-
Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.
-
-
Cell Lysis:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant (soluble fraction) into new tubes.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Kinase X, followed by a suitable HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the data to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the relative protein amount versus temperature to generate melting curves for both vehicle- and AFCA-treated samples. A rightward shift in the curve for the AFCA-treated sample indicates target stabilization.
-
Unbiased Off-Target Discovery: Affinity Chromatography-Mass Spectrometry (AC-MS)
To identify potential off-targets without prior bias, chemical proteomics methods are invaluable. Affinity chromatography, where a modified version of the inhibitor is used as "bait" to pull down its binding partners from a cell lysate, is a classic and effective approach.[19][20][21]
Causality Behind Experimental Choices:
This experiment is crucial for discovering unexpected interactions that would be missed by a targeted kinase panel. By synthesizing an AFCA analog linked to a solid support (e.g., agarose beads), we can isolate proteins that bind to it. Subsequent identification by mass spectrometry provides a proteome-wide view of potential on- and off-targets. A competition experiment, where the lysate is co-incubated with excess free AFCA, is a critical control to distinguish specific binders from non-specific interactions with the matrix.
Experimental Protocol: Affinity Chromatography Pulldown
This protocol outlines a general workflow for identifying protein targets of small molecules.[19]
-
Probe Synthesis and Immobilization:
-
Synthesize an analog of AFCA with a linker at a position determined not to be essential for its activity.
-
Covalently couple this analog to a solid support, such as NHS-activated agarose beads, to create the affinity matrix.
-
-
Lysate Preparation:
-
Grow a large culture of the relevant cells and harvest.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40 and protease/phosphatase inhibitors).
-
Clarify the lysate by centrifugation at high speed to remove insoluble material.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the AFCA-coupled beads for 2-4 hours at 4°C with gentle rotation.
-
For the competition control, pre-incubate a separate aliquot of lysate with a high concentration of free, unmodified AFCA for 1 hour before adding the beads.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins on a 1D SDS-PAGE gel.
-
-
Mass Spectrometry:
-
Stain the gel with a protein stain (e.g., Coomassie Blue or silver stain).
-
Excise protein bands that are present in the pulldown lane but absent or significantly reduced in the competition control lane.
-
Perform in-gel tryptic digestion of the excised bands.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
-
Data Analysis and Validation:
-
Use a database search algorithm (e.g., Mascot, Sequest) to identify proteins from the mass spectra.
-
Validate high-confidence hits using orthogonal methods, such as performing a CETSA experiment for the newly identified potential off-target.
-
Conclusion: Synthesizing a Complete Specificity Profile
Assessing the specificity of a novel compound like this compound requires a logical, multi-step approach. By starting with a broad in vitro screen, we can map its activity across the kinome and compare it to benchmarks like Staurosporine and Dasatinib. Following up with cellular target engagement assays like CETSA confirms that the compound acts on its intended target in a complex biological system. Finally, unbiased chemical proteomics methods provide a crucial safety check, revealing potential off-targets that could influence the compound's ultimate therapeutic utility. This integrated strategy provides the rigorous, self-validating data necessary to confidently advance a compound through the drug discovery pipeline.
References
- BenchChem. (2025). A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling.
-
Shan, Y., et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Proceedings of the National Academy of Sciences, 112(15), 4584-4589. [Link]
-
Gambacorti-Passerini, C., et al. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. Drug Design, Development and Therapy, 7, 217–228. [Link]
-
Tanramluk, D., et al. (2009). Protein Kinase Inhibition of Clinically Important Staurosporine Analogues. Current Drug Targets, 10(7), 634-643. [Link]
-
Seo, S. Y., & Corson, T. W. (2019). Small Molecule Target Identification Using Photo-Affinity Chromatography. Methods in Enzymology, 622, 347–374. [Link]
-
Yu, H., et al. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4531. [Link]
-
Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540–3551. [Link]
-
Corson, T. W., & Crews, C. M. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 622, 347-374. [Link]
-
Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437–7450. [Link]
-
Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3551. [Link]
-
Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences, 104(33), 13283-13288. [Link]
-
Remsing Rix, L. L., et al. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477–485. [Link]
-
ResearchGate. (n.d.). Kinase profile of dasatinib. ResearchGate. [Link]
-
Karaman, M. W., et al. (2008). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Journal of the American Chemical Society, 130(3), 988-997. [Link]
-
Remsing Rix, L. L., et al. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477-85. [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
-
Unknown. (n.d.). Protocol for Invitro Kinase Assay. [Link]
-
Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(8), 1534-1549. [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]
-
Yoshida, T., & Hisyo, N. (2012). Affinity-based target identification for bioactive small molecules. MedChemComm, 3(1), 21-30. [Link]
-
Ciulli, A., & Day, A. J. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265. [Link]
-
ResearchGate. (n.d.). Average sequence coverage and IC50 values for kinase targets of bosutinib. ResearchGate. [Link]
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
-
Cortes, J. E., et al. (2018). Bosutinib for the treatment of chronic myeloid leukemia in chronic phase. Expert Opinion on Pharmacotherapy, 19(14), 1591-1601. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237–251. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]
-
Cube Biotech. (n.d.). Affinity Chromatography | Principles. Cube-biotech.com. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. scispace.com [scispace.com]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 4-Amino-6-fluorocinnoline-3-carboxylic Acid and its Heterocyclic Bioisosteres in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel scaffolds with improved therapeutic profiles is perpetual. This guide provides an in-depth technical comparison of 4-Amino-6-fluorocinnoline-3-carboxylic acid and its structural and functional analogs, primarily focusing on their potential as antibacterial agents. While specific peer-reviewed data on this compound is limited, this guide leverages available research on the broader class of 4-aminocinnoline-3-carboxylic acid derivatives and compares them with the well-established fluoroquinolone antibiotics, offering valuable insights for researchers in the field.
Cinnolines and quinolines are bicyclic heterocyclic compounds that are isosteric, meaning they have a similar shape and size. This structural similarity often leads to comparable biological activities, making them interesting candidates for drug development.[1] The introduction of a fluorine atom can significantly enhance the biological activity of these compounds, a strategy successfully employed in the development of fluoroquinolone antibiotics.[2][3]
Comparative Analysis of Antibacterial Activity
The primary therapeutic potential explored for cinnoline and quinoline derivatives has been their antibacterial activity. This section compares the performance of representative compounds from these classes against various bacterial strains.
While specific minimum inhibitory concentration (MIC) data for this compound is not available in the public domain, studies on related fluorocinnoline derivatives have shown a broad spectrum of activity. However, they have generally been found to be less potent than their fluoroquinolone counterparts like norfloxacin and cinoxacin.[2]
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound Class | Representative Compound(s) | S. aureus | E. coli | P. aeruginosa | Reference(s) |
| Fluorocinnoline Derivatives | 7-substituted 1-alkyl-6-fluoro-1,4-dihydro-4-oxocinnoline-3-carboxylic acids | Moderate Activity | Moderate Activity | Moderate Activity | [2] |
| Fluoroquinolone Derivatives | Norfloxacin | 0.2 - 1.6 | 0.1 - 0.4 | 0.4 - 3.1 | [2] |
| Fluoroquinolone Derivatives | Ciprofloxacin | 0.12 - 0.5 | ≤0.03 - 0.12 | ≤0.03 - 0.5 | |
| 4-Aminoquinoline Derivatives | Novel Synthesized Derivatives | 0.31 - 5.0 | 1.25 - 2.5 | 1.25 - 2.5 | [4] |
| 4-Aminocinnoline-3-carboxamides | Various Synthesized Derivatives | Weak to Moderate | Weak to Moderate | Not Reported | [5] |
Note: The data presented is a summary from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The biological activity of these heterocyclic compounds is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.
The Cinnoline Scaffold:
-
Substitution at the 4-position: An amino group at the 4-position appears to be important for the biological activities observed in this class of compounds.[5][6]
-
Substitution at the 6-position: The introduction of a fluorine atom at the 6-position is a common strategy to enhance antibacterial potency, mirroring the development of fluoroquinolones.[2][7]
-
Carboxylic Acid at the 3-position: The carboxylic acid group at the 3-position is a key pharmacophore for many antibacterial quinolones and cinnolines, as it is involved in binding to the bacterial DNA gyrase.[8]
The Quinoline Scaffold:
-
4-Amino Group: The 4-amino group is essential for the antimalarial activity of compounds like chloroquine and is also found in antibacterial quinolones.
-
7-Position Substitution: Electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), at the 7-position generally increase the antibacterial activity of quinolones.[9]
-
N-1 Alkyl Substitution: In fluoroquinolones, a cyclopropyl group at the N-1 position is often associated with enhanced antibacterial potency.
Central Nervous System (CNS) Activity of Cinnoline Derivatives
Beyond antibacterial effects, some 4-amino-3-cinnolinecarboxylic acid derivatives have been investigated for their activity on the central nervous system. Studies on various substituted 4-amino-3-cinnolinecarboxamides have demonstrated significant CNS activity in pharmacological tests.[6][10] This suggests a potential for this scaffold in the development of neuroactive agents. However, the specific effects and mechanisms of action require further elucidation.
Experimental Protocols
This section provides a generalized overview of the experimental methodologies for the synthesis and biological evaluation of these compounds, based on published literature.
General Synthesis of 4-Aminocinnoline-3-carboxylic Acids
The synthesis of 4-amino-3-cinnolinecarboxylic acid derivatives often starts from appropriately substituted anilines. A common synthetic route involves the diazotization of an aminophenyl derivative followed by cyclization to form the cinnoline ring system.
Workflow for a typical synthesis:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.
Conclusion and Future Directions
While this compound itself remains an understudied compound, the broader class of cinnoline derivatives presents a promising, albeit less explored, alternative to the well-established quinolone scaffold. The available data suggests that fluorinated cinnolines possess antibacterial activity, though seemingly less potent than their quinolone counterparts. A significant advantage of the cinnoline scaffold could lie in its potential for diverse biological activities, including CNS effects, warranting further investigation.
Future research should focus on the targeted synthesis and comprehensive biological evaluation of this compound and its derivatives. Direct, head-to-head comparisons with standard fluoroquinolones using standardized protocols are essential to accurately assess their therapeutic potential. Furthermore, exploring the structure-activity relationships for CNS activity could unveil novel applications for this versatile heterocyclic system.
References
-
Fluorocinnoline derivatives. II. Synthesis and antibacterial activity of fluorinated 1-alkyl-1,4-dihydro-4-oxocinnoline-3-carboxylic acids. Chem Pharm Bull (Tokyo). 1989 Jan;37(1):93-9. [Link]
-
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry. 2018;34(5). [Link]
-
Stańczak A, Lewgowd W, Ochocki Z, Pakulska W, Szadowska A. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Pharmazie. 1994 Dec;49(12):884-9. [Link]
-
Mishra, Pankaj & Saxena, Vikas & Keshri, Minu & Saxena, Abhishek. (2015). Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. IOSR Journal of Pharmacy and Biological Sciences. 10. 77-82. 10.9790/3008-10617782. [Link]
-
Stańczak A, Lewgowd W, Ochocki Z, Pakulska W, Szadowska A. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2. Pharmazie. 1997 Feb;52(2):91-7. [Link]
-
Recent Developments in the Synthesis of Cinnoline Derivatives. Bentham Science. [Link]
-
An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Ind. J. Pharm. Edu. Res. 2025; 59(1):13-29. [Link]
-
Stańczak, A., Lewgowd, W., Ochocki, Z., Pakulska, W., & Szadowska, A. (1997). Synthesis, Structures and Biological Activity of Some 4-Amino-3- cinnolinecarboxylic Acid Derivatives. Part 2. Pharmazie, 52(2), 91-97. [Link]
-
Synthesis, Structures and Biological Activity of Some 4-Amino-3-cinnolinecarboxylic Acid Derivatives. Part 1. Request PDF. [Link]
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules. 2019, 24(21), 3848. [Link]
-
A concise review on cinnoline and its biological activities. International Journal of Advanced Research in Innovative Ideas in Education. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega. 2018, 3(11), 15655-15661. [Link]
-
Mishra, Pankaj & Saxena, Vikas & Keshri, Minu & Saxena, Abhishek. (2015). Synthesis, Characterization and Antiinflammatory activity of Cinnolines (pyrazole) derivatives. IOSR Journal of Pharmacy and Biological Sciences. 10. 77-82. 10.9790/3008-10617782. [Link]
-
Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules. 2017, 22(11), 1993. [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. 2020, 3(3), 246-256. [Link]
-
Structure−Activity Relationships in 4‑Aminoquinoline Antiplasmodials. The Role of the Group at the 7‑Position. J. Med. Chem. 2001, 44(19), 3187-3194. [Link]
-
Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents. International Journal of Pharmaceutical Quality Assurance. 2022, 13(4), 435-440. [Link]
-
Synthesis and Docking Studies of Cinnoline Derivatives for Enhanced Anti-Bacterial Activity. International Journal for Research in Applied Science and Engineering Technology. 2023, 11(4), 225-233. [Link]
-
Cinnoline derivatives with biological activity. Arch Pharm (Weinheim). 2007 Feb;340(2):65-80. [Link]
-
SAR of 4 Aminoquinoline. YouTube. [Link]
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. 2021, 11(4), 11481-11493. [Link]
-
Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds. 2008, 44(5), 509-535. [Link]
-
Derivatives of 4-oxocinnoline-3-carboxylic acid 28,... ResearchGate. [Link]
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Med Chem Lett. 2018, 9(12), 1224-1229. [Link]
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. J Med Chem. 2011, 54(1), 214-229. [Link]
-
Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]
-
Structure of 4-aminoquinoline derivatives. ResearchGate. [Link]
Sources
- 1. ijariit.com [ijariit.com]
- 2. Fluorocinnoline derivatives. II. Synthesis and antibacterial activity of fluorinated 1-alkyl-1,4-dihydro-4-oxocinnoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Amino-6-fluorocinnoline-3-carboxylic Acid: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-Amino-6-fluorocinnoline-3-carboxylic acid. As a trusted partner in your research, we are committed to providing information that ensures the safety of your laboratory personnel and the protection of our environment. This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established safety protocols.
Hazard Assessment and Chemical Profile
This compound belongs to the chemical classes of halogenated aromatic compounds and carboxylic acids. Halogenated organic compounds require specific disposal methods, typically incineration at a licensed facility, to prevent environmental contamination.[2] The presence of the amino group, an electron-donating constituent, may make the aromatic ring susceptible to oxidative degradation under controlled conditions.[3]
Table 1: Chemical and Hazard Summary
| Property | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 161373-43-9 | [4] |
| Molecular Formula | C9H6FN3O2 | [4] |
| Molecular Weight | 207.16 g/mol | [4] |
| Known Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation (inferred from 4-Amino-6-fluorocinnoline-3-carboxamide) | [1] |
| Chemical Class | Halogenated Aromatic Compound, Carboxylic Acid | [2] |
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure during handling and disposal, all laboratory personnel must adhere to the facility's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[5][6][7][8]
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Safety glasses with side shields or goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure that skin is not exposed.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collection: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory's Chemical Hygiene Officer or Environmental Health and Safety (EHS) department, as required by your institution's policies.[5][6]
Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations, including the Resource Conservation and Recovery Act (RCRA) established by the Environmental Protection Agency (EPA).[9] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9][10]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
-
The SAA must be under the control of laboratory personnel and inspected weekly for leaks or deterioration of the container.[9][10]
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.[9]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[9][12]
-
The primary method of disposal for halogenated organic compounds is incineration at a permitted hazardous waste incineration facility.[2][3] This high-temperature process is designed to achieve a destruction and removal efficiency of 99.99% for hazardous organic constituents.[3]
-
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
Regulatory Compliance
Adherence to federal and institutional regulations is mandatory. Key regulatory frameworks include:
-
OSHA 29 CFR 1910.1450: "Occupational Exposure to Hazardous Chemicals in Laboratories" standard, which requires a written Chemical Hygiene Plan.[5][8]
-
EPA 40 CFR Parts 260-273: Resource Conservation and Recovery Act (RCRA) regulations governing hazardous waste management from generation to disposal.[9]
Your institution's EHS department is your primary resource for ensuring compliance with these regulations and any additional state or local requirements.
By following these procedures, you contribute to a safe and sustainable research environment, demonstrating a commitment to the well-being of your colleagues and the broader community.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). [Link]
-
Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA). [Link]
-
This compound. Synthonix. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Environmental Protection Agency (EPA). [Link]
-
Hazardous waste segregation. Unknown Source. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. bucknell.edu [bucknell.edu]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Synthonix, Inc > 161373-43-9 | this compound [synthonix.com]
- 5. osha.gov [osha.gov]
- 6. compliancy-group.com [compliancy-group.com]
- 7. mastercontrol.com [mastercontrol.com]
- 8. osha.gov [osha.gov]
- 9. danielshealth.com [danielshealth.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 12. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of 4-Amino-6-fluorocinnoline-3-carboxylic acid
This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with 4-Amino-6-fluorocinnoline-3-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is synthesized from established best practices for handling structurally related chemicals, including fluorinated aromatic compounds, aromatic amines, and cinnoline derivatives. The principle of "as low as reasonably achievable" (ALARA) exposure should be paramount in all handling procedures.
Hazard Assessment and Triage
-
Aromatic Amines: This class of compounds can be toxic and may be absorbed through the skin. Some aromatic amines are known or suspected carcinogens.
-
Fluorinated Organic Compounds: The carbon-fluorine bond is strong, making these compounds persistent. Thermal decomposition can release hazardous substances like hydrogen fluoride.[1]
-
Carboxylic Acids: While often less hazardous than mineral acids, organic carboxylic acids can be corrosive or irritating to the skin and eyes.
-
Powdered Form: As a solid, the primary route of exposure is through inhalation of dust particles and inadvertent ingestion.
Based on these structural alerts, it is prudent to treat this compound as a hazardous substance with the potential to be a skin, eye, and respiratory irritant.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound in both solid and solution forms.
| Body Part | Solid Compound | Compound in Solution | Rationale |
| Hands | Double-gloving with nitrile gloves. | Double-gloving with nitrile gloves. Change gloves immediately upon contamination. | Aromatic amines can permeate some glove materials. Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contaminated.[2] |
| Eyes/Face | Chemical splash goggles and a face shield. | Chemical splash goggles and a face shield. | Protects against splashes of solvents and dust particles. A face shield offers broader protection for the entire face.[3] |
| Body | Flame-resistant lab coat. | Chemical-resistant apron over a flame-resistant lab coat. | A lab coat provides a primary barrier. A chemical-resistant apron is essential when working with solutions to prevent soak-through. |
| Respiratory | NIOSH-approved respirator with P100 filters. | Work in a certified chemical fume hood. Respirator may be necessary for large volumes or if aerosolization is possible. | Prevents inhalation of fine powders. A fume hood is the primary engineering control for volatile solvents and aerosols. |
| Feet | Closed-toe, chemical-resistant shoes. | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
This multi-layered approach ensures that in the event of a primary barrier failure (e.g., a tear in the outer glove), a secondary layer of protection is in place.
Operational Workflow for Safe Handling
A systematic workflow is essential to maintain a safe working environment. The following diagram illustrates the key stages of handling this compound, from preparation to disposal.
Caption: A typical experimental workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling the compound.
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have spill cleanup materials readily accessible.
-
-
Weighing:
-
Perform all weighing operations of the solid compound within a ventilated balance enclosure or a fume hood to prevent inhalation of dust.
-
Use anti-static weighing dishes to minimize the dispersal of fine powders.
-
Handle with care to avoid creating dust clouds.
-
-
Dissolution:
-
Always perform the dissolution of the compound inside a chemical fume hood.
-
Add the solid to the solvent slowly to avoid splashing.
-
Keep the sash of the fume hood at the lowest practical height.
-
-
Reaction and Work-up:
-
All subsequent experimental steps should be conducted within the fume hood.
-
Be mindful of potential exotherms or gas evolution, especially when reacting with strong acids, bases, or oxidizing agents.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the compound. A suitable solvent (e.g., ethanol) followed by soap and water is generally effective.
-
Wipe down the work area in the fume hood after completion of work.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material into a sealed container for hazardous waste disposal. |
| Large Spill | Evacuate the immediate area. Alert your institution's emergency response team. |
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is a critical component of the chemical lifecycle. The fluorinated and aromatic nature of this compound necessitates that it be treated as hazardous waste.
Caption: Waste disposal pathway for this compound.
-
Waste Segregation: All waste containing this compound, including contaminated gloves, weigh boats, and solvents, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[3] Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Method: The recommended method for the ultimate disposal of fluorinated aromatic compounds is high-temperature incineration in a licensed facility.[1][4] The high temperatures are necessary to break the stable carbon-fluorine bond, preventing the release of persistent pollutants into the environment.[1][5] Landfilling in a designated hazardous waste landfill may be an option, but it only contains the substance rather than destroying it.[4]
By adhering to these stringent protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.
References
- Benchchem. Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Laboratory Professionals.
- PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
- Benchchem. Safety and handling of fluorinated organic compounds.
- MCF Environmental Services. Guidelines for Disposing of PFAs. Published December 27, 2023.
- U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
